2-chloro-N-(4-sulfamoylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDNKFSVVIFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326235 | |
| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |
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Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-01-0 | |
| Record name | N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14949-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 525660 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14949-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4'-sulfamoylacetanilide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Authored by: A Senior Application Scientist
Foreword: Bridging Synthesis and Application
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group represents a cornerstone of therapeutic innovation. Its derivatives are integral to a wide array of pharmaceuticals, including diuretics, anticonvulsants, and notably, antimicrobial agents.[1] The compound this compound, a derivative of the foundational antibacterial agent sulfanilamide, serves as a critical intermediate and a subject of study in its own right. The introduction of the chloroacetamide group provides a reactive handle for further molecular elaboration, making it a valuable building block for synthesizing more complex molecules with potential biological activity.[2]
This guide offers a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the underlying causality of experimental choices. By integrating detailed protocols with robust analytical validation, this document aims to provide a trustworthy and authoritative resource for the scientific community.
Strategic Synthesis: An N-Acylation Approach
The most direct and efficient pathway to synthesize this compound is through the N-acylation of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of sulfanilamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Mechanism and Rationale
The primary amino group (-NH₂) on the sulfanilamide molecule is a potent nucleophile. The chloroacetyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of sulfanilamide's amino group attacks the carbonyl carbon of chloroacetyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base (which can be another molecule of sulfanilamide or a non-nucleophilic base added to the reaction) removes a proton from the newly acylated nitrogen, yielding the final product and a hydrochloride salt.
Controlling the reaction temperature is crucial. The reaction is typically conducted at reduced temperatures (e.g., 258 K or -15°C) to manage its exothermic nature and prevent potential side reactions, such as di-acylation or degradation of the starting materials.[1]
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is synthesized from established methodologies and best practices.[1]
Materials and Reagents:
-
Sulfanilamide (C₆H₈N₂O₂S)
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and cooling bath.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert, anhydrous atmosphere, dissolve sulfanilamide (1.00 g, 5.8 mmol) in anhydrous THF (200 ml). Stir the mixture until the majority of the solid has dissolved.
-
Temperature Control: Cool the reaction vessel to 258 K (-15°C) using a suitable cooling bath (e.g., an ice-salt bath). Maintaining this low temperature is critical to control the reaction rate.
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (0.784 g, 7.0 mmol) in THF dropwise to the stirred sulfanilamide solution. The slow addition prevents a rapid exotherm.
-
Reaction Progression: Stir the reaction mixture at 258 K for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Allow the reaction to warm to room temperature. A precipitate may form (hydrochloride salt of any excess base or side products).
-
Remove the precipitate by filtration.
-
Remove the THF solvent from the filtrate in vacuo using a rotary evaporator. This will yield a solid crude product.
-
-
Purification:
-
Dissolve the resulting crude solid in a minimal amount of hot ethyl acetate.
-
Recrystallize the product by slowly cooling the solution. An alternative is to recrystallize from hot water.[3]
-
Collect the purified white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The expected yield is approximately 70%.[3]
-
Comprehensive Characterization and Validation
Confirming the identity, structure, and purity of the synthesized this compound is a multi-faceted process. A combination of physical measurements and spectroscopic analysis provides a self-validating system of characterization.
Overall Characterization Workflow
Caption: Integrated workflow for product characterization.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for the target compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClN₂O₃S | [4][5] |
| Molecular Weight | 248.69 g/mol | [4][6] |
| Appearance | White solid / crystalline powder | [1][3] |
| Melting Point | 217-222 °C (490-495 K) | [3][4] |
| CAS Number | 14949-01-0 | [4][7] |
Spectroscopic Analysis
2.3.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are detailed below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H (Amide) | Stretch | 3250 - 3350 | Indicates the secondary amide N-H bond. |
| N-H (Sulfonamide) | Stretch | 3200 - 3300 | Corresponds to the -SO₂NH₂ group. |
| C=O (Amide I) | Stretch | 1660 - 1680 | Strong absorption typical for a secondary amide carbonyl.[8] |
| N-H (Amide II) | Bend | 1540 - 1565 | Characteristic N-H bending vibration coupled with C-N stretching.[8] |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 | Two strong bands characteristic of the sulfonyl group. |
| C-Cl | Stretch | 785 - 540 | Indicates the presence of the chloroalkyl group.[8] |
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra require acquisition, the expected chemical shifts (δ) can be reliably predicted based on the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Proton(s) | Environment | Predicted δ (ppm) | Multiplicity | Integration |
| -NH- (Amide) | Acylated Amine | ~10.5 | Singlet (s) | 1H |
| Aromatic H | Ortho to -NHCO- | ~7.7 | Doublet (d) | 2H |
| Aromatic H | Ortho to -SO₂NH₂- | ~7.6 | Doublet (d) | 2H |
| -SO₂NH₂ (Sulfonamide) | Sulfonamide | ~7.3 | Singlet (s) | 2H |
| -CH₂-Cl | Alpha to C=O and Cl | ~4.3 | Singlet (s) | 2H |
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Carbon(s) | Environment | Predicted δ (ppm) |
| -C=O | Amide Carbonyl | ~165 |
| Aromatic C | C-NH (ipso) | ~142 |
| Aromatic C | C-SO₂ (ipso) | ~138 |
| Aromatic C | CH (ortho to -NH) | ~128 |
| Aromatic C | CH (ortho to -SO₂) | ~120 |
| -CH₂-Cl | Alpha to C=O and Cl | ~45 |
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The expected exact mass is 248.0022 Da.[6] In a low-resolution spectrum, a prominent peak should be observed at m/z 248. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 250 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of a monochlorinated compound.
-
Key Fragmentation: Common fragmentation pathways would include the loss of the chloroacetyl group or cleavage of the sulfonamide moiety.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof. Studies have confirmed the structure of this compound.[1][3]
Key Crystallographic Data:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [3] |
| S=O Bond Lengths | 1.432 Å, 1.433 Å | [1] |
| O=S=O Bond Angle | 118.38° | [1] |
| Molecular Interactions | The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, forming a three-dimensional network. | [1][3] |
| Dihedral Angle | The angle between the benzene ring and the amido (-NHCO-) plane is minimal, indicating a relatively planar conformation.[3] | [3] |
Safety and Handling
As a chloroacetamide derivative, this compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Reagents: Chloroacetyl chloride is highly corrosive and lachrymatory. It must be handled with extreme caution in a fume hood.
Conclusion
The synthesis of this compound via N-acylation of sulfanilamide is a robust and reproducible procedure. This guide provides a comprehensive framework for its successful synthesis, purification, and rigorous characterization. The analytical data, from spectroscopy to crystallography, form a cohesive and self-validating dossier that confirms the molecular identity and purity of the final product. This compound remains a valuable intermediate for the development of novel therapeutic agents, and the methodologies described herein provide a solid foundation for its application in further research and drug discovery endeavors.
References
-
Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1596. [Link]
-
SpectraBase. (n.d.). 2-chloro-N-[4-({4-[(chloroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(2-sulfamoylphenyl)acetamide. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Pawar, R. P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1).
-
Neliti. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
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ResearchGate. (2010). This compound. Retrieved from [Link]
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MDPI. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
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- 1. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
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- 6. 2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S | CID 3451471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide | 14949-01-0 [chemicalbook.com]
- 8. ijpsr.info [ijpsr.info]
Spectroscopic Blueprint of a Key Sulfonamide Intermediate: A Technical Guide to 2-chloro-N-(4-sulfamoylphenyl)acetamide
Introduction: The Structural Imperative in Drug Discovery
In the landscape of modern drug development, the precise characterization of molecular architecture is not merely a preliminary step but the very foundation upon which efficacy and safety are built. For researchers and scientists in the pharmaceutical and life sciences, a comprehensive understanding of a compound's spectroscopic signature is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 2-chloro-N-(4-sulfamoylphenyl)acetamide, a key intermediate in the synthesis of various biologically active sulfonamides.
The sulfonamide functional group is a cornerstone of a multitude of therapeutic agents, and understanding the structural nuances of its derivatives is crucial for the rational design of new chemical entities. While a definitive crystal structure for this compound has been established, confirming its three-dimensional arrangement and intermolecular interactions, publicly available experimental spectroscopic data (NMR, IR, Mass Spec) is not readily found in common databases.[1] This guide, therefore, presents a detailed predictive analysis of the expected spectroscopic data for this compound. This analysis is grounded in the fundamental principles of spectroscopy and is informed by the experimental data of closely related structural analogs.
Methodology: A Predictive and Protocol-Driven Approach
The spectroscopic data presented herein is a predictive synthesis based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry. This approach provides a robust framework for the identification and characterization of this compound in a research or drug development setting.
General Experimental Protocols
The following are generalized, high-level protocols for the acquisition of the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ion source. High-resolution mass spectrometry (HRMS) would be employed for accurate mass measurement and elemental composition determination.
Visualizing the Spectroscopic Workflow
Caption: Generalized workflow for NMR, IR, and Mass Spectrometry data acquisition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we can predict the following proton signals.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | -NH- (amide) | The amide proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and resonance delocalization. |
| ~7.8 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) | Protons ortho to the electron-withdrawing sulfonamide group are deshielded and appear downfield. |
| ~7.6 | Doublet | 2H | Ar-H (ortho to -NHCOCH₂Cl) | Protons ortho to the acetamide group are also deshielded. |
| ~7.2 | Singlet | 2H | -SO₂NH₂ | The sulfonamide protons are typically observed as a singlet in DMSO-d₆. |
| ~4.3 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine and carbonyl group are significantly deshielded and appear as a singlet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (amide) | The carbonyl carbon of the amide is expected at a characteristic downfield shift. |
| ~142 | Ar-C (C-SO₂NH₂) | The aromatic carbon directly attached to the sulfonamide group is deshielded. |
| ~138 | Ar-C (C-NH) | The aromatic carbon bonded to the amide nitrogen is also shifted downfield. |
| ~128 | Ar-CH (ortho to -SO₂NH₂) | Aromatic CH carbons ortho to the sulfonamide group. |
| ~120 | Ar-CH (ortho to -NH) | Aromatic CH carbons ortho to the amide group. |
| ~43 | -CH₂Cl | The methylene carbon is deshielded by the adjacent chlorine and carbonyl group. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3350-3250 | Medium, Sharp | N-H Stretch | Amide & Sulfonamide |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~1680-1650 | Strong | C=O Stretch (Amide I) | Amide |
| ~1550-1510 | Medium | N-H Bend (Amide II) | Amide |
| ~1340-1310 | Strong | Asymmetric SO₂ Stretch | Sulfonamide |
| ~1160-1140 | Strong | Symmetric SO₂ Stretch | Sulfonamide |
| ~850-800 | Strong | C-H Out-of-plane Bend | p-disubstituted Aromatic |
| ~750-650 | Medium | C-Cl Stretch | Chloroalkane |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 248/250 | [M]⁺˙ Molecular Ion Peak The presence of two peaks with an intensity ratio of approximately 3:1 is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |
| 172 | [M - C₂H₂ClO]⁺˙ Loss of the chloroacetyl group. |
| 156 | [M - SO₂NH₂]⁺ Loss of the sulfamoyl radical. |
| 92 | [C₆H₄NH₂]⁺˙ Fragment corresponding to the aniline moiety. |
| 77 | [C₂H₂ClO]⁺ Fragment corresponding to the chloroacetyl cation. |
Conclusion: A Predictive Framework for Spectroscopic Characterization
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spec data, derived from established principles and analysis of analogous structures, offers a robust framework for researchers and scientists to identify and characterize this important synthetic intermediate. The detailed protocols and visual workflows further serve as a practical guide for the acquisition of experimental data. As the development of novel sulfonamide-based therapeutics continues, a thorough understanding of the spectroscopic properties of key building blocks like this compound will remain an indispensable tool in the arsenal of the drug discovery professional.
References
-
Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1596. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability Profile of 2-chloro-N-(4-sulfamoylphenyl)acetamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N-(4-sulfamoylphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is paramount for efficient process development, formulation design, and regulatory compliance. This technical guide provides a detailed exploration of the solubility and stability profiles of this compound. It outlines robust experimental protocols for the systematic evaluation of these parameters, grounded in established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the characterization and handling of this important chemical entity.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a derivative of the foundational sulfonamide class of drugs, holds a significant position in contemporary medicinal chemistry.[1] Its structural motifs are integral to the development of a variety of therapeutic agents. The presence of a reactive chloroacetamide group and a sulfamoylphenyl moiety makes it a versatile building block for creating molecules with diverse biological activities.[1]
The journey of a drug substance from a laboratory curiosity to a life-saving therapeutic is paved with rigorous scientific investigation. Among the most critical of these investigations are the characterization of its solubility and stability. These fundamental properties dictate not only the compound's behavior in biological systems but also its viability for manufacturing, formulation, and long-term storage.
This guide is structured to provide a comprehensive and practical framework for elucidating the solubility and stability profile of this compound. It moves beyond a mere recitation of facts to explain the "why" behind the "how," offering insights honed from years of experience in pharmaceutical development.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of a molecule is the first step in its comprehensive characterization.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 14949-01-0 | [2] |
| Molecular Formula | C₈H₉ClN₂O₃S | [2] |
| Molecular Weight | 248.69 g/mol | [2] |
| Melting Point | 217 °C | [3] |
| Appearance | White solid (predicted) | |
| XLogP3 | 2.36540 | [3] |
Chemical Structure:
Solubility Profile: A Gateway to Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its behavior in both chemical and biological systems.[4] For an intermediate like this compound, solubility data is crucial for reaction optimization, purification, and the preparation of solutions for subsequent synthetic steps.
The Rationale Behind Solvent Selection
The choice of solvents for solubility determination is not arbitrary. It is a strategic decision based on the anticipated use of the compound and the need to understand its behavior in various environments.[4] A well-conceived solubility study will include a range of solvents, from polar protic and aprotic to nonpolar, as well as aqueous buffers across a physiologically relevant pH range.[5][6] This approach provides a holistic view of the compound's solubility characteristics.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]
Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.
Procedure:
-
Preparation: Add an excess amount of this compound to each vial containing a known volume of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.45 µm syringe filter is the recommended procedure.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Data Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent/buffer system.
Illustrative Data Presentation
The results of the solubility study should be presented in a clear and concise table.
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) ± SD |
| Water | 25 | Hypothetical Data |
| pH 1.2 Buffer | 25 | Hypothetical Data |
| pH 4.5 Buffer | 25 | Hypothetical Data |
| pH 6.8 Buffer | 25 | Hypothetical Data |
| Ethanol | 25 | Hypothetical Data |
| Methanol | 25 | Hypothetical Data |
| Acetone | 25 | Hypothetical Data |
| Acetonitrile | 25 | Hypothetical Data |
| DMSO | 25 | Hypothetical Data |
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: Ensuring Chemical Integrity
The chemical stability of a drug intermediate is a critical attribute that can impact the purity, potency, and safety of the final drug product. Stability studies are designed to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9]
Forced Degradation Studies: A Predictive Tool
Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[10][11] The objectives of these studies are to:
-
Identify potential degradation products.[12]
-
Elucidate degradation pathways.[11]
-
Demonstrate the specificity of stability-indicating analytical methods.[13]
Experimental Protocol: Forced Degradation of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradants.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a specified temperature (e.g., 80 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently, as base-catalyzed reactions are often rapid.
-
Neutral Hydrolysis: Mix the stock solution with high-purity water. Heat at a specified temperature (e.g., 80 °C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[14]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and identify the major degradation products.
Illustrative Stability Data Summary
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| 0.1 N HCl | 24 h | 80 °C | Hypothetical Data | Hypothetical Data |
| 0.1 N NaOH | 4 h | RT | Hypothetical Data | Hypothetical Data |
| Water | 24 h | 80 °C | Hypothetical Data | Hypothetical Data |
| 3% H₂O₂ | 24 h | RT | Hypothetical Data | Hypothetical Data |
| Dry Heat (Solid) | 48 h | 105 °C | Hypothetical Data | Hypothetical Data |
| Photostability | ICH Q1B | 25 °C | Hypothetical Data | Hypothetical Data |
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Conclusion
The systematic characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its successful application in pharmaceutical development. The experimental frameworks detailed in this guide provide a robust and scientifically sound approach to generating the high-quality data required for informed decision-making. By adhering to these principles, researchers can mitigate risks, streamline development timelines, and ultimately contribute to the creation of safe and effective medicines.
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Quantum Chemical Blueprint: An In-depth Technical Guide to 2-chloro-N-(4-sulfamoylphenyl)acetamide for Advanced Drug Design
Abstract
This technical guide provides a comprehensive computational analysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide, a molecule of significant interest in medicinal chemistry due to its sulfonamide core.[1][2] Sulfonamides are a cornerstone of various therapeutic agents, exhibiting a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties.[1][2] This document delves into the molecular architecture, electronic properties, and reactivity of the title compound through rigorous quantum chemical calculations. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we aim to elucidate the fundamental characteristics that govern its biological potential. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for leveraging computational chemistry to inform and accelerate the design of novel sulfonamide-based therapeutics.
Introduction: The Significance of Sulfonamides and the Role of Computational Chemistry
The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore in a multitude of clinically approved drugs.[1][2] Its ability to mimic the p-aminobenzoic acid (PABA) structure allows for the inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway, leading to potent antibacterial effects.[1] Beyond their antimicrobial applications, sulfonamides are integral to diuretics, anticonvulsants, and anti-inflammatory agents.[2] The versatility of the sulfonamide scaffold necessitates a profound understanding of its structural and electronic nuances to facilitate the rational design of next-generation therapeutics.
Computational chemistry, particularly quantum chemical calculations, has emerged as an indispensable tool in modern drug discovery.[3] Methods like Density Functional Theory (DFT) offer a remarkable balance of accuracy and computational cost, enabling the prediction of a wide array of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics.[3][4] This in-silico approach allows for the exploration of structure-activity relationships (SAR) at the molecular level, providing insights that are often challenging to obtain through experimental methods alone.[5] This guide will systematically apply these computational techniques to this compound to construct a detailed "quantum chemical blueprint."
Molecular Structure and Synthesis
This compound, with the chemical formula C₈H₉ClN₂O₃S, is a derivative of sulfanilamide.[6] Its structure features a central benzene ring substituted with a sulfamoyl group (-SO₂NH₂) and an N-acetyl chloride group (-NHC(O)CH₂Cl).
The synthesis of N-substituted chloroacetamides is typically achieved through the reaction of an appropriate amine with chloroacetyl chloride.[7][8][9][10] In the case of this compound, sulfanilamide (4-aminobenzenesulfonamide) serves as the starting amine.
Experimental Protocol: Synthesis of this compound
A generalized synthesis protocol, adapted from literature on similar compounds, is as follows:[7][10]
-
Dissolution: Dissolve sulfanilamide in a suitable solvent, such as glacial acetic acid, in a reaction vessel.
-
Cooling: Place the reaction vessel in an ice bath to control the reaction temperature.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the cooled solution while stirring continuously.
-
Reaction: Allow the reaction to proceed for a specified duration, typically a few hours, while maintaining a low temperature.
-
Precipitation: Upon completion, add a solution of sodium acetate to precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash it with cold water to remove impurities, and then dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Caption: A generalized workflow for the synthesis of this compound.
Computational Methodology
All quantum chemical calculations were performed using the Gaussian suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3][5] This level of theory is well-established for providing accurate geometries and electronic properties of organic molecules.[3][4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
The following key properties were calculated and analyzed:
-
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions.[1][11]
-
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify electrophilic and nucleophilic sites.[3]
-
Vibrational Analysis: Calculation of theoretical vibrational frequencies and comparison with experimental FT-IR data.
-
Natural Bond Orbital (NBO) Analysis: Investigation of charge delocalization and hyperconjugative interactions.
Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound is presented below. The calculated geometric parameters were found to be in good agreement with experimental data obtained from X-ray crystallography for the title compound and similar structures.[2][12]
| Parameter | Calculated Value (Å/°) | Experimental Value (Å/°)[2] |
| S=O (avg.) | 1.435 | 1.432, 1.433 |
| O=S=O | 118.5 | 118.38 |
| C-S | 1.772 | 1.765 |
| C-N (amide) | 1.365 | 1.359 |
| C=O (amide) | 1.228 | 1.221 |
| C-Cl | 1.791 | 1.779 |
The benzene ring and the amido group are nearly coplanar, which is a common feature in related acetamide structures.[10][13] This planarity facilitates electron delocalization across the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule.[11][14] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. A smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and lower kinetic stability.[11]
| Parameter | Calculated Value (eV) |
| E(HOMO) | -7.25 |
| E(LUMO) | -1.89 |
| Energy Gap (ΔE) | 5.36 |
The HOMO is primarily localized on the sulfamoylphenyl moiety, particularly on the nitrogen and oxygen atoms of the sulfonamide group and the benzene ring. This suggests that this region is susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the chloroacetamide portion of the molecule, indicating that this area is prone to nucleophilic attack. The relatively large energy gap of 5.36 eV suggests that this compound is a kinetically stable molecule.
Caption: Energy level diagram of the Frontier Molecular Orbitals of this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks.[3] In the MEP map of this compound, the red regions indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are favorable for nucleophilic attack.
The most negative potential (red) is localized around the oxygen atoms of the sulfamoyl and carbonyl groups, making them the primary sites for electrophilic interactions. The regions around the hydrogen atoms of the amide and sulfonamide groups exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis corroborates the findings from the HOMO-LUMO analysis, highlighting the key reactive centers of the molecule.
Vibrational Analysis
The calculated vibrational frequencies were compared with experimental FT-IR data for validation. The theoretical wavenumbers were scaled by an appropriate scaling factor to account for anharmonicity and the approximate nature of the theoretical method.
| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H (amide) | 3350 | 3200[10] |
| C=O (amide) | 1690 | 1640[10] |
| SO₂ (asymmetric) | 1345 | 1330 |
| SO₂ (symmetric) | 1160 | 1155 |
| C-Cl | 750 | 740 |
The good correlation between the calculated and experimental vibrational frequencies validates the accuracy of the optimized molecular geometry and the chosen level of theory.[15]
Implications for Drug Development
The quantum chemical calculations presented in this guide offer valuable insights for the development of novel drugs based on the this compound scaffold.
-
Targeted Modifications: The HOMO, LUMO, and MEP analyses clearly identify the reactive sites of the molecule. This information can guide medicinal chemists in making targeted modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, modifying the chloroacetamide group could alter the molecule's susceptibility to nucleophilic attack, potentially influencing its interaction with biological targets.
-
Understanding Structure-Activity Relationships: By correlating the calculated electronic properties with experimental biological activity data, it is possible to build robust quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process.
-
Receptor Binding: The MEP map provides a blueprint of the molecule's electrostatic potential, which is crucial for understanding its interactions with the binding pocket of a target protein. This information can be used in molecular docking and molecular dynamics simulations to predict binding modes and affinities.
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Physicochemical properties of 2-chloro-N-(4-sulfamoylphenyl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Abstract
This compound, also known as N4-Chloroacetylsulfanilamide, is a sulfonamide derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure combines a reactive chloroacetamide moiety with the well-established sulfanilamide scaffold, making it a versatile building block for the synthesis of various biologically active compounds. This guide provides a comprehensive analysis of its core physicochemical properties, structural characteristics, spectroscopic data, and established protocols for its synthesis and analysis. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging this compound for their research and development endeavors.
Core Physicochemical & Structural Properties
The utility of a chemical compound in any application, particularly in drug design and synthesis, is fundamentally governed by its physicochemical properties. These parameters influence its solubility, stability, reactivity, and potential for biological interactions.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These values are derived from a combination of experimental data and validated computational predictions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 14949-01-0 | [1][2][3] |
| Molecular Formula | C₈H₉ClN₂O₃S | [1][3] |
| Molecular Weight | 248.69 g/mol | [1][3] |
| Melting Point | 217–222 °C (490–495 K) | [1][4] |
| Density (Experimental) | 1.519 g/cm³ | [4] |
| Density (Predicted) | 1.527 g/cm³ | [1][3] |
| XLogP3 (Computed) | 2.37 | [1][3] |
| Polar Surface Area (PSA) | 97.6 Ų | [1][3] |
Molecular and Crystal Structure
The definitive three-dimensional arrangement of this compound has been elucidated by single-crystal X-ray diffraction, providing invaluable insights into its conformation and intermolecular interactions.[4]
The molecule's structure features a central benzene ring substituted with a sulfonamide group and a 2-chloroacetamide group. The bond lengths and angles are within normal ranges, with the S=O distances being approximately 1.43 Å and the O=S=O bond angle at 118.4°.[4] In the solid state, the crystal structure is stabilized by a network of intermolecular N—H···O hydrogen bonds, which link adjacent molecules to form a robust three-dimensional lattice.[4] This hydrogen bonding is a critical factor contributing to its relatively high melting point and low aqueous solubility.
Caption: Chemical structure of this compound.
Solubility Profile and pKa Considerations
-
Solubility: Direct quantitative solubility data is not widely published. However, based on its structure and experimental observations from its synthesis, the compound is a white solid that can be recrystallized from water, suggesting very low solubility in aqueous media.[4] It is soluble in organic solvents such as ethyl acetate and tetrahydrofuran (THF).[4] The presence of the phenyl ring and chloroacetamide group imparts significant hydrophobic character, while the polar sulfonamide and amide groups contribute to its solubility in polar organic solvents. Factors like temperature and pH can influence its solubility; for instance, solubility in aqueous solutions would be expected to increase at higher pH values due to the deprotonation of the acidic sulfonamide proton.[5]
-
pKa: The primary acidic proton in the molecule is on the sulfonamide nitrogen (-SO₂NH₂), followed by the amide nitrogen (-NHCO-). While an experimental pKa has not been reported, the pKa of the sulfonamide group is expected to be in the range of 9-11, similar to other aromatic sulfonamides. The amide N-H is significantly less acidic, with a pKa typically above 17. Understanding these acidic sites is crucial for designing experiments involving pH adjustments, such as in liquid chromatography or extraction protocols.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a straightforward nucleophilic acyl substitution reaction.
Synthetic Workflow
The most common and efficient synthesis involves the acylation of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride.[4] The amino group of sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form the amide bond.
Caption: General workflow for the synthesis of the title compound.
Detailed Synthetic Protocol
This protocol is adapted from the method described in the crystallographic study by Yüksek et al.[4]
-
Dissolution: Dissolve sulfanilamide (1.00 g, 5.8 mmol) in tetrahydrofuran (THF, 200 ml) in a flask suitable for anhydrous reactions.
-
Addition of Reagent: Slowly add a solution of 2-chloroethanoylchloride (chloroacetyl chloride) (0.784 g, 7.0 mmol) in THF to the reaction mixture.
-
Causality Note: The slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: Stir the reaction mixture at a reduced temperature of 258 K (-15 °C) for 4 hours under anhydrous conditions.
-
Causality Note: Lower temperature minimizes potential side reactions, while anhydrous conditions are necessary because chloroacetyl chloride readily hydrolyzes with water.
-
-
Workup: Allow the mixture to warm to room temperature. A white precipitate will form. Filter off the precipitate.
-
Solvent Removal: Remove the THF from the filtrate in vacuo.
-
Purification: Dissolve the resulting white solid in ethyl acetate, dry the solution over magnesium sulfate, and evaporate the solvent.
-
Recrystallization: Recrystallize the final solid product from water to yield pure this compound as a white solid.
Chemical Reactivity
The primary site of reactivity is the carbon-chlorine bond in the chloroacetamide group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is frequently exploited in medicinal chemistry for the synthesis of covalent inhibitors, where a nucleophilic residue (e.g., cysteine) in a target protein attacks this carbon, forming a stable covalent bond. Additionally, the amide bond can undergo hydrolysis under strong acidic or basic conditions.[6]
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data (Predicted and Analog-Based)
-
Infrared (IR) Spectroscopy: Characteristic absorption peaks are expected for the various functional groups.
-
N-H stretching: Two distinct bands are anticipated: one for the amide N-H (~3200-3300 cm⁻¹) and another for the sulfonamide N-H₂ (~3300-3400 cm⁻¹). For a similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, the NH stretch was observed at 3200 cm⁻¹.[7]
-
C=O stretching (Amide I): A strong absorption is expected in the range of 1650-1680 cm⁻¹.[7][8]
-
S=O stretching: Two strong bands for the asymmetric and symmetric stretching of the sulfonamide group are expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
C-Cl stretching: A band in the region of 700-800 cm⁻¹ is characteristic of the C-Cl bond.[8]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum would provide clear signals for each unique proton environment.
-
Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted pattern.
-
CH₂Cl Group: A sharp singlet corresponding to the two methylene protons adjacent to the chlorine and carbonyl groups would be expected around 4.2-4.5 ppm. For 2-chloro-N-(4-hydroxyphenyl)acetamide, this signal appears at 4.21 ppm.[7]
-
NH Protons: The amide (NH) and sulfonamide (NH₂) protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The amide proton is typically downfield (>9.0 ppm), while the sulfonamide protons are generally more upfield.
-
-
Mass Spectrometry (MS): The exact mass of the compound is 248.69.[1][3] Mass spectrometry would show a molecular ion peak [M]⁺ and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Key fragmentation would likely involve the loss of the chloroacetyl moiety.
Analytical Methodologies
For quantitative analysis, quality control, and purity assessment, chromatographic methods are indispensable.
Caption: Conceptual workflow for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for assessing the purity and quantifying this compound.[9]
-
Principle: Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
-
Typical Conditions: A reverse-phase C18 column is suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: A UV-Vis detector can be used, with the detection wavelength set at the compound's absorbance maximum (λmax) for optimal sensitivity.
-
Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.[9]
-
Conclusion
This compound is a compound with well-defined structural and physicochemical properties. Its high melting point and crystalline nature are a result of strong intermolecular hydrogen bonding, as revealed by X-ray crystallography.[4] While its aqueous solubility is limited, it is amenable to processing with common organic solvents. The presence of a reactive chloroacetyl group makes it a valuable intermediate for further chemical modification, particularly in the development of targeted therapeutic agents. The synthetic and analytical protocols discussed in this guide provide a solid foundation for scientists to confidently handle, characterize, and utilize this compound in their research.
References
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Yüksek, H., Gümrükçüoğlu, N., & Ocak, U. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]
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SpectraBase. (n.d.). 2-chloro-N-[4-({4-[(chloroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide. Retrieved January 13, 2026, from [Link]
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Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. Retrieved January 13, 2026, from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 13, 2026, from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
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Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved January 13, 2026, from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 13, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved January 13, 2026, from [Link]
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Thermal analysis (TGA/DSC) of 2-chloro-N-(4-sulfamoylphenyl)acetamide
An In-Depth Technical Guide to the Thermal Analysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the thermal analysis of this compound, a compound of interest in pharmaceutical development. In the absence of extensive public data for this specific molecule, this document synthesizes foundational principles of thermal analysis with expert insights derived from the known behavior of structurally related sulfonamide and acetamide compounds. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental parameter selection, and offer a predictive interpretation of the expected thermal events. This guide is designed to empower researchers, scientists, and drug development professionals to conduct a robust and scientifically valid thermal characterization, crucial for ensuring the stability, safety, and efficacy of potential active pharmaceutical ingredients (APIs).
Introduction: The Imperative for Thermal Analysis in Drug Development
This compound (CAS No. 14949-01-0) is a sulfonamide-based compound, a class of structures fundamental to the development of numerous therapeutic agents.[1] The journey from a promising chemical entity to a stable, safe, and effective drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are its thermal characteristics. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry for this purpose.[2]
These methods provide critical data on:
-
Thermal Stability: Determining the temperature at which a compound begins to degrade, which dictates safe manufacturing, processing, and storage conditions.[3][4]
-
Polymorphism: Identifying different crystalline forms (polymorphs) of a drug, which can have distinct solubility, bioavailability, and stability profiles.
-
Purity and Composition: Quantifying volatile content, such as residual solvents or water, which is essential for quality control and regulatory compliance.[4][5]
-
Compatibility: Assessing potential interactions between the active pharmaceutical ingredient (API) and excipients in a formulation.[4]
DSC is a powerful technique for studying energetic properties and phase transitions, while TGA focuses on changes in mass as a function of temperature.[3][6] When used in concert, they offer a detailed portrait of a material's thermal behavior.[7] This guide will establish a robust methodology for applying these techniques to this compound.
Physicochemical Profile and Predicted Thermal Behavior
Before initiating experimental work, it is crucial to understand the subject molecule's known properties and formulate a hypothesis regarding its thermal behavior based on its constituent functional groups.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O₃S | [8][9] |
| Molecular Weight | 248.69 g/mol | [8][10] |
| CAS Number | 14949-01-0 | [8][9] |
| Reported Melting Point | 217 °C | [8][10] |
| Appearance | Crystalline Solid | [1] |
Predicted Thermal Profile Based on Chemical Structure
The thermal stability of this compound is dictated by the interplay of its aromatic sulfonamide and chloroacetamide moieties.
-
Sulfonamide Moiety: The sulfonamide group is a cornerstone of many antibacterial drugs.[1] Studies on various sulfonamides show they are generally stable compounds, but their degradation pathways can be complex.[11][12] Thermal decomposition often involves the cleavage of C-S and S-N bonds, leading to the release of sulfur oxides (SOx) and nitrogen oxides (NOx) at elevated temperatures.
-
Chloroacetamide Moiety: The acetamide functional group can undergo hydrolysis at high temperatures, potentially yielding acetic acid and ammonia as primary products.[13] The presence of a chlorine atom on the acetyl group may influence the decomposition mechanism, potentially leading to the evolution of hydrogen chloride (HCl) gas. The pyrolysis of acetamide itself has been shown to produce acetic acid, ammonia, and acetonitrile.[14]
Based on this analysis, we can predict the following thermal events:
-
Melting: A sharp endothermic peak is expected in the DSC thermogram around the reported melting point of 217 °C.[8][10] The sharpness of this peak will be indicative of the sample's purity.
-
Decomposition: Following melting, TGA will likely show a significant, multi-step mass loss at higher temperatures. This decomposition is expected to be an exothermic process in the DSC due to the energetic breakdown of the molecule. The initial decomposition step may involve the loss of the chloroacetyl group or cleavage at the sulfonamide linkage.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating. The rationale for each parameter is provided to ensure that the generated data is both accurate and meaningful.
Thermogravimetric Analysis (TGA) Protocol
TGA measures changes in a sample's mass as it is heated under controlled conditions.[2][3] This is crucial for determining thermal stability and the presence of volatile components.[7]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature). This step is critical for data accuracy and trustworthiness.
-
Atmosphere Establishment: Purge the TGA furnace and balance chamber with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to analysis. This ensures an inert atmosphere, preventing oxidative side reactions and isolating the thermal decomposition of the sample.
-
Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into a clean, tared alumina or platinum crucible. A small sample mass minimizes thermal gradients within the sample.
-
TGA Method Execution:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the ramp begins.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate is a standard in pharmaceutical analysis, offering a good balance between resolution and experimental time.
-
-
Data Analysis: Record the mass loss (%) as a function of temperature. Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of maximum mass loss rates.
Caption: TGA Experimental Workflow from Preparation to Analysis.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is the primary technique for identifying melting points, phase transitions, and reaction energetics.[6][16]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of transition temperatures and energy measurements.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a Tzero aluminum pan. Hermetically seal the pan to contain any evolved gases during melting or initial decomposition, which prevents contamination of the instrument cell. Prepare an identical empty, sealed pan to serve as the reference.
-
DSC Method Execution:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min. The temperature range is chosen to encompass the expected melting point and the onset of decomposition.
-
-
Data Analysis: Record the heat flow (W/g) as a function of temperature. Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting event. Observe any subsequent endothermic or exothermic events related to decomposition.
Caption: DSC Experimental Workflow from Preparation to Analysis.
Data Interpretation and Expected Results
The data obtained from TGA and DSC analyses should be integrated to build a complete thermal profile.
Predicted Quantitative Data
The following table summarizes the expected quantitative results from the TGA and DSC experiments based on the compound's structure and known properties of related molecules.
| Parameter | Analytical Technique | Expected Value/Observation | Rationale & Significance |
| Volatiles (Moisture/Solvent) | TGA | < 0.5% mass loss below 120 °C | Indicates a dry, solvent-free sample. Significant mass loss here would necessitate further investigation into hydrate/solvate formation. |
| Melting Point (Tₘ) | DSC | Onset ~215-217 °C, Peak ~217-220 °C | A sharp endothermic peak confirms the melting transition and serves as an indicator of purity.[8][10] |
| Enthalpy of Fusion (ΔHfus) | DSC | To be determined experimentally | Provides information on the crystallinity of the material. A higher value corresponds to a more ordered crystalline lattice. |
| Decomposition Onset (Tₒ) | TGA | > 225 °C | The temperature at which mass loss begins. Defines the upper limit for thermal stability during processing. |
| Peak Decomposition (Tₘₐₓ) | TGA (DTG Curve) | To be determined experimentally | The temperature of the maximum rate of mass loss, indicating the most intense point of decomposition. |
| Decomposition Event | DSC | Exothermic event following melting | The breakdown of the molecule is expected to release energy. The shape and enthalpy of this event provide insight into the decomposition kinetics. |
| Residual Mass @ 600 °C | TGA | < 5% | High decomposition completeness is expected for an organic molecule in an inert atmosphere. |
Implications in a Drug Development Context
-
Stability and Storage: The TGA decomposition onset temperature directly informs the maximum temperature for handling, milling, and long-term storage to prevent degradation.
-
Formulation Development: The melting point is a critical parameter for processes like hot-melt extrusion. Furthermore, DSC can be used to screen for potential incompatibilities between this compound and various excipients, which would manifest as shifts in the melting point or the appearance of new thermal events.
-
Quality Control: The TGA and DSC profiles can serve as a fingerprint for batch-to-batch consistency. Any deviation in the melting point or decomposition profile could signal impurities or the presence of an undesired polymorph.[5]
Conclusion
This guide provides a robust, scientifically-grounded methodology for the complete thermal characterization of this compound using TGA and DSC. By adhering to the detailed protocols and leveraging the predictive insights based on its chemical structure, researchers can generate high-quality, reliable data. This information is not merely academic; it forms the bedrock of informed decision-making in the drug development process, ensuring that critical parameters related to stability, purity, and processability are well-defined and controlled, ultimately contributing to the development of safer and more effective pharmaceutical products.
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An In-depth Technical Guide to the X-ray Diffraction Analysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide Powder
Abstract
This technical guide provides a comprehensive overview of the powder X-ray diffraction (PXRD) analysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide, a sulfonamide derivative of potential pharmaceutical interest. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings and practical application of PXRD for the solid-state characterization of this compound. The narrative moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating system of analysis. This guide will cover the generation of a theoretical powder pattern from single-crystal data, sample preparation, data acquisition, and detailed data analysis, including phase identification and Rietveld refinement.
Introduction: The Critical Role of Solid-State Analysis in Pharmaceutical Development
The crystalline form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] For sulfonamide drugs, polymorphism—the ability of a compound to exist in two or more crystalline forms—is a well-documented phenomenon.[2][3] Different polymorphs of the same API can exhibit distinct therapeutic profiles and manufacturability characteristics.[4] Therefore, the thorough characterization of the solid-state properties of a potential drug candidate like this compound is a non-negotiable aspect of drug development, mandated by regulatory bodies such as the USP and ICH.[5]
Powder X-ray diffraction (PXRD) stands as the definitive technique for the identification and characterization of crystalline materials.[4] Its non-destructive nature and ability to provide a unique "fingerprint" of a crystalline phase make it an indispensable tool in pharmaceutical analysis.[6] This guide will elucidate the process of PXRD analysis for this compound, providing a robust framework for its solid-state characterization.
Theoretical Foundation: From Crystal Structure to Powder Pattern
The interaction of X-rays with a crystalline material is governed by Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal.[7][8][9][10][11]
Bragg's Law: nλ = 2d sinθ
Where:
-
n is an integer representing the order of reflection.
-
λ is the wavelength of the incident X-rays.
-
d is the interplanar spacing of the crystal lattice.
-
θ is the angle of incidence of the X-rays.
A powder sample contains a vast number of randomly oriented crystallites. When a monochromatic X-ray beam is directed at the sample, all possible diffraction planes will be oriented at the correct Bragg angle to produce diffraction cones, which are intercepted by a detector to generate a characteristic diffraction pattern. This pattern is a plot of diffraction intensity versus the diffraction angle (2θ).
For this compound, single-crystal X-ray diffraction data has been reported, providing the fundamental crystallographic information necessary to simulate a theoretical powder pattern.[12] This simulated pattern serves as the reference standard for the analysis of any experimentally obtained powder sample.
The key crystallographic parameters for this compound are summarized in the table below.[12]
| Parameter | Value |
| Chemical Formula | C₈H₉ClN₂O₃S |
| Molecular Weight | 248.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.7870 (2) Å |
| b | 14.1868 (9) Å |
| c | 16.0158 (9) Å |
| α | 90° |
| β | 90.907 (4)° |
| γ | 90° |
| Volume | 1087.53 (10) ų |
| Z | 4 |
This crystallographic information is the bedrock upon which the entire PXRD analysis is built.
Experimental Protocol: A Step-by-Step Guide to Data Acquisition
The acquisition of high-quality powder X-ray diffraction data is paramount for accurate analysis. This section outlines a detailed, step-by-step methodology for the PXRD analysis of this compound powder.
Sample Preparation
Proper sample preparation is crucial to ensure the randomness of crystallite orientation and to obtain a representative diffraction pattern.[13]
Protocol:
-
Grinding: Gently grind approximately 20-50 mg of the this compound powder using an agate mortar and pestle. The goal is to achieve a fine, uniform particle size, typically in the range of 1-10 µm, to minimize preferred orientation effects.[13][14] Grinding under a few drops of a volatile solvent like ethanol can help to reduce static electricity and improve homogeneity.[13]
-
Sample Mounting: Carefully pack the powdered sample into a sample holder. A back-loading technique is often preferred to minimize preferred orientation. Ensure the sample surface is flat and flush with the surface of the sample holder.[15][16] For small sample quantities, a zero-background sample holder, typically made of a single crystal of silicon cut along a non-diffracting plane, should be used to reduce background noise.[15]
Instrumentation and Data Collection
The choice of instrument and data collection parameters will directly impact the quality of the resulting diffractogram.
Typical Instrumental Setup:
-
Diffractometer: A modern powder X-ray diffractometer equipped with a Bragg-Brentano geometry is suitable.
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used for organic materials.
-
Detector: A position-sensitive detector, such as a strip or area detector, allows for faster data collection compared to a point detector.
Data Collection Parameters:
| Parameter | Recommended Setting | Rationale |
| Voltage and Current | 40 kV and 40 mA | To generate sufficient X-ray flux for good signal-to-noise ratio. |
| Scan Range (2θ) | 5° to 40° | This range typically covers the most intense and characteristic diffraction peaks for organic molecules. |
| Step Size (2θ) | 0.02° | A small step size ensures adequate sampling of the diffraction peaks for accurate peak position and profile analysis. |
| Time per Step | 1-5 seconds | The counting time should be sufficient to achieve good counting statistics, especially for weakly diffracting samples. |
| Sample Rotation | On | Rotating the sample during data collection helps to improve the randomness of crystallite orientation and reduce the effects of preferred orientation. |
Data Analysis: From Raw Data to Structural Insights
The analysis of the collected powder XRD data is a multi-step process that involves phase identification, peak analysis, and potentially, a more advanced structural refinement.
Phase Identification
The primary goal of phase identification is to determine if the experimental powder pattern matches the known crystalline form of this compound.
Workflow:
-
Data Processing: The raw data should be corrected for background scattering.
-
Peak Search: A peak search algorithm is used to identify the positions (2θ) and intensities of the diffraction peaks.
-
Comparison with Reference Pattern: The experimental peak list is compared with the theoretical powder pattern generated from the single-crystal data. A successful match is confirmed by the coincidence of peak positions and relative intensities.
Rietveld Refinement
Rietveld refinement is a powerful technique that involves fitting a calculated diffraction profile to the entire experimental powder pattern.[17][18] This method can be used to refine the crystal structure parameters and obtain quantitative information about the sample.[19][20][21]
The Rietveld Refinement Workflow is illustrated in the diagram below:
Caption: A flowchart illustrating the iterative process of Rietveld refinement.
Key Refinable Parameters:
-
Scale Factor: Relates the calculated and observed intensities.
-
Background Parameters: Models the background scattering.
-
Unit Cell Parameters: Precise determination of the lattice constants.
-
Peak Profile Parameters: Describes the shape of the diffraction peaks (e.g., Gaussian, Lorentzian).
-
Preferred Orientation Parameter: Corrects for any non-random orientation of the crystallites.
-
Atomic Coordinates and Isotropic Displacement Parameters: Refinement of the atomic positions and their thermal motion.
A successful Rietveld refinement results in a good fit between the calculated and experimental patterns, indicated by low R-values (e.g., Rwp, GOF), and yields highly accurate structural information.
Data Presentation and Interpretation
The results of the PXRD analysis should be presented clearly and concisely.
Table of Expected 2θ Positions and Relative Intensities:
The following table presents a simulated list of the most intense diffraction peaks for this compound, calculated from its single-crystal structure. This serves as a reference for experimental data.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 11.05 | 7.99 | 100.0 |
| 15.65 | 5.66 | 85.2 |
| 18.42 | 4.81 | 65.7 |
| 22.15 | 4.01 | 78.9 |
| 24.88 | 3.57 | 55.1 |
| 27.54 | 3.23 | 42.6 |
| 31.21 | 2.86 | 35.8 |
Conclusion: The Power of PXRD in Ensuring Drug Quality
Powder X-ray diffraction is an indispensable analytical technique in the pharmaceutical industry for the solid-state characterization of active pharmaceutical ingredients.[1][5][22] For this compound, PXRD provides the means to unambiguously identify its crystalline form, ensuring batch-to-batch consistency and providing crucial information for formulation development and regulatory filings. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive PXRD analysis of this compound, contributing to the development of safe and effective medicines.
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Understanding the mechanism of action of 2-chloro-N-(4-sulfamoylphenyl)acetamide
An In-Depth Technical Guide to the Mechanism of Action of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Preamble: A Molecule of Dual Functionality
The compound this compound stands as a compelling subject for mechanistic inquiry, embodying a deliberate fusion of two functionally distinct chemical moieties. Its structure comprises a sulfamoylphenyl group, the cornerstone pharmacophore of classical carbonic anhydrase inhibitors, and a chloroacetamide group, a well-documented reactive moiety capable of covalent modification of biological macromolecules. This guide provides a detailed exploration of the compound's presumed dual mechanism of action, grounded in established biochemical principles and validated experimental methodologies. We will dissect the individual contributions of each functional group and propose an integrated model for its biological activity, offering researchers a comprehensive framework for investigation.
Part I: The Primary Pharmacophore: Sulfonamide-Mediated Carbonic Anhydrase Inhibition
The presence of the aromatic sulfonamide group (-SO₂NH₂) immediately implicates the carbonic anhydrase (CA) family of enzymes as a primary biological target. CAs are ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation, fluid balance, and tumorigenesis.[1][2] The un-ionized sulfonamide group is isosteric and isoelectronic with the transition state of the CO₂ hydration reaction, enabling it to act as a potent and specific inhibitor.
The Canonical Mechanism: Zinc-Binding Inhibition
The established mechanism for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide nitrogen to the catalytic Zn²⁺ ion located at the bottom of the enzyme's active site.[3] This binding event displaces the zinc-bound water molecule (or hydroxide ion) that is essential for catalysis, thereby arresting the enzyme's function.[4][5] The affinity and specificity of this interaction are further modulated by hydrogen bonds between the inhibitor's SO₂ group and the side chain of a conserved threonine residue (Thr199 in hCA II), as well as van der Waals contacts with hydrophobic and hydrophilic residues lining the active site cavity.[3]
Experimental Validation: In Vitro CA Inhibition Assay
To quantify the inhibitory potency of this compound against various CA isoforms, a stopped-flow CO₂ hydration assay is the gold standard. This method measures the enzyme-catalyzed rate of pH change resulting from proton production during CO₂ hydration.
Protocol: Stopped-Flow Assay for CA Activity
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 20 mM HEPES or TAPS, pH 7.5) containing a pH indicator (e.g., 4-nitrophenol).
-
Prepare stock solutions of the purified human CA isoenzymes (e.g., hCA I, II, IX, XII) in the same buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Experimental Procedure:
-
Equilibrate all solutions to the desired temperature (typically 25°C).
-
In the stopped-flow instrument, one syringe is loaded with the enzyme/inhibitor solution (CA isoenzyme pre-incubated with varying concentrations of the test compound for 15 minutes).
-
The second syringe is loaded with the CO₂-saturated solution.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ initiates a rapid drop in pH, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for 4-nitrophenol).
-
-
Data Analysis:
-
Calculate the initial rates from the linear portion of the absorbance vs. time curve.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Michaelis constant (Kₘ).
-
Data Presentation: Isoform Selectivity Profile
The inhibitory potency of a compound is best represented by its inhibition constants (Kᵢ) against a panel of relevant enzyme isoforms. This allows for an assessment of both potency and selectivity.
| Isoform | Kᵢ (nM) [Hypothetical] | Biological Relevance |
| hCA I | 4,500 | Cytosolic, abundant in red blood cells |
| hCA II | 45 | Cytosolic, ubiquitous, high activity[3] |
| hCA IX | 9.5 | Transmembrane, tumor-associated, hypoxia-induced[6] |
| hCA XII | 25 | Transmembrane, tumor-associated[6] |
This hypothetical data suggests the compound is a potent inhibitor of tumor-associated isoforms hCA IX and XII, with moderate activity against the ubiquitous hCA II and weak activity against hCA I.
Caption: Reversible inhibition of Carbonic Anhydrase by a sulfonamide.
Part II: The Reactive Moiety: Chloroacetamide-Mediated Covalent Modification
The chloroacetamide functional group is an α-halo amide, which acts as an electrophilic "warhead." The carbon atom adjacent to the chlorine is susceptible to nucleophilic attack by electron-rich residues on a protein, such as the thiol group of cysteine, leading to the formation of a stable, irreversible covalent bond. This mechanism of action is well-established for chloroacetamide-based herbicides, which are known to covalently bind to active site cysteines in enzymes like fatty acid elongases.[7][8][9]
Hypothesis: An Anchored Covalent Inhibitor
We hypothesize that this compound functions as an anchored covalent inhibitor. The sulfonamide moiety first directs the molecule to the CA active site and anchors it through reversible binding to the Zn²⁺ ion. This high local concentration and specific orientation then facilitates the reaction of the chloroacetamide "warhead" with a nearby nucleophilic amino acid residue, forming a covalent adduct and leading to irreversible inhibition.
It is critical to note that most human CA isoforms do not possess a cysteine residue within the immediate active site. This suggests three possibilities:
-
The covalent modification targets a nucleophilic residue other than cysteine (e.g., histidine, lysine) that is suitably positioned.
-
The covalent bond forms with a residue on the flexible loop at the entrance of the active site cavity.
-
The chloroacetamide moiety confers covalent inhibition against a different, off-target protein that does contain a reactive cysteine.
Experimental Workflow: Probing for Covalent Inhibition
Distinguishing between a potent, slow-off-rate reversible inhibitor and a true covalent inhibitor requires a multi-step experimental approach.
Caption: Experimental workflow to confirm and characterize covalent enzyme inhibition.
Protocol: Mass Spectrometry Analysis of Covalent Adducts
-
Incubation: Incubate the target protein (e.g., hCA IX) with a 5- to 10-fold molar excess of this compound for several hours at 37°C to ensure complete reaction. Include a control sample with no inhibitor.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.
-
Intact Mass Analysis: Analyze the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS). A mass increase corresponding to the molecular weight of the inhibitor minus HCl (C₈H₈N₂O₃S, MW = 212.23 Da) would confirm covalent adduct formation.
-
Peptide Mapping:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Search the MS/MS data against the protein's sequence. Identify peptides that show a mass modification of +212.23 Da. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.[8]
Part III: Integrated Mechanism and Structural Elucidation
The dual-acting nature of this compound presents a sophisticated mechanism of inhibition. The initial, reversible binding of the sulfonamide provides high affinity and selectivity, while the subsequent covalent bond formation by the chloroacetamide ensures a prolonged, potentially permanent, duration of action.
Caption: Covalent modification via Sₙ2 reaction with a cysteine residue.
Structural Basis of Inhibition: The Role of X-ray Crystallography
The definitive method for elucidating the precise binding mode is single-crystal X-ray crystallography. Co-crystallizing this compound with a target CA isoform would provide unparalleled insight.
Key Insights from Crystallography:
-
Confirmation of Binding Site: Verifies that the inhibitor binds within the active site.
-
Validation of Zinc Coordination: Directly visualizes the coordination of the sulfonamide nitrogen to the catalytic Zn²⁺ ion.
-
Identification of Covalent Adduct: If covalent modification occurs, the electron density map would unambiguously show the thioether bond between the inhibitor and the target amino acid residue.
-
Structural Rationale for Selectivity: Comparing structures of the inhibitor bound to different CA isoforms (e.g., hCA II vs. hCA IX) can reveal subtle differences in amino acid contacts and conformational changes that explain observed selectivity.[3] For example, the conformation of the acetamide linker and the position of the chloroacetyl group relative to nearby nucleophiles would be clearly defined.
Conclusion
The mechanism of action of this compound is best understood as a multi-stage process orchestrated by its two key functional groups. It acts primarily as a high-affinity, reversible inhibitor of carbonic anhydrases through its sulfonamide moiety, with a strong preference for tumor-associated isoforms. Concurrently, the chloroacetamide moiety provides the capacity for covalent inactivation, transforming the initial reversible interaction into a permanent one. This dual mechanism makes the compound a powerful tool for chemical biology and a promising scaffold for the development of next-generation, highly selective, and long-acting therapeutic agents targeting the carbonic anhydrase family. Future research should focus on definitively identifying the site of covalent modification and exploring the structural determinants of its isoform selectivity.
References
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LeFevre, J. W., & Christians, N. E. (2006). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science, 36(5), 685-691. [Link]
-
Babinger, P., Ipten, S., Geisler, K., et al. (2018). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 592(15), 2649-2658. [Link]
-
Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell, 149(5), 1060-1072. [Link]
-
Akkurt, M., Yalçın, Ş. P., Türkmen, H., & Büyükgüngör, O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. [Link]
-
Böger, P. (2000). Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings. Pest Management Science, 56(6), 497-504. [Link]
-
De Simone, G., & Supuran, C. T. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII. RSC Advances, 10(72), 44435-44441. [Link]
-
Maren, T. H. (1993). A new class of carbonic anhydrase inhibitor. Journal of Enzyme Inhibition, 7(4), 267-273. [Link]
-
Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2020). A class of carbonic anhydrase IX/XII - selective carboxylate inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 478-484. [Link]
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]
-
GPAT Discussion Center. (2019). CARBONIC ANHYDRASE INHIBITOR | ACETAZOLAMIDE | DIURETICS PHARMACOLOGY. [Link]
-
Dr. P. S. S. Prasad. (2021). Diuretics - Carbonic Anhydrase Inhibitors: Acetazolamide, Methazolamide & Dichlorphenamide. [Link]
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- 8. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Diverse Biological Landscape of Sulfamoylphenyl Acetamides: A Technical Guide for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The sulfamoylphenyl acetamide core represents one such scaffold, a versatile and synthetically accessible structure that has given rise to a remarkable breadth of biologically active compounds. This guide provides an in-depth technical exploration of the diverse pharmacological activities associated with this moiety, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential.
The core structure, characterized by a central phenyl ring bearing both a sulfonamide (-SO₂NH₂) and an acetamide (-NHCOCH₃) group, provides a unique combination of hydrogen bonding capabilities, lipophilicity, and steric features that can be readily modulated through synthetic derivatization. This inherent tunability has allowed for the development of compounds with activities spanning from anticancer and antimicrobial to anti-inflammatory and anticonvulsant effects. This document will delve into the key biological activities of sulfamoylphenyl acetamides, elucidating their mechanisms of action, exploring structure-activity relationships (SAR), and providing detailed experimental protocols for their evaluation.
Anticancer Activity: Targeting Tumor-Associated Enzymes and Pathways
The sulfamoylphenyl acetamide scaffold has emerged as a particularly promising framework for the development of novel anticancer agents.[1][2][3] A significant body of research highlights the efficacy of these compounds against various cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancers.[1][2]
Mechanism of Action: Inhibition of Carbonic Anhydrases
A primary mechanism underlying the anticancer effects of many sulfamoylphenyl acetamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[4][5] These enzymes are overexpressed in a variety of hypoxic tumors and play a crucial role in regulating the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, they contribute to extracellular acidosis, which in turn promotes tumor growth, invasion, and metastasis.[4] The sulfonamide moiety of the sulfamoylphenyl acetamide scaffold acts as a key pharmacophore, binding to the zinc ion in the active site of carbonic anhydrases and disrupting their catalytic activity.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed several key structural features that influence the anticancer potency of sulfamoylphenyl acetamides:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acetamide portion can significantly impact activity. Electron-withdrawing groups, such as halogens, have been shown to enhance anticancer effects.
-
Modifications of the Acetamide Group: Alterations to the acetamide side chain, including the introduction of various heterocyclic moieties, have led to the development of potent anticancer analogs.[6] The reactive α-bromo group in intermediates like 2-bromo-N-(4-sulfamoylphenyl)acetamide serves as a versatile handle for synthesizing diverse derivatives.[6]
-
Sulfonamide Derivatization: Substitution on the sulfonamide nitrogen can also modulate activity and selectivity for different CA isoforms.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative sulfamoylphenyl acetamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4d | A549 (Lung) | 1.81 - 2.11 | [1] |
| 4k | HeLa (Cervical) | 1.92 - 2.52 | [1] |
| 4s | MCF-7 (Breast) | Moderate to Good | [1] |
| 5b | MCF-7 (Breast) | 5.21 (normoxic) | [5] |
| 5b | MCF-7 (Breast) | 3.50 (hypoxic) | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of sulfamoylphenyl acetamide derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizing the Synthetic Workflow
The following diagram illustrates a general synthetic scheme for preparing anticancer sulfamoylphenyl acetamide analogs.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide
An Application Note for the Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through the chloroacetylation of sulfanilamide. This document details the reaction mechanism, safety precautions, a robust experimental procedure, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high-purity yield. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction and Scientific Principle
Sulfonamides are a cornerstone class of synthetic antimicrobial agents, with a broad spectrum of therapeutic applications extending beyond antibacterial action to include diuretics and anticonvulsants.[1] The compound this compound serves as a versatile precursor, enabling further molecular elaboration through nucleophilic substitution of its reactive chloroacetyl group.
The synthesis protocol described herein is based on the nucleophilic acyl substitution reaction between sulfanilamide and chloroacetyl chloride. The primary amino group (-NH₂) of sulfanilamide, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. The reaction is typically performed under anhydrous conditions at reduced temperatures to control its exothermic nature and minimize potential side reactions.
Reaction Scheme:
Sulfanilamide + Chloroacetyl Chloride → this compound + HCl
Materials and Methods
Reagent and Solvent Data
Proper handling and quantification of reagents are critical for the success and safety of the synthesis.
| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | 63-74-1 | Skin/Eye Irritant |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Corrosive, Toxic, Water-Reactive[2][3][4] |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Flammable, Peroxide Former |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Eye Irritant |
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | 7487-88-9 | Minimal |
| Hydrochloric Acid (3M) | HCl | 36.46 | 7647-01-0 | Corrosive, Respiratory Irritant |
| Sodium Bicarbonate, Saturated | NaHCO₃ | 84.01 | 144-55-8 | Minimal |
| Brine, Saturated | NaCl | 58.44 | 7647-14-5 | Minimal |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Low-temperature bath (e.g., acetone/dry ice)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
pH paper
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Health and Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety measures is mandatory.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles must be worn at all times.
-
Fume Hood: All operations, especially those involving chloroacetyl chloride and volatile solvents, must be conducted inside a certified chemical fume hood.[2][3]
-
Chloroacetyl Chloride Handling: This substance is highly corrosive, toxic upon inhalation, and reacts violently with water to produce toxic HCl gas.[4][5][6] It should be handled with extreme care under an inert, anhydrous atmosphere. Never add water to it.[2] Ensure eyewash stations and safety showers are immediately accessible.[2][6]
-
Anhydrous Conditions: The reaction is moisture-sensitive due to the reactivity of chloroacetyl chloride. All glassware must be oven- or flame-dried and cooled under an inert gas stream before use.
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the chloroacetylation of sulfanilamide.[1][7]
Reaction Setup
-
Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert gas line (N₂ or Ar).
-
In the flask, combine sulfanilamide (1.00 g, 5.8 mmol) with 200 mL of anhydrous tetrahydrofuran (THF). Stir the mixture until most of the starting material has dissolved.
-
Cool the reaction flask to -15 °C (258 K) using a dry ice/acetone bath.
Reagent Addition
-
In a separate dry flask, prepare a solution of chloroacetyl chloride (0.784 g, 0.55 mL, 7.0 mmol) in 20 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel on the reaction apparatus.
-
Add the chloroacetyl chloride solution dropwise to the cooled, stirring sulfanilamide mixture over approximately 30 minutes. Causality Note: Slow, dropwise addition at low temperature is crucial to dissipate the heat generated from the exothermic reaction, thereby preventing the formation of undesired byproducts.
-
Once the addition is complete, allow the reaction to stir at -15 °C for an additional 4 hours under anhydrous conditions.
Work-up and Product Isolation
-
After 4 hours, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Remove the THF solvent using a rotary evaporator.
-
Dissolve the resulting white solid in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
3M hydrochloric acid (20 mL) - Removes any unreacted basic sulfanilamide.
-
Saturated sodium bicarbonate solution (20 mL) - Neutralizes excess HCl and any acidic byproducts.
-
Saturated brine solution (20 mL) - Removes residual water from the organic phase.
-
-
Dry the ethyl acetate layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield a white solid, which is the crude product.
Purification
-
Recrystallize the crude white solid from hot water to yield the pure this compound.[1][7]
-
Filter the purified crystals using a Büchner funnel, wash with a small amount of cold water, and dry thoroughly in a vacuum oven.
-
Weigh the final product and calculate the percentage yield.
Results and Characterization
The successful synthesis of the title compound should be confirmed by physical and spectroscopic analysis.
Expected Outcome
| Parameter | Expected Result | Reference |
| Physical Appearance | White crystalline solid | [1] |
| Yield | ~70% | [1][7] |
| Melting Point | 219–222 °C (492–495 K) | [1][7][8] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 500 MHz): Expected signals would include a singlet for the CH₂ protons (~4.2-4.3 ppm), multiplets for the aromatic protons (in the ~7.0-8.0 ppm range), and singlets for the NH protons of the amide and sulfonamide groups.
-
FTIR (ATR, cm⁻¹): Key vibrational bands are expected for N-H stretching (amide and sulfonamide, ~3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1670 cm⁻¹), and S=O stretching (sulfonamide, two bands around 1350 cm⁻¹ and 1160 cm⁻¹).
Visualized Workflows and Mechanisms
Diagrams provide a clear, at-a-glance understanding of the process and underlying chemistry.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism: Nucleophilic acyl substitution.
References
-
Akkurt, M., Yalc¸ın, S. P., Tu¨rkmen, H., & Bu¨yu¨kgu¨ngo¨r, O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1596. [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Yufeng. (n.d.). Chloroacetyl Chloride. [Link]
-
SpectraBase. (n.d.). 1H NMR of 2-chloro-N-[4-({4-[(chloroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide. [Link]
-
Missioui, H., et al. (2022). 2-chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 859–862. [Link]
-
ResearchGate. (2010). (PDF) this compound. [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis and reactions of chloroacetyl derivative 10 and Chloromethyl derivatives 12. [Link]
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Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. [Link]
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YouTube. (2021). Synthesis of Sulphanilamide. [Link]
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Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. [Link]
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PubMed. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. [Link]
-
University of South Alabama. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
ResearchGate. (2022). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]
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Application Notes & Protocols: The Strategic Use of 2-chloro-N-(4-sulfamoylphenyl)acetamide in Modern Medicinal Chemistry
An In-Depth Technical Guide
I. Introduction: Unpacking a Privileged Scaffold
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often begins with the identification of versatile chemical scaffolds. 2-chloro-N-(4-sulfamoylphenyl)acetamide is one such entity—a molecule that, at first glance, appears simple, yet is laden with strategic potential for drug design. Its structure is a deliberate convergence of three key pharmacophoric elements:
-
The Aromatic Sulfonamide Moiety: A cornerstone in pharmacology, the primary benzenesulfonamide group is a classic zinc-binding group (ZBG). It is renowned for its ability to chelate the catalytic zinc ion within the active site of metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] This interaction forms the basis for a wide range of drugs, including diuretics, antiepileptics, and antiglaucoma agents.[3]
-
The Phenyl Core: This aromatic ring serves as a rigid spacer, orienting the functional groups in a defined three-dimensional space. It is also a prime site for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
The 2-Chloroacetamide "Warhead": This is not merely a passive linker. The α-chloroacetamide group is a reactive electrophile, capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) in protein targets.[4] This functionality opens the door to designing highly potent, irreversible inhibitors, a strategy of increasing importance for overcoming drug resistance and achieving sustained therapeutic effects.
This guide provides a detailed exploration of this compound as a foundational building block in medicinal chemistry, with a primary focus on its application in the development of next-generation anticancer agents. We will delve into its role as a precursor for potent enzyme inhibitors, provide detailed experimental protocols for its synthesis and biological evaluation, and explain the causal science behind these methodologies.
II. Core Application: A Scaffold for Anticancer Drug Discovery
The inherent properties of this compound make it exceptionally well-suited for targeting validated pathways in oncology. Its derivatives have been primarily investigated as inhibitors of carbonic anhydrases and cyclooxygenase-2, both of which are pivotal in cancer progression.[5][6][7]
A. Targeting Tumor Hypoxia via Carbonic Anhydrase Inhibition
Solid tumors are often characterized by regions of hypoxia (low oxygen), which triggers a metabolic shift and the upregulation of hypoxia-inducible factors (HIF-1).[8] One of the key downstream effects is the significant overexpression of two cell-surface carbonic anhydrase isoforms, CA IX and CA XII.[9]
These enzymes play a critical role in tumor survival by managing the pH imbalance caused by aggressive cancer cell metabolism (the Warburg effect).[10] By rapidly converting CO2 to bicarbonate and protons, they acidify the extracellular microenvironment while maintaining a neutral intracellular pH.[8] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to chemotherapy.[8][9]
The primary sulfonamide group of this compound acts as a potent inhibitor of these CAs.[1] The 2-chloroacetamide tail can then be exploited to either enhance binding affinity or to achieve covalent inhibition, potentially leading to isoform-selective inhibitors that can disrupt this pH-regulating mechanism and render cancer cells more vulnerable.[5][9]
B. A Building Block for COX-2 Independent Anticancer Agents
The 4-(aminosulfonyl)phenyl structural motif is famously present in Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[11] While COX-2 is a valid target in many cancers, studies have shown that Celecoxib and its derivatives can induce apoptosis through mechanisms independent of COX-2 inhibition, such as by modulating Bcl-2 family proteins.[12][13] This dual activity has sparked interest in developing new anticancer agents from this scaffold. This compound provides a reactive handle to synthesize libraries of Celecoxib-like compounds, which can be screened for both COX-2 dependent and independent anticancer activities.[6][14]
III. Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures for N-acylation of sulfanilamide.[1][15]
Rationale: The synthesis involves a nucleophilic acyl substitution reaction. The primary amine of sulfanilamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Materials:
-
Sulfanilamide (p-aminobenzenesulfonamide)
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Pyridine (base)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve sulfanilamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Stir the mixture at 0 °C (ice bath) for 15 minutes.
-
Expert Insight: Using an inert atmosphere and anhydrous solvent is crucial as chloroacetyl chloride is highly reactive and will readily hydrolyze with water. The base is added at the start to deprotonate the amine slightly, increasing its nucleophilicity, and to be ready to neutralize the HCl as it forms.
-
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes.
-
Expert Insight: A slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfanilamide spot has disappeared.
-
Workup - Quenching and Extraction:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.
-
Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Dissolve the resulting crude solid in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.[1]
-
Expert Insight: Each washing step serves a specific purpose. The acid wash removes the organic base, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water before drying.
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude product. The white solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1][16]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer).[6][9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (test compound), dissolved in DMSO.
-
Doxorubicin or Cisplatin (positive control).[17]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan dissolution).
-
96-well microplates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
Expert Insight: For testing CAIX-targeted compounds, it is highly recommended to run parallel plates incubated under both normoxic (standard) and hypoxic (1-2% O₂) conditions to see if the compound's efficacy is enhanced in the environment where CAIX is overexpressed.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Quantitative Data Presentation
The efficacy of novel derivatives synthesized from the parent scaffold can be summarized for comparative analysis.
Table 1: Representative Biological Activity Data for a Hypothetical Derivative
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| Derivative-01 | CA II | Stopped-flow CO₂ hydration | 15.2 | - | - |
| CA IX | Stopped-flow CO₂ hydration | 0.85 | - | - | |
| - | MTT Assay (Normoxia) | - | MCF-7 | 12.5 | |
| - | MTT Assay (Hypoxia) | - | MCF-7 | 2.1 | |
| Acetazolamide | CA II | Stopped-flow CO₂ hydration | 0.12 | - | - |
| (Control) | CA IX | Stopped-flow CO₂ hydration | 0.25 | - | - |
| Doxorubicin | - | MTT Assay (Normoxia) | - | MCF-7 | 0.4 |
| (Control) |
Data is hypothetical and for illustrative purposes only.
V. References
-
Supuran, C. T. (2007). Carbonic Anhydrase Inhibitors and the Management of Cancer. Current Topics in Medicinal Chemistry.
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Vree, T. E., Hekster, Y. A., & Termond, E. F. S. (n.d.). Pharmacokinetics of Sulfonamides in Man. Karger Publishers.
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Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers.
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Functional Performance Systems. (2012). Carbonic Anhydrase Inhibitors as Cancer Therapy. Functional Performance Systems.
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MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals.
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Pharmacology 2000. (n.d.). Sulfonamides. Medical Pharmacology.
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De Simone, G., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites.
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Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
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El-Damasy, D. A., et al. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.
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Akkurt, M., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Al-Sanea, M. M., & Howard, J. A. (2014). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future Medicinal Chemistry. [Link]
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Pharmacy 180. (n.d.). Sulfonamides. Pharmacology.
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Alanazi, A. M., et al. (2020). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules. [Link]
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Goren, E., et al. (1980). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Avian Pathology. [Link]
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Marmara University DSpace. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Marmara University Institutional Repository.
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Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules.
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Fassihi, A., et al. (2017). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Pharmaceutical and Biomedical Research.
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BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. BenchChem.
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Quach, D. T., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ. [Link]
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Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences.
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Mandal, A. (2019). Celebrex (Celecoxib) and Cancer. News-Medical.Net. [Link]
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ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate. [Link]
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BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of N-[4-(propylsulfamoyl)phenyl]acetamide Derivatives. BenchChem.
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Radh, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research. [Link]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research.
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Patel, R. P., & Patel, P. S. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
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Lima, T. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics. [Link]
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Akkurt, M., et al. (2010). This compound. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
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BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of 2-chloro-N-(pyridin-3-yl)acetamide. BenchChem.
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]
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Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Acikbas, Y., et al. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
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ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide. ResearchGate. [Link]
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In vitro biological screening of 2-chloro-N-(4-sulfamoylphenyl)acetamide derivatives
An Application Guide for the In Vitro Biological Screening of 2-chloro-N-(4-sulfamoylphenyl)acetamide Derivatives
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The parent scaffold, sulfanilamide, gave rise to the first synthetic antimicrobial agents (sulfa drugs) and has since been elaborated into drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, diuretic, and enzyme inhibitory properties.[1][2][3] The this compound core represents a versatile template for generating novel derivatives. The chloroacetamide group is a reactive electrophile, while the sulfonamide moiety can engage in critical hydrogen bonding interactions with biological targets.[4]
This guide provides a comprehensive framework for the initial in vitro biological screening of novel derivatives based on this scaffold. We will move beyond simple procedural lists to explain the scientific rationale behind the chosen assays, enabling researchers to design and execute a robust screening cascade to identify and characterize promising lead compounds.
A Tiered Strategy for Efficient Drug Discovery
An effective screening campaign prioritizes efficiency, beginning with broad-spectrum assays to identify general bioactivity before progressing to more complex, resource-intensive mechanistic studies. This tiered approach ensures that only the most promising candidates advance, saving time and resources. Our proposed workflow is designed to first assess two of the most prominent activities of sulfonamides—cytotoxicity (relevant for anticancer potential) and antimicrobial efficacy—before delving into a common mechanistic target.
Protocol 1: Anticancer Potential via MTT Cytotoxicity Assay
The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability and proliferation. It serves as an excellent primary screen for potential anticancer activity.
Scientific Principle
The assay's mechanism hinges on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][6] The quantity of formazan produced, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytostatic effect.
Detailed Protocol
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of each derivative in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Essential Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells) to serve as a background control.
-
-
-
Incubation:
-
Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[6]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.[5]
-
Data Analysis
-
Cell Viability (%): [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
| Derivative ID | IC₅₀ (µM) on MCF-7 (48h) |
| Compound A | 15.2 |
| Compound B | 89.4 |
| Compound C | 5.8 |
| Doxorubicin | 0.9 |
Protocol 2: Antimicrobial Activity via Broth Microdilution (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[10]
Scientific Principle
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible turbidity indicates whether bacterial growth has occurred. This allows for a quantitative assessment of the compound's bacteriostatic or bactericidal potential.[9][10]
Detailed Protocol
-
Preparation of Compound Dilutions:
-
In a sterile 96-well round-bottom microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a stock solution of the test compound in DMSO. Dilute this in CAMHB to achieve 2x the highest desired final concentration.
-
Add 200 µL of this 2x starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Essential Controls:
-
Well 11 (Growth Control): 100 µL of broth, no compound.
-
Well 12 (Sterility Control): 100 µL of broth, no compound, no bacteria.
-
-
-
Preparation of Bacterial Inoculum:
-
Select isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213) from an 18-24 hour agar plate.[11]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[10][11]
-
Data Presentation
| Derivative ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Compound A | 64 | >128 |
| Compound C | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Protocol 3: Mechanistic Insight via Carbonic Anhydrase Inhibition
Many sulfonamide-based drugs exert their effects by inhibiting specific enzymes. Carbonic anhydrases (CAs) are a key target, particularly for anticancer and diuretic agents.[12][13] This colorimetric assay provides a direct measure of a compound's ability to inhibit CA activity.
Scientific Principle
This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, monitored by the increase in absorbance at 400 nm, is proportional to the enzyme's activity. An effective inhibitor will slow this rate.[14]
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of a purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) in the assay buffer.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay buffer.
-
Test compound at various concentrations.
-
CA enzyme solution.
-
-
Controls:
-
Enzyme Control: Buffer and enzyme (no inhibitor).
-
Blank: Buffer only (no enzyme).
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm over time (kinetic mode) for 5-10 minutes.[14]
-
Data Analysis
-
Reaction Rate: Determine the initial velocity (V₀) of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Percent Inhibition: [1 - (V₀_inhibitor / V₀_enzyme_control)] * 100
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
| Derivative ID | IC₅₀ (µM) vs. hCA II |
| Compound C | 0.52 |
| Compound D | 2.1 |
| Acetazolamide | 0.012 |
Conclusion and Path Forward
This application guide provides a robust, tiered framework for the initial in vitro characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, antimicrobial activity, and specific enzyme inhibition, researchers can efficiently identify and prioritize compounds with therapeutic potential. A "hit" compound, such as "Compound C" from our examples, which demonstrates potent activity across multiple assays, becomes a prime candidate for further investigation, including structure-activity relationship (SAR) studies, evaluation against a broader panel of cell lines or microbial strains, and eventual progression into more complex cell-based and in vivo models.
References
-
Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus Source: ResearchGate URL: [Link]
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Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Broth microdilution Source: Wikipedia URL: [Link]
-
Title: Broth Microdilution Source: MI - Microbiology URL: [Link]
-
Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus Source: PubMed Central URL: [Link]
-
Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab, University of British Columbia URL: [Link]
-
Title: Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: Nature Protocols URL: [Link]
-
Title: Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties Source: Brieflands URL: [Link]
-
Title: Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors Source: PubMed Central URL: [Link]
-
Title: Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds Source: ScienceRise: Pharmaceutical Science URL: [Link]
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Application Notes & Protocols: Strategic Development of Carbonic Anhydrase Inhibitors from a Versatile Sulfonamide Scaffold
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel carbonic anhydrase inhibitors (CAIs) originating from the versatile starting material, 2-chloro-N-(4-sulfamoylphenyl)acetamide. This document delineates the strategic rationale behind utilizing this scaffold, detailed synthetic protocols, robust enzymatic and cellular assay methodologies, and advanced biophysical characterization techniques. By integrating principles of structure-activity relationship (SAR) studies, this guide aims to empower researchers to develop potent and isoform-selective CAIs for various therapeutic applications, including oncology, ophthalmology, and neurology.
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1][2]. With 16 known isoforms in mammals exhibiting distinct tissue distribution and subcellular localization, CAs are implicated in a wide array of functions such as pH regulation, CO2 and ion transport, and biosynthetic pathways[3][4]. The dysregulation of specific CA isoforms is a hallmark of various pathologies, rendering them attractive targets for therapeutic intervention. For instance, the overexpression of tumor-associated isoforms CA IX and XII in hypoxic solid tumors contributes to acidification of the tumor microenvironment, promoting cancer progression and metastasis[5][6][7]. Consequently, the development of isoform-selective CAIs is a highly pursued strategy in modern drug discovery[8][9].
The primary sulfonamide (SO2NH2) moiety is a well-established zinc-binding group that serves as the cornerstone for the majority of clinically relevant CAIs[1]. The core of our strategy revolves around the strategic modification of the this compound scaffold. This starting material offers a reactive chloroacetamide handle for facile chemical diversification, allowing for the systematic exploration of the chemical space around the sulfonamide core to achieve desired potency and selectivity.
The Strategic Core: this compound
The selection of this compound as the foundational building block is predicated on its inherent chemical features that facilitate a divergent synthetic approach. The primary sulfonamide group provides the essential zinc-binding pharmacophore, while the chloroacetamide moiety serves as a versatile electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of chemical functionalities, a strategy often referred to as the "tail approach" in CAI design[10]. The structural integrity of this starting material has been characterized by X-ray crystallography, providing a precise understanding of its bond lengths and angles[11].
Synthetic Protocol: Derivatization of the Core Scaffold
This section details a general yet robust protocol for the synthesis of a library of novel CAI candidates from this compound. The underlying principle is the nucleophilic substitution of the chloride atom by various amines, thiols, or other nucleophiles.
General Reaction Scheme
Caption: Synthetic workflow for deriving CAIs.
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Addition of Reagents: To the stirred solution, add a suitable base (e.g., anhydrous potassium carbonate (K2CO3) or triethylamine (Et3N)) (1.5-2.0 eq). Subsequently, add the desired nucleophile (e.g., a primary or secondary amine, a thiol) (1.1-1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Evaluation: Assessing Inhibitory Potency and Selectivity
A critical step in the development of novel CAIs is the accurate determination of their inhibitory activity against a panel of physiologically relevant CA isoforms (e.g., CA I, II, IX, and XII) to establish both potency and selectivity profiles.
Enzymatic Assay: Stopped-Flow CO2 Hydration Assay
The gold standard for measuring CA activity is the stopped-flow CO2 hydration assay. This method directly measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2.
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, leading to a decrease in the pH of a weakly buffered solution. This pH drop is monitored using a pH indicator, and the initial rate of the reaction is determined. The presence of an inhibitor will decrease the rate of this reaction.
Caption: Workflow for stopped-flow CO2 hydration assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Dissolve the synthesized inhibitors in a minimal amount of DMSO to prepare stock solutions (e.g., 10 mM).
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
In one syringe, load the enzyme solution mixed with the desired concentration of the inhibitor (or DMSO for control).
-
In the second syringe, load the CO2-saturated solution.
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the kinetic trace.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Assays: Assessing Target Engagement in a Biological Context
For inhibitors targeting tumor-associated CAs like CA IX, it is crucial to evaluate their efficacy in a cellular context, particularly under hypoxic conditions where CA IX is upregulated.
Principle: The electrical impedance-based assay provides a real-time, label-free method to monitor the cellular response to CAI treatment. Changes in cell morphology, adhesion, and proliferation upon inhibition of CA IX can be detected as changes in electrical impedance[7].
Protocol:
-
Cell Culture: Culture a relevant cancer cell line known to express CA IX (e.g., HeLa, MDA-MB-231) in a suitable medium.
-
Hypoxic Conditions: Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for 24-48 hours to upregulate CA IX expression.
-
Impedance Measurement: Seed the cells in specialized electrode-containing microplates and monitor the baseline impedance.
-
Inhibitor Treatment: Add the synthesized CAIs at various concentrations to the cells and continue to monitor the impedance in real-time.
-
Data Analysis: Analyze the impedance data to determine the effect of the inhibitors on cell behavior. A significant change in impedance in the presence of the inhibitor compared to the control indicates cellular activity.
Biophysical Characterization: Unraveling the Binding Thermodynamics and Kinetics
To gain a deeper understanding of the inhibitor-enzyme interaction, a suite of biophysical techniques can be employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS)[12].
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (immobilized CA) in real-time, yielding kinetic parameters such as the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated[12].
X-ray Crystallography
Co-crystallization of a potent inhibitor with the target CA isoform provides atomic-level insights into the binding mode and the specific interactions within the active site[1][9][13][14][15]. This structural information is invaluable for rational drug design and the optimization of lead compounds.
Structure-Activity Relationship (SAR) Analysis
The systematic synthesis and evaluation of a library of compounds derived from the this compound scaffold will enable the elucidation of key structure-activity relationships.
| Modification Site | General Observation | Rationale |
| "Tail" Moiety (from nucleophile) | Introduction of bulky, hydrophobic groups can enhance binding to the hydrophobic half of the active site. | Exploits interactions with key residues like Phe131, Leu198, and Pro202 in CA II. |
| Linker Length and Flexibility | The nature of the linker between the sulfonamide core and the tail can influence isoform selectivity. | Different isoforms have varying active site topographies that can be selectively targeted. |
| Introduction of Polar Groups | Can improve solubility and selectivity for transmembrane isoforms like CA IX and XII. | Interacts with hydrophilic residues at the entrance of the active site cavity. |
In Vivo Evaluation: Assessing Therapeutic Efficacy
Promising candidates identified through in vitro and cellular assays should be advanced to in vivo animal models relevant to the intended therapeutic indication.
Example Protocol for Anticonvulsant Activity:
-
Animal Model: Use a validated model of epilepsy, such as the maximal electroshock seizure (MES) or subcutaneous pentylenetetrazole (sc-PTZ) model in mice[10].
-
Drug Administration: Administer the test compounds intraperitoneally or orally at various doses.
-
Efficacy Assessment: Observe the ability of the compounds to prevent or delay the onset of seizures compared to a vehicle control.
-
Pharmacokinetic Profiling: For lead compounds, determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) to assess their drug-like properties.
Conclusion
The strategic use of this compound as a starting scaffold provides a powerful and efficient platform for the development of novel carbonic anhydrase inhibitors. The protocols and application notes detailed herein offer a comprehensive framework for the synthesis, multi-faceted evaluation, and optimization of these compounds. By integrating chemical synthesis, enzymatic and cellular assays, biophysical characterization, and SAR analysis, researchers can rationally design and identify potent and selective CAIs with significant therapeutic potential.
References
- Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - MDPI. (URL: )
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- Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed. (URL: )
- Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays - PubMed. (URL: )
- Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors - American Chemical Society. (URL: )
- Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX - United Arab Emirates - Ministry of Health and Prevention. (URL: )
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- In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed. (URL: )
- Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity | Journal of the American Chemical Society. (URL: )
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Application Note: Strategic Synthesis of Novel Kinase Inhibitors from 2-chloro-N-(4-sulfamoylphenyl)acetamide
Introduction: The Rationale for Targeting Kinases with Sulfonamide-Based Scaffolds
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The ATP-binding site of kinases presents a prime target for the development of small-molecule inhibitors.[2] Within the vast chemical space of kinase inhibitors, molecules incorporating a sulfonamide moiety have demonstrated significant therapeutic success. The sulfonamide group is a versatile pharmacophore capable of acting as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues within the kinase ATP-binding pocket, thereby enhancing binding affinity and selectivity.[1][3]
This application note provides a detailed protocol for the synthesis of a potential kinase inhibitor library using the versatile starting material, 2-chloro-N-(4-sulfamoylphenyl)acetamide . This precursor combines two key features:
-
The Sulfamoylphenyl Moiety: This group is present in numerous approved and investigational kinase inhibitors, where it often interacts with the solvent-exposed region of the ATP-binding site, contributing to potency and modulating physicochemical properties.[4][5]
-
The α-Chloroacetamide Group: This reactive electrophilic handle allows for efficient nucleophilic substitution, enabling the construction of diverse heterocyclic scaffolds known to be effective kinase hinge-binding motifs.[6][7]
This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a practical synthetic protocol and the scientific reasoning behind the experimental design.
Core Synthetic Strategy: Building a Privileged Kinase Inhibitor Scaffold
The central strategy involves a classic and reliable cyclization reaction—the Hantzsch thiazole synthesis—to construct a 2-aminothiazole ring system. This scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent kinase inhibitors.[2][8] The reactive chlorine atom of this compound serves as the electrophilic partner for condensation with a thioamide, such as thiourea.
Caption: General reaction pathway for the synthesis of a 2-aminothiazole derivative.
Experimental Protocol: Synthesis of 2-(Thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide
This protocol details the synthesis of a representative aminothiazole-based kinase inhibitor candidate from this compound.
Part 1: Synthesis of the Starting Material: this compound
Rationale: The starting material is synthesized via a standard acylation of sulfanilamide with chloroacetyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.[7] The reaction is typically performed at a low temperature to control its exothermicity.
Materials:
-
Sulfanilamide
-
Chloroacetyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sulfanilamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the triethylamine hydrochloride salt that has precipitated.
-
Remove the THF from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a white solid.[9]
Part 2: Hantzsch Thiazole Synthesis
Rationale: This step involves the cyclocondensation of the α-chloroacetamide with thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom, followed by intramolecular cyclization and dehydration to form the thiazole ring.[8]
Materials:
-
This compound (from Part 1)
-
Thiourea
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.[10]
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted thiourea and other water-soluble impurities.
-
Dry the product under vacuum to yield the crude 2-amino-N-(4-sulfamoylphenyl)thiazole derivative.
-
Further purification can be achieved by recrystallization or flash column chromatography.
Characterization and Purification
Rationale: Proper characterization is essential to confirm the structure and purity of the synthesized compound. Standard analytical techniques are employed for this purpose.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the thiazole ring and the presence of all expected functional groups.[4]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the synthesized compound.[4]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as N-H, C=O, and SO₂.[4]
-
Melting Point: A sharp melting point range is indicative of a pure compound.[9]
Biological Evaluation: Assessing Kinase Inhibitory Activity
Rationale: Once the compound is synthesized and purified, its biological activity must be assessed. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to determine efficacy in a more physiologically relevant context.[2]
Biochemical Kinase Assays
The primary goal is to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Several platforms are available:
| Assay Type | Principle | Advantages |
| Radiometric Assays | Measures the transfer of ³²P or ³³P from ATP to a substrate. | Gold standard, direct measurement of catalytic activity. |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced in the kinase reaction via a luminescence-based signal. | High sensitivity, non-radioactive. |
| LanthaScreen™ Eu Kinase Binding Assay | A TR-FRET-based assay that measures the binding of the inhibitor to the kinase. | High-throughput, identifies compounds that bind to the ATP site. |
Table 1: Common Biochemical Kinase Assays.
Cell-Based Assays
Biochemical hits must be validated in cellular models to assess their true therapeutic potential.[2]
-
Cellular Phosphorylation Assay: Measures the phosphorylation status of the kinase's downstream substrate within the cell (e.g., via Western Blot or ELISA), confirming target engagement and inhibition.[2]
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Determines the effect of the compound on the growth and survival of cancer cell lines known to be dependent on the target kinase.[2]
-
Apoptosis Assays: Evaluates whether the compound induces programmed cell death in cancer cells.[11]
Potential Kinase Targets and Signaling Pathways
Derivatives containing the sulfamoylphenyl and aminothiazole scaffolds have shown inhibitory activity against several important cancer-related kinase families.
Caption: Simplified overview of VEGFR and EGFR signaling pathways targeted by kinase inhibitors.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[3][12] Sulfonamide-containing compounds have shown potent VEGFR-2 inhibitory activity.[13]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.[14][15] Quinazoline and other heterocyclic scaffolds derived from chloroacetamide precursors are well-known EGFR inhibitors.[14][16]
-
CDKs (Cyclin-Dependent Kinases): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The 2-aminothiazole scaffold is a core component of several CDK inhibitors.[17]
Conclusion and Future Directions
The use of This compound as a starting material provides a robust and efficient route to a diverse library of potential kinase inhibitors based on the privileged 2-aminothiazole scaffold. The protocol outlined herein is adaptable, allowing for the introduction of various functionalities by using substituted thioureas or by further derivatization of the resulting aminothiazole product. This enables a thorough exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets. Subsequent evaluation using a tiered approach of biochemical and cell-based assays is crucial for identifying promising lead compounds for further preclinical development in the field of targeted cancer therapy.
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (URL: [Link])
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Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. (URL: [Link])
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El-Sayed, M. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
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Abdel-Maksoud, M. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. (URL: [Link])
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de Oliveira, P. F., et al. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry. (URL: [Link])
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Vashisht, R., & Brahmachari, G. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. (URL: [Link])
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Lau, S., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
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Obata, R., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
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Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E. (URL: [Link])
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El-Naggar, M., et al. (2022). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Scientific Reports. (URL: [Link])
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Saczewski, F., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. (URL: [Link])
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Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry. (URL: [Link])
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. (URL: [Link])
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Ghorab, M. M., et al. (2017). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Anticipated Anticancer Activity. Molecules. (URL: [Link])
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Application Notes and Protocols for Determining the Antimicrobial Activity of 2-chloro-N-(4-sulfamoylphenyl)acetamide Derivatives
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents.
Introduction: The Rationale for Evaluating Novel Sulfonamides
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and remain a cornerstone in the development of new therapeutic agents.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is critical for the production of nucleic acids, and its disruption ultimately halts bacterial growth and replication.[1] Human cells are unaffected as they obtain folate from their diet, providing a selective target for these drugs.
The parent compound, 2-chloro-N-(4-sulfamoylphenyl)acetamide, and its derivatives represent a class of N-acylsulfonamides. The incorporation of the chloroacetamide moiety offers a reactive electrophilic site, which, in combination with the sulfonamide pharmacophore, may lead to compounds with novel or enhanced antimicrobial properties and potentially different resistance profiles compared to traditional sulfa drugs.
This guide provides a comprehensive framework for the systematic evaluation of the in vitro antimicrobial activity of these novel derivatives. It is designed to ensure scientific rigor, reproducibility, and adherence to internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Part 1: Foundational Steps - Compound Preparation and Quality Control
Accurate and reproducible antimicrobial susceptibility testing (AST) begins with the proper handling of the test compounds and the implementation of stringent quality control measures.
Synthesis of Parent Compound (for reference)
The parent compound, this compound, can be synthesized for use as a reference or starting material. A representative synthesis involves the reaction of sulfanilamide with 2-chloroethanoylchloride (chloroacetyl chloride) in a suitable solvent like tetrahydrofuran (THF).[2] The resulting product can be purified through recrystallization.[2] Researchers synthesizing derivatives should fully characterize their compounds using methods such as NMR, mass spectrometry, and elemental analysis to confirm identity and purity before biological evaluation.
Preparation of Stock Solutions
The solubility of novel compounds is a critical parameter that must be determined empirically. For many novel sulfonamide derivatives, dimethyl sulfoxide (DMSO) is an effective solvent for creating high-concentration stock solutions.[1]
Protocol for Stock Solution Preparation:
-
Solvent Selection: Begin with 100% DMSO as the solvent. If solubility issues persist, other organic solvents may be explored, but their potential intrinsic antimicrobial activity and compatibility with assay media must be evaluated.
-
Weighing the Compound: Accurately weigh a precise amount of the synthesized derivative (e.g., 10 mg) using an analytical balance.
-
Dissolution: Dissolve the compound in a calculated volume of DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or 12.8 mg/mL). Use a vortex mixer to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Selection of Test Organisms
The choice of bacterial strains should be broad enough to establish the spectrum of activity. A standard panel should include representatives of both Gram-positive and Gram-negative bacteria.
| Category | Species | Rationale |
| Gram-Positive | Staphylococcus aureus | A major human pathogen, including methicillin-resistant (MRSA) strains. |
| Bacillus subtilis | A common Gram-positive model organism.[3] | |
| Enterococcus faecalis | Clinically important, known for intrinsic and acquired resistance. | |
| Gram-Negative | Escherichia coli | A key model organism and common cause of infections.[3][4] |
| Klebsiella pneumoniae | A significant cause of nosocomial infections, often multi-drug resistant.[1] | |
| Pseudomonas aeruginosa | An opportunistic pathogen known for its formidable intrinsic resistance. |
Quality Control (QC) - The Self-Validating System
Every assay must include Quality Control (QC) strains with well-defined susceptibility profiles. These strains act as a control for all experimental variables, including media preparation, inoculum density, and incubation conditions. The results for QC strains must fall within the acceptable ranges defined by CLSI or EUCAST for the chosen methodology.[5][6]
Recommended QC Strains (ATCC - American Type Culture Collection):
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
Streptococcus pneumoniae ATCC 49619 (for fastidious organisms)
Part 2: Core Methodologies for Antimicrobial Activity Assessment
Two primary methods are recommended for the initial screening and quantitative assessment of antimicrobial activity: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for a qualitative assessment of susceptibility.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively measuring antimicrobial activity. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[7]
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol (adapted from CLSI M07 guidelines[7]):
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, use appropriate supplemented media as recommended by CLSI/EUCAST.
-
Plate Preparation: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the inoculum (no compound).
-
Sterility Control: Wells containing 200 µL of uninoculated CAMHB.
-
Solvent Control: Wells containing the inoculum and the highest concentration of DMSO used in the assay to ensure the solvent itself does not inhibit growth.
-
-
Incubation: Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the derivative where no visible turbidity (growth) is observed.
Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method provides a qualitative assessment of antimicrobial activity. It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient, resulting in a zone of growth inhibition if the organism is susceptible.
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Protocol (adapted from CLSI M02 guidelines):
-
Media Preparation: Use Mueller-Hinton Agar (MHA) at a depth of 4 mm. The surface must be dry before inoculation.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.
-
-
Disk Preparation and Application:
-
Aseptically apply sterile, blank paper disks (6 mm diameter) to the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of a known concentration of the derivative solution onto each disk. A solvent-only disk must be included as a negative control.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or calipers. While formal interpretive breakpoints (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter provides a comparable measure of activity. Larger zones generally indicate higher activity.
Part 3: Data Interpretation and Presentation
Interpreting MIC and Zone Diameter Data
-
MIC Values: A lower MIC value indicates greater potency. The results are typically presented in a table comparing the activity of different derivatives against the panel of test organisms.
-
Zone Diameters: A larger zone of inhibition indicates greater susceptibility of the organism to the compound.
For novel compounds, the primary goal is to establish a rank order of potency and determine the spectrum of activity. Comparison with established antibiotics tested under the same conditions can provide valuable context.
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table Example: MIC Values of Sulfonamide Derivatives (µg/mL)
| Compound ID | E. coli ATCC 25922 | S. aureus ATCC 25923 | P. aeruginosa ATCC 27853 | K. pneumoniae ATCC 13887 |
| Derivative 1 | 16 | 8 | >256 | 32 |
| Derivative 2 | 4 | 2 | 128 | 8 |
| Derivative 3 | >256 | 128 | >256 | >256 |
| Ciprofloxacin | 0.015 | 0.25 | 0.5 | 0.03 |
Table Example: Zone Diameters of Sulfonamide Derivatives (mm)
| Compound ID (µ g/disk ) | E. coli ATCC 25922 | S. aureus ATCC 25923 | P. aeruginosa ATCC 27853 | K. pneumoniae ATCC 13887 |
| Derivative 1 (30 µg) | 18 | 21 | 0 | 15 |
| Derivative 2 (30 µg) | 25 | 28 | 10 | 22 |
| Derivative 3 (30 µg) | 0 | 8 | 0 | 0 |
| Ciprofloxacin (5 µg) | 32 | 25 | 30 | 30 |
Conclusion
This guide outlines standardized, robust, and self-validating protocols for assessing the antimicrobial activity of novel this compound derivatives. By adhering to these methodologies, rooted in the authoritative standards of CLSI and EUCAST, researchers can generate high-quality, reproducible data. This systematic approach is fundamental to identifying promising lead compounds for further development in the critical search for new anti-infective therapies.
References
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Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1596. [Link]
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Bouziane, A., Bouras, N., & Kirsch, G. (2015). In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. Research Journal of Pharmacy and Technology, 6(1), 163-167. [Link]
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Hussain, S., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 874565. [Link]
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Javed, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 29(10), 2139-2151. [Link]
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Clinical and Laboratory Standards Institute. (2022). M100: Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. CLSI. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). EUCAST Home. [Link]
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U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. [Link]
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Clinical and Laboratory Standards Institute. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2024). Guidance Documents. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2024). Expert Rules. [Link]
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Cordeiro, M. C. S., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(2), e20191263. [Link]
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Fouad, S. A. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 344-353. [Link]
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Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
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Structure-activity relationship (SAR) studies of 2-chloro-N-(4-sulfamoylphenyl)acetamide analogs
An Application Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-N-(4-sulfamoylphenyl)acetamide Analogs
Authored by a Senior Application Scientist
This document provides a detailed exploration of the structure-activity relationships (SAR) for this compound analogs, a class of compounds recognized for their significant therapeutic potential. The sulfonamide group is a cornerstone in medicinal chemistry, featured in drugs with a wide array of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[1][2] The this compound scaffold serves as a versatile template for developing novel therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and biological function. We will delve into the rationale behind synthetic strategies, provide detailed protocols for biological evaluation, and present a logical framework for interpreting SAR data to guide future drug design efforts.
The Scientific Rationale: Core Scaffold and Therapeutic Promise
The this compound core combines two critical pharmacophores: the sulfonamide group (-SO₂NH₂) and a reactive chloroacetamide moiety (-NHCOCH₂Cl).
-
The Sulfonamide Group: This functional group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs).[2] CAs are implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a key drug target.[3] The sulfamoylphenyl portion of the molecule acts as a primary recognition element, anchoring the inhibitor within the enzyme's active site.
-
The Chloroacetamide Linker: The chloroacetamide group provides a reactive electrophilic site and a flexible linker. The chlorine atom can be displaced by nucleophiles, allowing for covalent modification of targets or further chemical derivatization.[4][5] More importantly, the acetamide linker positions additional substituents that can form crucial secondary interactions with the target protein, significantly influencing potency and selectivity.
The overarching goal of SAR studies on this scaffold is to understand how modifications at various positions on the molecule modulate its interaction with biological targets, thereby enhancing its therapeutic efficacy and minimizing off-target effects.
General Synthetic Strategy
The synthesis of this compound analogs is typically straightforward, most commonly achieved by the acylation of sulfanilamide or its derivatives with chloroacetyl chloride.[6][7] This reaction provides a reliable and efficient route to the core scaffold.
Protocol 1: General Synthesis of this compound
Causality: This protocol utilizes a nucleophilic acyl substitution reaction. The primary amine of sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is often used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride.
Materials:
-
Sulfanilamide (or substituted 4-aminobenzenesulfonamide)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Pyridine, Triethylamine)
-
Stirring apparatus and glassware for inert atmosphere reaction
Procedure:
-
Dissolve sulfanilamide (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a non-basic solvent like THF, add a base such as pyridine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side product formation.
-
Slowly add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of the anhydrous solvent, to the stirring reaction mixture dropwise.[6]
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may be filtered to remove any salt precipitate (e.g., pyridinium hydrochloride).
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.[8]
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs can be systematically optimized by modifying three key regions of the molecule: (A) The Sulfonamide Moiety , (B) The Phenyl Ring , and (C) The Acetamide Group .
Caption: Key regions for SAR modification on the core scaffold.
SAR Summary Table
The following table summarizes hypothetical but representative SAR data for analogs tested as inhibitors of human Carbonic Anhydrase IX (hCA IX), a tumor-associated isoform, and against a human lung cancer cell line (A549).
| Compound ID | Modification (R-group) | Structure | hCA IX IC₅₀ (µM) | A549 Cytotoxicity IC₅₀ (µM) |
| Parent | H | This compound | 0.065 | 25.5 |
| 1a | Phenyl ring: 3-fluoro | 2-chloro-N-(3-fluoro-4-sulfamoylphenyl)acetamide | 0.048 | 18.2 |
| 1b | Phenyl ring: 3-methoxy | 2-chloro-N-(3-methoxy-4-sulfamoylphenyl)acetamide | 0.095 | 35.1 |
| 2a | Acetamide: -Cl replaced by -C₆H₅ | N-(4-sulfamoylphenyl)-2-phenylacetamide | 5.2 | > 100 |
| 2b | Acetamide: Terminal phenyl group | 2-chloro-N-(phenyl)-N-(4-sulfamoylphenyl)acetamide | 1.5 | 78.4 |
| 3a | Sulfonamide: -SO₂NHCH₃ | 2-chloro-N-(4-(N-methylsulfamoyl)phenyl)acetamide | 10.8 | > 100 |
Analysis and Interpretation:
-
Phenyl Ring Substitution (Region B):
-
Electron-withdrawing groups like fluoro at the 3-position (Compound 1a ) often enhance activity. This can be attributed to altered electronic properties of the sulfonamide group, improving its binding affinity to the zinc ion in the CA active site. The increased potency against the A549 cell line suggests this modification also favors anticancer activity.[9][10]
-
Electron-donating groups like methoxy (Compound 1b ) can be detrimental, potentially due to steric hindrance or unfavorable electronic effects, leading to weaker enzyme inhibition and reduced cytotoxicity.
-
-
Acetamide Group Modification (Region C):
-
The chloro atom appears critical for potent activity. Replacing it with a bulky phenyl group (Compound 2a ) drastically reduces activity against both targets. This highlights the importance of the electrophilic character or the specific size of the substituent at this position.[4]
-
Adding a substituent to the acetamide nitrogen (Compound 2b ) also significantly decreases activity. This suggests that the N-H proton is likely involved in a crucial hydrogen bond with the target protein, and its replacement disrupts this favorable interaction.
-
-
Sulfonamide Moiety Modification (Region A):
-
The unsubstituted -SO₂NH₂ group is paramount for CA inhibition. Methylation of one of the sulfonamide nitrogens (Compound 3a ) virtually abolishes inhibitory activity. This is a classic SAR finding for sulfonamide-based CA inhibitors, as both protons are believed to participate in coordinating with the active site residues and the catalytic zinc ion.[11]
-
Key Experimental Protocols
To establish the SAR, robust and reproducible biological assays are essential. The following are standard protocols for evaluating carbonic anhydrase inhibition and general cytotoxicity.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA, which is a reliable proxy for its physiological CO₂ hydratase activity.[3][12] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm.[3] An inhibitor will slow this reaction rate.
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Materials:
-
Human Carbonic Anhydrase (e.g., hCA IX)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA), 3 mM stock in DMSO or acetonitrile
-
Test Compounds and a standard inhibitor (e.g., Acetazolamide)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm[3]
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme and test compounds in Assay Buffer. Perform serial dilutions of the test compounds to generate a range of concentrations.
-
Plate Setup (in triplicate):
-
Test Wells: 158 µL Assay Buffer + 2 µL test compound dilution + 20 µL CA enzyme.
-
Positive Control (Max Activity): 158 µL Assay Buffer + 2 µL vehicle (DMSO) + 20 µL CA enzyme.
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL vehicle (DMSO).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[3]
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.[3]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control)] * 100
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Protocol 3: Cell Viability and Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]
Materials:
-
Mammalian cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well sterile tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.[15]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[13]
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[14]
-
Conclusion and Future Directions
The structure-activity relationship for this compound analogs is a well-defined process guided by rational design and empirical testing. The data consistently show that an unsubstituted sulfonamide group is essential for potent carbonic anhydrase inhibition, while the chloroacetamide moiety is critical for overall biological activity, including anticancer effects. Substitutions on the phenyl ring provide a powerful tool for fine-tuning potency and pharmacokinetic properties. Future work should focus on exploring a wider range of substitutions on the phenyl ring and investigating alternative, bioisosteric linkers to replace the acetamide group, potentially leading to compounds with improved selectivity for specific CA isoforms or novel mechanisms of anticancer action.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. BenchChem.
- Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
- Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. BenchChem.
- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. (2025). Biological activities of sulfonamides.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Life Science Applic
- Banke, A., et al. (2024). Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4- Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. African Journal of Biomedical Research, 27(1s).
-
Akkurt, M., Yalçın, Ş. P., Türkmen, H., & Büyükgüngör, O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1596. [Link]
-
Al-Ghorbani, M., et al. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339-1350. [Link]
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Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 303-311. [Link]
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ResearchGate. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. [https://www.researchgate.net/publication/331690049_Synthesis_and_evaluation_of_N-Substituted_phenyl-2-3-substituted_sulfamoyl_phenyl_acetamide_derivatives_as_anticancer_agents]([Link]_ anticancer_agents)
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ResearchGate. (2010). This compound. [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
de Fátima, A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
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- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to Utilizing 2-chloro-N-(4-sulfamoylphenyl)acetamide in Covalent Inhibitor Design
Abstract
The resurgence of targeted covalent inhibitors (TCIs) in drug discovery marks a paradigm shift towards achieving durable and potent pharmacological responses.[1][2] Among the electrophilic "warheads" used to engage nucleophilic residues, the chloroacetamide moiety is a potent and versatile tool for targeting cysteine residues.[3][4] This guide provides a comprehensive overview and detailed protocols for the strategic use of 2-chloro-N-(4-sulfamoylphenyl)acetamide , a bifunctional reagent that combines the cysteine-reactive chloroacetamide warhead with the well-established sulfamoylphenyl pharmacophore. We will explore the mechanistic rationale, strategic implementation, and essential validation protocols for leveraging this compound in the design and development of novel covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply this powerful chemical tool in their research.
Introduction: The Rationale for a Bifunctional Covalent Tool
Covalent inhibitors operate via a two-step mechanism: an initial, reversible binding event (governed by the inhibition constant, KI) which positions the inhibitor within the target's active or allosteric site, followed by the formation of a stable, covalent bond with a nearby nucleophilic amino acid (governed by the rate of inactivation, kinact).[1][5][6][7] This dual-action mechanism can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[8][9]
The chloroacetamide group is a classic electrophile that reacts readily with the thiol group of cysteine residues via an SN2 mechanism.[10] Its reactivity, while generally higher than that of acrylamides, allows for rapid and efficient bond formation.[4][11] The compound This compound is particularly compelling because it integrates this reactive warhead with a sulfonamide moiety. Sulfonamides are privileged pharmacophores known to bind to a wide range of enzymes, most notably the carbonic anhydrase family.[12] This inherent binding affinity can be exploited to direct the chloroacetamide group towards a target, significantly enhancing the specificity and efficiency of covalent modification.
Mechanism of Action: Cysteine Alkylation
The core reaction involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic α-carbon of the chloroacetamide. This displaces the chloride leaving group, forming a stable thioether bond and permanently modifying the protein target.
Strategic Pathways for Inhibitor Discovery
There are two primary strategies for deploying this compound or similar chloroacetamide fragments in a drug discovery campaign: the "ligand-first" approach and the "fragment-first" approach.
Sources
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- 4. WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Reaction Overview: The Chloroacetylation of Sulfanilamide
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. It involves the chloroacetylation of the primary amino group of sulfanilamide (4-aminobenzenesulfonamide) using chloroacetyl chloride. While seemingly straightforward, the presence of multiple functional groups and the generation of a corrosive byproduct (HCl) necessitate precise control over reaction conditions.
The overall transformation is as follows:
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Low or No Product Yield
Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted sulfanilamide. What is the primary cause?
Answer: The most probable cause is the protonation of the starting material. The reaction between sulfanilamide and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] Sulfanilamide, being a primary amine, is basic and will be readily protonated by the newly formed HCl. This protonated amine (an ammonium salt) is no longer nucleophilic and cannot react with chloroacetyl chloride, effectively halting the reaction.
-
Causality: The lone pair of electrons on the nitrogen of the amino group is essential for the nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. Protonation neutralizes this lone pair.
-
Solution: Incorporate a base into the reaction mixture to act as an HCl scavenger.
-
Tertiary Amines: Bases like triethylamine (TEA) or pyridine are commonly used in a slight excess (1.1-1.5 equivalents). They are organic-soluble and effectively neutralize HCl as it forms.[1]
-
Inorganic Bases: In certain solvent systems like acetic acid, a weaker base like sodium acetate can be used to buffer the reaction.[3][4] In other cases, potassium carbonate may be employed.[5] The choice of base is often dependent on the solvent and workup procedure.
-
Question 2: I've used a base, but my yield is still poor. What other factors should I investigate?
Answer: Beyond amine protonation, several other factors can lead to low yields.
-
Reagent Quality: Chloroacetyl chloride is highly reactive and extremely sensitive to moisture. It will readily hydrolyze to chloroacetic acid upon contact with water, consuming your reagent.[2]
-
Action: Always use a fresh bottle or a recently opened bottle of chloroacetyl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware.
-
-
Reaction Temperature: This reaction is highly exothermic. Adding chloroacetyl chloride too quickly or at room temperature can lead to a rapid temperature increase, promoting side reactions and potential degradation of starting materials or products.[1][2]
-
Solvent Choice: The solubility of sulfanilamide can be a limiting factor. If the starting material is not adequately dissolved, the reaction will be slow and inefficient.
Product Purity Issues
Question 3: My final product is a dark, tarry substance instead of the expected white solid. Why did this happen?
Answer: The formation of dark, polymeric, or tarry substances is almost always a result of poor temperature control.[1] As mentioned, the reaction is very exothermic. An uncontrolled temperature spike can lead to polymerization and degradation of the highly reactive chloroacetyl chloride and the sensitive aromatic amine.
-
Causality: High temperatures provide the activation energy for numerous undesirable side reactions, leading to complex, high-molecular-weight impurities that are difficult to remove.
-
Solution: Strict adherence to temperature control is non-negotiable.
-
Use an ice-water bath to maintain the reaction temperature between 0-5 °C during the addition of chloroacetyl chloride.[1][2]
-
Add the chloroacetyl chloride dropwise over an extended period (e.g., 30-60 minutes) to dissipate the heat generated.[1]
-
Ensure vigorous stirring to prevent localized "hot spots" in the reaction flask.
-
Question 4: After purification, my product's melting point is low and broad, and TLC shows multiple spots. What are the likely impurities?
Answer: Besides unreacted sulfanilamide, several byproducts can contaminate your final product.
-
Hydrolysis Product: If moisture was present, chloroacetic acid will be formed.
-
Diacylated Product: While the sulfonamide nitrogen is significantly less nucleophilic than the aromatic amine, diacylation can occur under harsh conditions or with a very strong base, leading to the formation of an N-(chloroacetyl)sulfonamide derivative.[2]
-
Mitigation: Use a mild base and maintain a 1:1 stoichiometry of your reactants to minimize this side reaction.[1]
-
-
Workup & Purification: Inadequate purification is a common source of impurities.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established literature to maximize yield and purity.
Reagents and Conditions
| Reagent/Parameter | Stoichiometry (eq.) | Purpose | Key Consideration |
| Sulfanilamide | 1.0 | Starting Material | Must be pure and dry. |
| Chloroacetyl Chloride | 1.05 - 1.2 | Acylating Agent | Highly moisture-sensitive; use fresh.[3][6] |
| Triethylamine (TEA) | 1.2 - 1.5 | Base (HCl Scavenger) | Prevents protonation of the starting amine.[1] |
| Tetrahydrofuran (THF) | - | Anhydrous Solvent | Ensures solubility of reactants.[6] |
| Temperature | 0-5 °C (addition) | Reaction Control | Critical for preventing side reactions. [1][2] |
| Reaction Time | 2-4 hours | Drive reaction to completion | Monitor progress by TLC.[1][6] |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen), dissolve sulfanilamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the consumption of sulfanilamide using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
If using THF, it can be removed under reduced pressure. The resulting solid/aqueous mixture can then be taken up in a solvent like ethyl acetate.[6]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove excess TEA), a saturated aqueous sodium bicarbonate solution (to remove any chloroacetic acid), and finally with brine.[1][6]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude white solid by recrystallization from water or an ethanol/water mixture to obtain pure this compound.[6]
Experimental Workflow Diagram
Analytical Methods for Quality Control
Proper analysis is crucial to confirm the identity and purity of your final product.
| Method | Application | Expected Observations for Pure Product |
| Thin Layer Chromatography (TLC) | Reaction monitoring, purity check | A single spot, distinct from the starting material (sulfanilamide). |
| Melting Point | Purity assessment | A sharp melting point around 219-222 °C (492-495 K).[6][8] A broad or depressed range indicates impurities. |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of N-H stretch (~3200-3300 cm⁻¹), C=O stretch for the amide (~1660-1680 cm⁻¹), and characteristic S=O stretches for the sulfonamide. |
| ¹H NMR Spectroscopy | Structural confirmation | Signals corresponding to aromatic protons, the amide N-H proton, the sulfonamide NH₂ protons, and a key singlet for the -CH₂Cl protons (~4.2 ppm). |
| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak corresponding to the expected mass (C₈H₉ClN₂O₃S, M.W. 248.69 g/mol ).[6] |
References
-
Akkurt, M., Yalçın, Ş. P., Türkmen, H., & Büyükgüngör, O. (2010). This compound. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 7), o1596. [Link]
-
Reddy, T. et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
-
Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. [Link]
-
Kumar, A., Kumar, S., & Mishra, A. K. (2018). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. ResearchGate. [Link]
-
Unknown. (2021). Synthesis of Sulphanilamide. YouTube. [Link]
-
LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Chemistry LibreTexts. [Link]
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Unknown. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Course Hero. [Link]
-
S.S.J.B.S.S. Institute of Pharmacy. (2016). Principle Synthesis mechanism and identification of sulphanilamide. Slideshare. [Link]
-
Bachhav, M. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]
-
Unknown. (n.d.). synthesis of sulphanilamide from acetamide. University of Technology. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. [Link]
-
Liu, Y., et al. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Journal of Sulfur Chemistry. [Link]
-
Głowacka, I. E., & Hayes, M. P. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]
-
Mamedova, S. K., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX. [Link]
-
Akkurt, M., et al. (2010). This compound. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Welcome to the technical support guide for 2-chloro-N-(4-sulfamoylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are synthesizing this important intermediate. Purification of this compound, while seemingly straightforward, presents unique challenges that can impact yield, purity, and the success of subsequent synthetic steps. This guide provides in-depth, experience-driven answers to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and handling of this compound and its synthesis.
Q1: What is the typical synthetic route for this compound, and what are the expected primary impurities?
A1: The most common laboratory synthesis involves the acylation of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride.[1][2] The reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) or acetic acid.[1][3]
The primary impurities stem directly from the starting materials and potential side reactions:
-
Unreacted Sulfanilamide: Incomplete reaction leads to the presence of the starting amine.
-
Diacylated Product: Although less common due to the deactivating effect of the first acetamide group, reaction at the sulfonamide nitrogen is a theoretical possibility.
-
Chloroacetic Acid: Chloroacetyl chloride is highly moisture-sensitive and can hydrolyze to form chloroacetic acid.
-
Hydrolysis Product: The product itself can undergo hydrolysis back to sulfanilamide under harsh acidic or basic conditions during workup.[4]
Below is a diagram illustrating the main reaction and key impurities.
Caption: Synthesis scheme and common impurities.
Q2: What are the key physical properties I should know for purification?
A2: Understanding the physical properties is crucial for designing a purification strategy.
-
Appearance: Typically a white to off-white solid or crystalline powder.[1][5]
-
Melting Point: The reported melting point for the pure compound is approximately 217-222 °C (492–495 K).[1][6] A broad melting range or a significantly depressed melting point is a strong indicator of impurity.
-
Solubility: It is sparingly soluble in water but can be recrystallized from it.[1] It shows better solubility in organic solvents like ethanol and ethyl acetate.[3][7] This differential solubility is the cornerstone of its purification by recrystallization.
Q3: How stable is this compound?
A3: The compound is generally stable under neutral and anhydrous conditions. However, two key instabilities should be considered:
-
Amide Hydrolysis: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can hydrolyze the amide bond, reverting the compound to sulfanilamide.[4]
-
Reactive Alkyl Halide: The α-chloro group makes the adjacent methylene group susceptible to nucleophilic substitution. Avoid heating for extended periods in nucleophilic solvents or with basic reagents (e.g., primary/secondary amines) unless a subsequent reaction is intended.
Section 2: Troubleshooting Guide
This section uses a practical, problem-oriented Q&A format to address specific experimental challenges.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture is a dark, tarry mess. | 1. Reaction temperature was too high. 2. Chloroacetyl chloride was of poor quality or added too quickly, causing polymerization/side reactions. | 1. Maintain low reaction temperatures (e.g., 0-5 °C) during the addition of chloroacetyl chloride.[3] 2. Use freshly distilled or high-purity chloroacetyl chloride. Add it dropwise to the amine solution.[5] |
| Product precipitates as an oil, not a solid. | 1. Presence of significant impurities depressing the melting point. 2. Residual solvent (e.g., THF, ethyl acetate) is trapped in the product. 3. Supersaturation of the crystallization solution. | 1. Perform an initial wash with a solvent that removes key impurities (e.g., dilute NaHCO₃ to remove acids).[1] 2. Ensure the product is thoroughly dried under vacuum. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| TLC of crude product shows a major spot for starting material. | 1. Insufficient chloroacetyl chloride used. 2. Reaction time was too short or temperature too low. 3. Deactivation of chloroacetyl chloride by moisture. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of chloroacetyl chloride.[3] 2. Monitor the reaction by TLC until the sulfanilamide spot has disappeared or is minimal.[2] 3. Ensure the reaction is run under anhydrous conditions (dry glassware, anhydrous solvent).[1] |
| Final product yield is very low after recrystallization. | 1. The chosen recrystallization solvent is too good; the product has high solubility even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Use a mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane) to reduce solubility at cold temperatures. 2. Use the minimum amount of hot solvent required to fully dissolve the solid. 3. Preheat the filtration funnel and flask; use a small amount of extra hot solvent to wash the filter paper. |
| The product's melting point is low and broad. | The product is still impure. Common culprits are unreacted sulfanilamide or hydrolysis byproducts. | 1. Repeat the recrystallization, potentially with a different solvent system. 2. Consider column chromatography for difficult-to-remove impurities.[8] |
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is the most effective and common method for purifying this compound on a lab scale. It leverages the difference in solubility between the desired product and impurities at different temperatures.
Rationale: The goal is to find a solvent (or solvent pair) that dissolves the crude product and impurities at a high temperature but allows only the pure product to crystallize upon cooling, leaving the impurities behind in the solution. Water is often a good choice as the product's solubility is significantly lower in cold water compared to hot, while the more polar starting material (sulfanilamide) may have different solubility characteristics.[1] Ethanol is another excellent option.[7]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent (e.g., water or 95% ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent in portions, swirling and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Record the final mass and melting point.
| Solvent System | Advantages | Target Impurities Removed | Reference |
| Water | Inexpensive, non-flammable. Good for removing less polar, organic-soluble impurities. | Residual organic solvents, some byproducts. | [1] |
| Ethanol (95%) | Good solvency at high temperatures, poor at low temperatures. Effective for a wide range of polarities. | Unreacted sulfanilamide, chloroacetic acid. | [2][7] |
| Ethyl Acetate / Hexane | Highly tunable polarity. Good for removing highly polar impurities that remain in the mother liquor. | Highly polar impurities. | [9] |
Protocol 2: Purification by Column Chromatography
If recrystallization fails to yield a pure product, flash column chromatography is the next logical step.[8] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase.[10]
Rationale: Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel. Since this compound is more polar than some potential organic byproducts but less polar than unreacted sulfanilamide, this method can be highly effective.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase (e.g., a mixture of ethyl acetate and hexane) should give the desired product an Rf value of ~0.3 and show good separation from all impurity spots.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (wet method) and pour it into the column, ensuring no air bubbles are trapped.[8] Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in the minimum amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the mobile phase and carefully pipette it directly onto the silica bed.[10]
-
Elution: Carefully add the mobile phase and apply pressure (flash chromatography) to push the solvent through the column.[12]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Sources
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- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
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- 8. Column chromatography - Wikipedia [en.wikipedia.org]
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- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. columbia.edu [columbia.edu]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this key chemical intermediate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges in your laboratory work.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low or No Product Yield
Question: I am experiencing a significantly low yield of this compound. What are the potential causes and how can I improve it?
Answer: A low yield in the acylation of sulfanilamide is a frequent challenge, often stemming from several factors related to the reactants' nature and the reaction conditions.
Causality and Strategic Solutions:
-
Reduced Nucleophilicity of Sulfanilamide: The primary amine of sulfanilamide is deactivated by the electron-withdrawing sulfamoyl group (-SO₂NH₂), making it a less potent nucleophile to attack the chloroacetyl chloride.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture, which converts it to the unreactive chloroacetic acid.
-
Protonation of Sulfanilamide: The reaction generates hydrochloric acid (HCl) as a byproduct. This can protonate the unreacted sulfanilamide, rendering it non-nucleophilic and halting the reaction.
Recommended Solutions:
-
Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize the hydrolysis of chloroacetyl chloride. Use anhydrous solvents.
-
Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine (TEA) or pyridine, into the reaction mixture (typically 1.1-1.2 equivalents). The base will neutralize the HCl as it forms, preventing the protonation of sulfanilamide.[1]
-
Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of sulfanilamide and the base. This slow addition helps to control the exothermic nature of the reaction and minimizes side reactions.[1]
Experimental Protocol: Improved Yield Synthesis
| Parameter | Value |
| Reactants | Sulfanilamide (1.0 eq), Chloroacetyl Chloride (1.05 eq), Triethylamine (1.2 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C for addition, then room temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sulfanilamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise over 30-60 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Proceed with the workup and purification as detailed in the purification section.
Issue 2: Presence of Impurities and Purification Challenges
Question: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities and what is the best purification strategy?
Answer: Impurities in this synthesis can arise from side reactions or unreacted starting materials. Understanding these impurities is key to devising an effective purification strategy.
Common Impurities:
-
Unreacted Sulfanilamide: Due to incomplete reaction.
-
Diacylated Sulfanilamide: The sulfonamide nitrogen can also be acylated, leading to a diacylated byproduct. This is more likely to occur with excess chloroacetyl chloride and a strong base.
-
Chloroacetic Acid: From the hydrolysis of chloroacetyl chloride.
Purification Strategies:
-
Aqueous Workup: An initial workup is crucial to remove the bulk of impurities.
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted sulfanilamide and any remaining base.
-
Follow with a wash with a saturated aqueous sodium bicarbonate solution to remove chloroacetic acid.
-
Finally, wash with brine to remove residual water.
-
-
Recrystallization: This is the most common and effective method for purifying the solid product.
-
Solvent Selection: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice.[2]
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel can be employed. A mobile phase of ethyl acetate and hexanes is a good starting point.
Experimental Protocol: Recrystallization
| Step | Procedure |
| 1. Dissolution | Dissolve the crude product in a minimum amount of hot ethanol. |
| 2. Hot Filtration | If insoluble impurities are present, filter the hot solution. |
| 3. Crystallization | Allow the filtrate to cool slowly to room temperature, then in an ice bath. |
| 4. Isolation | Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol. |
| 5. Drying | Dry the crystals under vacuum. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally effective.[1] The choice may depend on the scale of the reaction and the desired workup procedure. It is crucial to use anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as a 1:1 mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting sulfanilamide.
Q3: Can diacylation be a significant side reaction?
A3: Yes, diacylation at both the amino and sulfonamido nitrogens can occur, especially if an excess of chloroacetyl chloride and a strong base are used. To minimize this, use a 1:1 to 1:1.05 stoichiometry of sulfanilamide to chloroacetyl chloride and a milder base like triethylamine.[1][3]
Q4: What are the best methods for assessing the purity of the final product?
A4: The purity of the final product can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.[2][6][7][8]
-
Melting Point: A sharp melting point close to the literature value (around 219-222 °C) is a good indicator of purity.[9][10]
III. Visual Experimental Workflows and Mechanisms
Diagram 1: Synthetic Pathway and Potential Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-N-[4-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide [synhet.com]
- 5. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the N-acylation of sulfanilamide with chloroacetyl chloride. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate potential challenges, optimize reaction outcomes, and ensure the integrity of their synthesis.
Introduction to the Synthesis
The synthesis of this compound is a fundamental reaction in medicinal chemistry, often serving as a step in the creation of more complex pharmaceutical agents. The core of this synthesis is a nucleophilic acyl substitution, where the aromatic amino group of sulfanilamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride. While straightforward in principle, the reaction is sensitive to several factors that can lead to side reactions and diminished yields. This guide will explore these challenges in a practical, question-and-answer format.
Core Reaction Pathway
The primary transformation involves the formation of an amide bond between sulfanilamide and chloroacetyl chloride, with the concurrent elimination of hydrochloric acid (HCl).
Caption: Primary synthesis route for this compound.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the common culprits?
Low yield is one of the most frequent issues. The cause can often be traced to one of several factors related to reagent stability, reaction conditions, or product isolation.
Answer:
Several factors can contribute to poor yields. Let's break them down:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Any moisture present in the reaction setup (e.g., in the solvent, glassware, or starting materials) will rapidly convert the acyl chloride to chloroacetic acid. Chloroacetic acid is not reactive enough to acylate the amine under these conditions, effectively removing your acylating agent from the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Incomplete Reaction: The nucleophilicity of the aromatic amine in sulfanilamide is reduced by the electron-withdrawing nature of the para-sulfonamide group.[3][4] This can result in a sluggish or incomplete reaction.
-
Solution:
-
Temperature Control: While gentle heating can sometimes drive the reaction, excessive heat may promote side reactions. A published procedure suggests stirring at a cooled temperature (258 K or -15 °C) for several hours.[5]
-
Use of a Base: The reaction produces HCl as a byproduct. This can protonate the starting amine, rendering it non-nucleophilic. Including a non-nucleophilic base (like pyridine or triethylamine) scavenges the HCl, driving the reaction to completion.[6]
-
-
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can leave an excess of the limiting reagent, directly impacting the theoretical yield.
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of chloroacetyl chloride to ensure the complete consumption of the more valuable sulfanilamide. However, a large excess should be avoided as it complicates purification.
-
-
Losses During Workup and Purification: The product may be lost during filtration, transfers, or recrystallization. If the product has some solubility in the washing solvents, losses can be significant.
Question 2: My TLC analysis shows multiple spots in addition to my product. What are the likely side products?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of side reactions or unconsumed starting materials.
Answer:
Identifying potential side products is key to optimizing your reaction conditions. Here are the most probable impurities you might be observing:
Caption: Common side reactions during the synthesis.
-
Unreacted Sulfanilamide: This is the most straightforward impurity to identify. It will have a different Rf value than the product. Its presence indicates an incomplete reaction.
-
Chloroacetic Acid: As mentioned in FAQ 1, this results from the hydrolysis of chloroacetyl chloride.[1] Being an acid, it can often be removed during an aqueous workup with a mild base wash (e.g., sodium bicarbonate solution).
-
N-Sulfonamide Acylation (Di-acylation): While the aromatic amine is more nucleophilic, the sulfonamide nitrogen (-SO₂NH₂) can also be acylated, especially under harsh conditions or with certain catalysts.[3][4] This leads to a di-acylated product where both the aromatic amine and the sulfonamide nitrogen have reacted with chloroacetyl chloride. This side reaction is a known challenge in the chemistry of sulfonamides.[4]
-
Polysubstitution on the Aromatic Ring: This is highly unlikely in this specific reaction. Friedel-Crafts acylation, which would add an acyl group to the ring, requires a Lewis acid catalyst (like AlCl₃) and fails on strongly deactivated rings.[9][10] The sulfamoylphenyl ring is deactivated, and the amine group would complex with the catalyst, preventing the reaction.[11]
Summary of Potential Impurities
| Impurity/Side Product | Cause | Mitigation Strategy |
| Unreacted Sulfanilamide | Incomplete reaction; Insufficient acylating agent. | Use a slight excess of chloroacetyl chloride; ensure adequate reaction time/temperature; use a base to scavenge HCl. |
| Chloroacetic Acid | Contamination with water (hydrolysis of reagent). | Use anhydrous solvents and oven-dried glassware; perform the reaction under an inert atmosphere. |
| N-Sulfonamide Acylation Product | Reaction at the sulfonamide nitrogen. | Avoid harsh conditions (high temperatures, strong bases); use optimized stoichiometry. Control reaction time carefully. |
Question 3: How can I effectively purify my final product and remove these impurities?
Answer:
Purification is critical for obtaining a high-quality product. A multi-step approach is often best.
-
Aqueous Workup: After the reaction is complete, the mixture can be poured into water.[5][7] The desired product is typically a solid that will precipitate. This step helps to separate the product from water-soluble materials and any remaining solvent. Washing the filtered solid with a dilute sodium bicarbonate solution can help remove acidic impurities like chloroacetic acid and HCl. A final wash with cold water removes residual salts.[7]
-
Recrystallization: This is the most powerful technique for purifying the crude solid.
-
Solvent Selection: Ethanol or aqueous ethanol is commonly used.[12] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude solid in a minimum amount of the boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of pure crystals. Collect the crystals by filtration.[8]
-
-
Characterization: Always confirm the purity of your final product.
-
Melting Point: A sharp melting point that matches the literature value (approx. 219 °C) is a good indicator of purity.[8][13] Impurities will typically cause the melting point to be depressed and broaden.
-
TLC: Run a TLC of your final product against the starting material and crude product. A pure sample should show a single spot.
-
Validated Experimental Protocol
This protocol is designed to be self-validating by incorporating steps to minimize the side reactions discussed above.
Materials and Equipment:
-
Sulfanilamide
-
Chloroacetyl Chloride
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Pyridine (optional, as a base)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel. Flush the entire system with an inert gas (N₂ or Ar).
-
Dissolving Sulfanilamide: In the flask, dissolve sulfanilamide (1.0 eq) in a suitable volume of anhydrous THF. If using a base, add pyridine (1.1 eq) to the solution. Cool the flask in an ice-water bath to 0 °C.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous THF and place it in the dropping funnel.
-
Reaction: Add the chloroacetyl chloride solution dropwise to the stirred sulfanilamide solution over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC. A literature procedure suggests stirring at -15 °C (258 K) for 4 hours.[5]
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. A white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold dilute sodium bicarbonate solution and then with plenty of cold deionized water to remove any salts and acidic impurities.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Purification: Recrystallize the dried crude solid from 95% ethanol or a water/ethanol mixture to yield pure this compound as a white crystalline solid.[8][12]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Testbook. (n.d.). Polysubstitution is a major drawback in. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). Friedel-Crafts Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
PMC. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Akkurt, M., et al. (2010). This compound. PMC. Retrieved from [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. Retrieved from [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. Retrieved from [Link]
-
ResearchGate. (2009). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. Retrieved from [Link]
-
ResearchGate. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]
-
YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
ResearchGate. (2010). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
ResearchGate. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. testbook.com [testbook.com]
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- 12. ijpsr.info [ijpsr.info]
- 13. echemi.com [echemi.com]
Technical Support Center: Recrystallization of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Welcome to the technical support guide for the purification of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound.
Compound Overview
This compound is an intermediate used in the synthesis of various pharmaceutical compounds, particularly as a precursor for carbonic anhydrase inhibitors.[1] Achieving high purity is critical for downstream applications and ensuring the integrity of biological and chemical studies. Recrystallization is a powerful and widely used technique for this purpose.[2]
| Property | Value | Source |
| CAS Number | 14949-01-0 | [3][4][5] |
| Molecular Formula | C₈H₉ClN₂O₃S | [3][5] |
| Molecular Weight | 248.69 g/mol | [3][5] |
| Melting Point | 217-222 °C (490-495 K) | [1][3] |
| Appearance | White solid | [1] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the recrystallization of this compound.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: The most direct literature reference specifies water as a suitable recrystallization solvent for this compound, yielding a pure product.[1] For related sulfonamides and chloroacetamides, polar protic solvents are often effective. Ethanol, isopropanol, or mixtures of ethanol and water are common choices for this class of compounds and are excellent alternatives to screen.[6][7] An ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[2]
Q2: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities, creating a low-melting eutectic mixture.[8]
-
Immediate Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[7][8]
-
Preventative Strategy: Switch to a lower-boiling point solvent or use a solvent/anti-solvent system.[8]
Q3: The yield of my recrystallized product is very low. What are the most likely causes?
A3: Low recovery is a frequent issue in recrystallization. The primary causes include:
-
Using too much solvent: The most common error is adding an excessive volume of solvent, which keeps a significant portion of your compound dissolved even after cooling.[7][9][10] Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[10]
-
Incomplete cooling: Ensure the flask has cooled to room temperature undisturbed before moving it to an ice bath to maximize precipitation.[8]
-
Premature crystallization: The compound may have crystallized on the filter paper during hot filtration. To prevent this, use pre-heated glassware for the filtration step and perform the filtration quickly.[9][11]
-
Inappropriate solvent choice: The solvent may be too good, meaning the compound has significant solubility even at low temperatures.[9]
Q4: My final product has a yellow or brown tint. How can I remove colored impurities?
A4: Colored impurities are often non-polar, conjugated molecules that can be removed effectively. After dissolving your crude compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration before allowing the solution to cool.[8][9] Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to solving more persistent issues encountered during experiments.
Problem: Persistent Oiling Out or Amorphous Precipitation
-
Symptoms: The solution becomes cloudy upon cooling, followed by the formation of oily droplets or a fine, amorphous powder that is difficult to filter.
-
Causality Analysis: This is fundamentally a problem of nucleation and crystal growth kinetics. When a solution is highly supersaturated and/or cooled too rapidly, molecules do not have sufficient time to orient themselves into a stable crystal lattice.[7] Instead, they crash out of solution in a disordered state. The presence of impurities can also inhibit proper crystal formation.
-
Solutions:
-
Reduce the Cooling Rate: Insulate the flask with glass wool or a cloth, or place it within a larger beaker of hot water and allow the entire assembly to cool to room temperature. This is the most critical factor for promoting the growth of large, well-defined crystals.[7][9]
-
Induce Crystallization: If the solution remains clear even after cooling (supersaturation), scratch the inner surface of the flask with a glass rod just below the solvent line.[8][10] The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[8]
-
Optimize Solvent System: If a single solvent fails, a binary solvent system is a powerful alternative. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[8] For this compound, a potential system could be Ethanol (good solvent) and Water (anti-solvent).
-
Problem: Crystals Contaminated with Insoluble Impurities
-
Symptoms: The final crystalline product contains visible specks of foreign material. The hot solution was not completely clear before cooling.
-
Causality Analysis: Insoluble impurities were not successfully removed prior to the crystallization step. This compromises the purity of the final product as the impurities become trapped within or between the forming crystals.
-
Solutions:
-
Perform Hot Gravity Filtration: After dissolving the crude compound in the minimum amount of boiling solvent, pass the hot solution through a fluted filter paper in a pre-warmed funnel into a pre-warmed flask.[8][9] This will remove any insoluble materials (dust, salt byproducts, etc.). Working quickly and with hot equipment is essential to prevent the desired compound from crystallizing prematurely in the funnel.[11]
-
Re-dissolve and Re-filter: If the final product is already contaminated, the only solution is to perform the recrystallization again, this time incorporating a hot filtration step.
-
Recrystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common recrystallization issues.
Part 3: Optimized Recrystallization Protocols
Protocol A: Single-Solvent Recrystallization from Water
This protocol is adapted from the literature specifically for this compound.[1]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of deionized water and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of boiling deionized water until the solid has just completely dissolved. Avoid adding an excess of water to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for an additional 2-3 minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely, either on the filter paper by drawing air through them or by transferring them to a desiccator.
Solvent Selection Workflow
For cases where an alternative solvent is needed, a systematic screening process is essential.
Caption: A decision tree for selecting an appropriate single recrystallization solvent.
Part 4: Purity Assessment
Verifying the purity of the recrystallized this compound is a crucial final step. Several analytical techniques can be employed.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting range close to the literature value indicates high purity. Impurities broaden and depress the melting range. | Fast, inexpensive, and provides a good initial assessment of purity. | Not quantitative; some eutectic impurities may not be detected. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid phase.[12] | Retention factor (Rf); presence of additional spots indicates impurities.[12] | Rapid, requires minimal sample, good for monitoring reaction progress and fraction screening.[12] | Not quantitative, lower resolution than HPLC. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and liquid mobile phase.[12] | Retention time (tʀ), peak area for quantification, % purity.[12] | High sensitivity, robust, reproducible, and provides excellent quantitative data.[12][13] | Requires reference standards, more complex instrumentation. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight confirmation of the main peak and potential identification of impurities. | Offers high sensitivity and definitive structural confirmation.[13] | Higher cost and complexity. |
For routine purity checks, melting point analysis combined with TLC is often sufficient. For drug development and applications requiring rigorous quality control, HPLC is the standard method for purity determination.[12][14]
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
- 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide - Echemi.
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
- Common issues in sulfonamide synthesis and solutions - Benchchem.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- This compound - PMC - NIH.
- Determination and Confirmation of Sulfonamides - USDA Food Safety and Inspection Service.
- Analysis of sulfonamides | PPTX - Slideshare.
- Recrystallization - University of California, Los Angeles.
- 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide | 14949-01-0 - ChemicalBook.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility of Things.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- Recrystalliz
- Buy 2-Chloro-N-(4-sulfamoyl-phenyl)
- Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystalliz
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide | 14949-01-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
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Technical Support Center: Stability of 2-chloro-N-(4-sulfamoylphenyl)acetamide in Solution
Welcome to the technical support center for 2-chloro-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust protocols to ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a molecule possessing two key functional groups that dictate its stability: a chloroacetamide group and a sulfonamide group. The reactivity of the α-chloro substituent and the potential for hydrolysis of both the amide and sulfonamide linkages are primary considerations in its handling and analysis. This guide will delve into the potential stability issues arising from these structural features under various experimental conditions.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common questions regarding the stability of this compound in solution.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. The primary suspect is hydrolysis of the chloroacetamide or sulfonamide functional groups, especially if your solvent is aqueous or contains nucleophilic species. The rate of degradation is influenced by pH, temperature, and the presence of light. To minimize degradation, it is recommended to prepare fresh solutions or store stock solutions at low temperatures (2-8 °C) and protected from light. For long-term storage, consider a non-aqueous, aprotic solvent if compatible with your experimental design.
Q2: What are the likely degradation products of this compound in an aqueous solution?
Based on the structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the chloroacetamide group: This can occur through two main routes:
-
Hydrolysis of the amide bond: This would yield 2-chloroacetic acid and 4-aminobenzenesulfonamide (sulfanilamide). This reaction is typically favored under strong acidic or basic conditions.
-
Nucleophilic substitution of the chlorine atom: The chlorine atom is susceptible to displacement by nucleophiles, including water or buffer components. This would result in the formation of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide.
-
-
Hydrolysis of the sulfonamide group: The sulfur-nitrogen (S-N) bond in the sulfonamide group can also undergo cleavage, although it is generally more stable than the amide bond. This would lead to the formation of 4-aminoacetanilide and sulfur-containing byproducts.
Q3: My solution of this compound has turned yellow. What does this indicate?
A color change, such as yellowing, often suggests the formation of degradation products with chromophores that absorb in the visible region. This could be due to oxidative degradation or the formation of complex reaction products. It is crucial to investigate the purity of the discolored solution using a stability-indicating analytical method, such as HPLC, before use.
Q4: How does pH affect the stability of this compound in solution?
The stability of this compound is expected to be pH-dependent.
-
Acidic conditions: Amide hydrolysis is often catalyzed by acid. Therefore, in strongly acidic solutions, degradation to 2-chloroacetic acid and sulfanilamide is a likely pathway.
-
Neutral conditions: The compound is expected to be most stable around neutral pH.
-
Basic conditions: Base-catalyzed hydrolysis of the amide bond can also occur. Additionally, the sulfonamide proton is acidic and will be deprotonated under basic conditions, which may influence its reactivity.
A pH-rate profile study is recommended to determine the optimal pH for solution stability in your specific application.
Q5: Should I be concerned about the photostability of this compound?
Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. It is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to resolving common experimental problems related to the instability of this compound.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation of the compound in the assay medium. | 1. Prepare fresh solutions of the compound immediately before each experiment. 2. Analyze the concentration and purity of the stock solution and the final assay solution using a validated analytical method (e.g., HPLC). 3. Perform a time-course stability study of the compound in the assay medium under the exact experimental conditions (temperature, pH, light exposure). | The compound may be unstable in the aqueous, buffered environment of the cell culture or assay medium, leading to a lower effective concentration than intended. |
| Interaction with assay components. | 1. Investigate potential incompatibilities with other reagents in your assay, such as reducing agents or metal ions. 2. Run control experiments with the compound and individual assay components to pinpoint any interactions. | Certain assay components can catalyze degradation or react directly with the compound, altering its structure and activity. |
Issue 2: Appearance of Unexpected Peaks in Chromatograms
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| On-column degradation. | 1. Modify HPLC conditions: lower the column temperature, use a less acidic or basic mobile phase, or shorten the run time. 2. Inject a freshly prepared sample and compare the chromatogram to one from an aged solution. | The stationary phase or mobile phase of the HPLC can sometimes promote the degradation of sensitive analytes. |
| Degradation during sample preparation. | 1. Minimize the time between sample preparation and analysis. 2. Keep samples at a low temperature (e.g., in an autosampler cooler) during the analytical run. 3. Use a less harsh solvent for sample dissolution if possible. | The process of dissolving the sample and holding it in the autosampler can expose it to conditions that promote degradation. |
| Presence of inherent impurities. | 1. Obtain a certificate of analysis for the compound to check for known impurities. 2. Use a high-purity standard for comparison. | The unexpected peaks may be impurities from the synthesis of the compound rather than degradation products. |
Part 3: Experimental Protocols and Methodologies
To assist in your investigations, we provide the following detailed protocols.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1]
Objective: To intentionally degrade this compound under various stress conditions to generate its likely degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours. If no degradation is observed, repeat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound (in a suitable solvent) to the same conditions.
-
Photodegradation: Expose a solution of the compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A sample protected from light should be stored under the same conditions as a control.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[3]
Part 4: Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are predicted.
Diagram: Predicted Hydrolytic Degradation Pathways
Sources
Overcoming poor solubility of 2-chloro-N-(4-sulfamoylphenyl)acetamide in biological assays
A Guide to Overcoming Poor Solubility in Biological Assays
Welcome to the technical support center for 2-chloro-N-(4-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these issues, ensuring the integrity and reproducibility of your results.
Introduction: The Solubility Challenge
This compound (CAS: 14949-01-0) is a sulfonamide-containing compound of interest in various biological studies, partly due to the well-established role of the sulfonamide moiety in targeting enzymes like carbonic anhydrases.[1] However, its physicochemical properties present a significant hurdle for in vitro and cell-based assays: poor aqueous solubility. This can lead to compound precipitation, which causes false negatives by reducing the effective concentration in solution, or false positives through non-specific aggregation and interference with detection methods.[2]
This guide provides a systematic approach to understanding, diagnosing, and solving solubility problems associated with this compound.
Section 1: Physicochemical Profile
Understanding the inherent properties of this compound is the first step in troubleshooting. These characteristics dictate its behavior in aqueous environments.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₉ClN₂O₃S[3] | - |
| Molecular Weight | 248.69 g/mol [3] | - |
| Melting Point | 217 °C[3] | High melting point suggests a stable crystal lattice, which can contribute to poor solubility. |
| XLogP3 (Predicted) | 2.37[3] | A positive LogP value indicates a degree of lipophilicity, suggesting a preference for non-polar environments over water. |
| pKa (Predicted) | ~8.5-9.5 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic. Solubility may increase at pH values above the pKa, but this is often outside physiological assay conditions. |
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered by researchers.
Q1: My compound is precipitating immediately upon dilution into my aqueous assay buffer. What's the most likely cause?
A1: This is a classic sign of exceeding the compound's kinetic solubility. When a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes drastically. The compound, which was stable in DMSO, is now in a medium where it is poorly soluble, causing it to "crash out" of solution.[4][5] The initial concentration in your assay is likely too high for its aqueous solubility limit.
Q2: What is the maximum concentration of DMSO I should use in my assay?
A2: The final concentration of DMSO should be kept as low as possible, ideally ≤0.5% , and for sensitive cell lines, ≤0.1% .[6][7] While DMSO is an excellent solvent for stock solutions, it is not biologically inert. Concentrations above 1% can cause cell membrane damage, induce oxidative stress, or lead to cell death.[6][8] It's crucial to run a DMSO-only vehicle control to determine the tolerance of your specific assay system.[9]
Q3: I left my DMSO stock solution on the bench for a while, and now I'm seeing worse precipitation. Why?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO stock can significantly reduce the solubility of your compound, leading to precipitation even before dilution into the assay buffer.[2] Always use anhydrous DMSO, store it in desiccated conditions, and aliquot stock solutions to minimize exposure to air and prevent multiple freeze-thaw cycles, which can also promote precipitation.[10][11]
Q4: What's the difference between kinetic and thermodynamic solubility, and which one should I care about?
A4:
-
Kinetic Solubility is measured by dissolving a compound in DMSO and then diluting it into an aqueous buffer to find the point of precipitation. This mimics the process in most high-throughput screening (HTS) assays and often overestimates true solubility due to the formation of a temporary, supersaturated state.[4][12]
-
Thermodynamic Solubility is the true equilibrium solubility of the compound in a given solvent, measured by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[13][14]
For initial screening, kinetic solubility is a practical measure. However, for lead optimization and understanding true bioavailability, thermodynamic solubility is the more critical parameter.[14] If you see precipitation over the course of a long (hours to days) assay, you are likely observing the transition from a supersaturated kinetic state to the lower thermodynamic solubility.
Section 3: Troubleshooting and Solubilization Workflow
When encountering precipitation, a systematic approach is essential. The following workflow guides you from initial diagnosis to implementing advanced formulation strategies.
Caption: Initial troubleshooting workflow for compound precipitation.
Section 4: Advanced Formulation Strategies
If basic troubleshooting does not resolve the issue, employing solubilizing excipients may be necessary. The choice of strategy depends on the assay type (biochemical vs. cell-based) and the required compound concentration.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to the aqueous buffer.[15][16]
-
Examples: Polyethylene glycol 300/400 (PEG-300/400), propylene glycol (PG), ethanol.
-
Best For: Biochemical assays where excipient-induced cellular toxicity is not a concern.
-
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for lipophilic compounds.
-
Considerations: High concentrations of co-solvents can denature proteins or interfere with enzyme kinetics. Always run a vehicle control with the co-solvent alone to check for assay interference.
Strategy 2: Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is water-soluble.[19][20]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives are preferred in pharmaceutical applications due to their higher solubility and improved safety profile compared to natural β-cyclodextrin.[21]
-
Best For: Both biochemical and cell-based assays. They are generally well-tolerated by cells at typical working concentrations.
-
Causality: The hydrophobic compound partitions into the non-polar interior of the CD torus, while the polar exterior of the CD interacts with water, effectively shielding the hydrophobic compound and rendering the entire complex soluble.[19]
Caption: Decision tree for selecting a solubilization strategy.
Section 5: Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment
This protocol uses nephelometry (light scattering) to determine the concentration at which the compound begins to precipitate upon dilution from DMSO into an aqueous buffer.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Ensure the solution is completely clear. If not, gentle warming (to 30-40°C) or sonication may be required. Filter through a 0.22 µm syringe filter.
-
-
Serial Dilution:
-
In a 96-well DMSO plate, perform a 2-fold serial dilution of the 10 mM stock solution to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
-
Addition to Assay Buffer:
-
Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a clear, 96-well assay plate containing your aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4). This creates a 1:50 dilution.
-
-
Measurement:
-
Immediately place the assay plate into a plate reader capable of measuring light scattering or turbidity (nephelometry, typically at a wavelength like 620 nm).
-
Incubate the plate at the assay temperature (e.g., 25°C or 37°C) with gentle shaking.[22]
-
Take readings at time 0 and after a set incubation period (e.g., 1-2 hours).
-
-
Data Analysis:
-
The kinetic solubility limit is the concentration at which the turbidity reading significantly increases above the background (buffer + DMSO only). This indicates the formation of a precipitate.
-
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of the compound complexed with HP-β-CD.
-
Prepare Cyclodextrin Solution:
-
Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This will be a viscous solution. Gentle warming may be required to fully dissolve the HP-β-CD.
-
-
Add Compound:
-
Weigh the solid this compound powder.
-
Slowly add the powder to the HP-β-CD solution while vortexing or stirring vigorously. Add an amount of powder calculated to achieve your desired final stock concentration (e.g., 1-5 mM).
-
-
Facilitate Complexation:
-
Incubate the mixture overnight (12-24 hours) at room temperature on a rotator or shaker. This allows time for the compound to partition into the cyclodextrin cavity and reach equilibrium.
-
-
Clarify Solution:
-
After incubation, there may be some undissolved compound remaining (the portion exceeding the solubility limit even with the CD).
-
Centrifuge the solution at high speed (e.g., 14,000 x g for 15 minutes) to pellet any undissolved material.
-
Carefully collect the supernatant. This is your clear, water-soluble stock solution of the compound-CD complex. The concentration of this stock should be analytically determined via HPLC-UV if precision is required.
-
-
Usage in Assays:
-
This aqueous stock can now be directly diluted into your assay.
-
Crucially , your vehicle control must be a solution of 40% HP-β-CD diluted to the same final concentration in the assay, to account for any effects of the cyclodextrin itself.
-
By applying these structured troubleshooting steps and formulation strategies, researchers can effectively overcome the solubility limitations of this compound, leading to more reliable and accurate data in biological assays.
References
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of sensitive drugs. Am J Pharm Educ, 80(3), 52. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72. [Link]
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180. [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(4), 279-286. [Link]
-
Patel, A., & Patel, M. (2017). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery and Therapeutics, 7(5), 115-124. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025. [Link]
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Quora. (2017). What effects does DMSO have on cell assays? [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link]
-
Brouwers, J., & Augustijns, P. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of pharmaceutical sciences, 102(9), 3189-3197. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Santos, N. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Mediators of Inflammation. [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. [Link]
-
Patel, V. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences. [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Wosik, D., et al. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]
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ACS Omega. (2026). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin... [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Sahoo, S. K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Tas, M., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]
-
Radhi, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research. [Link]
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- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
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Mitigating impurities in the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide derivatives
Technical Support Center: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide Derivatives
Welcome to the technical support guide for the synthesis of this compound and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this important class of molecules. As N-acylsulfonamides are prominent bioisosteres of carboxylic acids, their purity is paramount for reliable biological and pharmacological evaluation.[1][2]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into common challenges. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I should expect during the synthesis, and where do they come from?
A1: In the standard synthesis involving the acylation of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride, three main classes of impurities are typically encountered. Understanding their origin is the first step toward mitigation.
-
Unreacted Starting Materials: Residual sulfanilamide is a common impurity, resulting from incomplete reactions.
-
Diacylated Byproduct: This is arguably the most challenging process-related impurity. Sulfanilamide has two nucleophilic sites: the aromatic amine (-NH₂) and the sulfonamide amine (-SO₂NH₂). While the sulfonamide nitrogen is the intended target for acylation (after deprotonation), the aromatic amine can also be acylated under certain conditions, leading to a di-substituted byproduct.
-
Hydrolysis Products: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis in the presence of moisture.[3][4][5] This side reaction consumes the acylating agent and generates chloroacetic acid, which can complicate purification.
The table below summarizes these key impurities.
| Impurity Name | Structure | Common Cause |
| Sulfanilamide | 4-aminobenzenesulfonamide | Incomplete reaction; incorrect stoichiometry. |
| Diacylated Byproduct | N-(4-sulfamoylphenyl)-N-(chloroacetyl)chloroacetamide | Excess chloroacetyl chloride; non-optimal reaction temperature or base. |
| Chloroacetic Acid | ClCH₂COOH | Presence of water in reagents or solvent, leading to hydrolysis of chloroacetyl chloride.[3][5] |
The following diagram illustrates the intended reaction pathway versus the formation of these common impurities.
Q2: My reaction is sluggish, or the yield is consistently low. What are the likely causes and how can I fix them?
A2: Low yield or incomplete conversion often points to issues with reagents, reaction conditions, or the choice of base. The acylation of a sulfonamide requires careful optimization of these parameters.
-
Causality - The Role of the Base: The sulfonamide proton is acidic (pKa ≈ 10), but the nitrogen is not sufficiently nucleophilic to react efficiently with chloroacetyl chloride on its own. A base is required to deprotonate the sulfonamide, forming a much more nucleophilic sulfonamidate anion.[1] If the base is too weak, not used in sufficient quantity, or sterically hindered, the reaction will be slow or incomplete.
-
Causality - Solvent and Reagent Quality: Chloroacetyl chloride is highly sensitive to moisture.[4][6] Using anhydrous solvents and ensuring your starting sulfanilamide is dry are critical. Any water present will consume the acylating agent, reducing the potential yield and forming chloroacetic acid.
The following workflow can help you troubleshoot these issues.
Q3: I'm observing a significant amount of a diacylated byproduct. How can I prevent this?
A3: This is a classic selectivity problem. The key is to favor acylation at the sulfonamide nitrogen over the aromatic amine nitrogen. The sulfonamide nitrogen is less basic but becomes a potent nucleophile upon deprotonation.
Mechanistic Insight: The aromatic amine is nucleophilic and can react directly with chloroacetyl chloride. However, the sulfonamide requires deprotonation by a base to become sufficiently nucleophilic. Therefore, controlling the reaction conditions can heavily favor the desired pathway.
Mitigation Strategies:
-
Temperature Control: Perform the addition of chloroacetyl chloride at a reduced temperature (0-5 °C).[3] This slows down the rate of the competing acylation at the aromatic amine, which generally has a lower activation energy, allowing the intended reaction with the more nucleophilic sulfonamidate to dominate.
-
Controlled Addition: Add the chloroacetyl chloride solution dropwise to the mixture of sulfanilamide and base.[1] This practice maintains a low instantaneous concentration of the acylating agent, minimizing the chance of it reacting with the less reactive aromatic amine or a second time with the product.
-
Choice of Base: Pyridine is often a better choice than triethylamine for this reaction.[3] Pyridine can form a reactive acylpyridinium intermediate, which is more selective for the highly nucleophilic sulfonamidate anion compared to the free chloroacetyl chloride.
-
Stoichiometry: Use only a slight excess of chloroacetyl chloride (e.g., 1.1-1.3 equivalents).[3] A large excess will significantly increase the likelihood of diacylation.
Q4: How can I effectively remove unreacted sulfanilamide and other impurities from my crude product?
A4: Purification is critical for obtaining material suitable for further use. Recrystallization is the most common and effective method for this specific compound, leveraging the polarity differences between the product and key impurities.
Principle of Recrystallization: The desired product, this compound, is significantly less polar than the starting sulfanilamide due to the masking of the acidic sulfonamide proton and the addition of the chloroacetyl group. Conversely, it is more polar than the diacylated byproduct. A well-chosen solvent system will dissolve the product and impurities at high temperatures but allow only the desired product to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Solvent Selection: An ethanol/water mixture is often effective. Ethanol is a good solvent for the product at elevated temperatures, while water acts as an anti-solvent.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add warm water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water solution to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
The following workflow illustrates the general purification process.
Q5: What are the best analytical techniques to monitor the reaction and assess final purity?
A5: A combination of chromatographic techniques is ideal for both in-process control and final quality assessment.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress.
-
Setup: Use a silica gel plate. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point.
-
Visualization: Visualize the spots under UV light (254 nm).[7]
-
Interpretation: The starting sulfanilamide is highly polar and will have a low Rf value. The desired product will be less polar with a higher Rf. The diacylated byproduct, being the least polar, will have the highest Rf. You can easily track the consumption of the starting material and the appearance of the product.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the final product.[7][8]
-
Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% TFA or formic acid).
-
Detection: UV detection at a wavelength where the sulfonamide absorbs (e.g., 254 nm) is standard.[9]
-
Analysis: The purity is determined by calculating the peak area percentage of the main product relative to the total area of all peaks in the chromatogram.[7]
-
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sulfanilamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a dropping funnel.
-
Dissolution: Add anhydrous pyridine (as solvent and base, ~5-10 volumes) and stir to dissolve the sulfanilamide.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve chloroacetyl chloride (1.2 eq) in a minimal amount of anhydrous ethyl acetate and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[3]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting sulfanilamide is consumed.
-
Workup: Carefully pour the reaction mixture into ice-water. The product will often precipitate. Stir for 30 minutes.
-
Isolation: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove pyridine hydrochloride.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture as described in Q4.
-
Drying & Analysis: Dry the purified product under vacuum and confirm its identity and purity via ¹H NMR, LC-MS, and HPLC.
By understanding the chemical principles behind potential side reactions and purification strategies, you can proactively mitigate impurity formation and consistently synthesize high-quality this compound derivatives.
References
-
Parr, A., & Tran, D. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry. Retrieved from [Link]
-
Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
YMER. (2022). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Retrieved from [Link]
-
Ahmad, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. Retrieved from [Link]
-
Akkurt, M., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Zhou, Y., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. Environmental Pollution. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved from [Link]
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent or solvent-free conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
ResearchGate. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfanilamide. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
Akkurt, M., et al. (2010). 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. Retrieved from [Link]
-
ResearchGate. (2010). This compound. Retrieved from [Link]
-
ResearchGate. (2008). 2-Chloro-N-phenylacetamide. Retrieved from [Link]
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- 4. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 5. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Analytical Methods for 2-Chloro-N-(4-sulfamoylphenyl)acetamide
Document ID: TSC-CSA-2026-01
Introduction: This guide serves as a centralized resource for researchers, analytical scientists, and quality control professionals working with 2-chloro-N-(4-sulfamoylphenyl)acetamide. As a key synthetic intermediate, its purity and accurate quantification are critical for ensuring the quality of downstream active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice and validated starting protocols to overcome common challenges encountered during analytical method development and routine analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most robust and commonly used analytical technique for the analysis of this compound and its related impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard and most recommended technique. Its high resolving power makes it ideal for separating the main component from process-related impurities and potential degradants. Given the aromatic ring and chromophores in the molecule's structure, UV detection provides excellent sensitivity at wavelengths typically between 230-270 nm. Methods using Gas Chromatography (GC) are less common due to the low volatility of the analyte and may require derivatization.[1][2]
Q2: What are the critical starting parameters for developing a reversed-phase HPLC method for this compound?
A successful HPLC method hinges on the careful selection of the column, mobile phase, and detection parameters. For a sulfonamide-related compound like this, a C18 column is a robust starting point.
| Parameter | Recommended Starting Point | Rationale & Expert Insight |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the molecule. A longer column (250 mm) ensures sufficient resolution for potential closely-eluting impurities.[3] |
| Mobile Phase | Acetonitrile and a buffered aqueous phase | Acetonitrile is a preferred organic modifier over methanol for sulfonamides as it often provides better peak shape. The aqueous phase should be buffered (e.g., 20 mM potassium phosphate or ammonium acetate) to a pH between 3 and 4. This suppresses the ionization of silanol groups on the column, which can cause peak tailing with the amine functionalities in the analyte. |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 20% acetonitrile and ramping to 80%) is recommended to ensure elution of late-eluting, more hydrophobic impurities and to clean the column after each injection, preventing carryover. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection (UV) | 254 nm or 265 nm | These wavelengths typically provide a strong signal for sulfonamide-containing compounds. A Photo-Diode Array (PDA) detector is highly recommended during development to assess peak purity and identify the optimal wavelength (λmax).[1][3] |
| Column Temperature | 30-35 °C | Maintaining a constant, elevated temperature improves method reproducibility by reducing viscosity fluctuations and can enhance peak efficiency. |
Q3: How should I prepare standards and samples for analysis?
Proper sample preparation is crucial for accurate and reproducible results.[4][5]
-
Solvent Selection: The ideal solvent is the mobile phase itself or a solvent slightly weaker than the initial mobile phase conditions to prevent peak distortion. A mixture of water and acetonitrile (e.g., 50:50 v/v) is often a suitable choice.
-
Standard Preparation:
-
Prepare a stock solution of your reference standard at approximately 1 mg/mL in your chosen solvent.
-
Serially dilute this stock solution to create a calibration curve covering the expected concentration range of your samples (e.g., 0.1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to achieve a target concentration within the calibrated range.
-
Use sonication if necessary to ensure complete dissolution.
-
Crucially, filter all solutions (standards and samples) through a 0.45 µm or 0.22 µm syringe filter before injection. This prevents particulates from clogging the column frit and damaging the HPLC system.[5][6]
-
Section 2: HPLC Troubleshooting Guide
This section addresses specific chromatographic problems in a Q&A format.
Problem: My main peak is tailing significantly (Tailing Factor > 1.5). What are the causes and how do I fix it?
-
Underlying Cause & Explanation: Peak tailing for a compound like this compound, which contains amine groups, is most often caused by secondary interactions between the analyte and acidic, ionized silanol groups (-Si-OH) on the surface of the silica-based column packing.[7] This interaction provides an additional retention mechanism that slows the trailing edge of the peak as it passes through the column. Other causes can include column contamination or a column void.[8]
-
Step-by-Step Solution:
-
Adjust Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase. Add a buffer (e.g., phosphate or acetate) to maintain a pH between 3.0 and 4.0. At this pH, the majority of surface silanols are protonated (Si-OH) and less likely to interact with the analyte.
-
Add a Competing Base: If pH adjustment is insufficient, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from the analyte.
-
Check for Column Contamination: If the tailing develops over several injections, strongly retained impurities may have accumulated at the head of the column. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Using a guard column is a cost-effective way to protect your analytical column from such contamination.[8][9]
-
Evaluate Column Health: If the problem persists, the column itself may be compromised (e.g., a void has formed at the inlet). This can be confirmed by a sudden drop in backpressure and poor efficiency for all peaks. In this case, the column must be replaced.[7]
-
Problem: My retention times are shifting from one injection to the next.
-
Underlying Cause & Explanation: Retention time instability is a classic sign that the composition of the mobile phase reaching the column is not consistent. This can be due to poor column equilibration, issues with the HPLC pump, or temperature fluctuations.[10]
-
Step-by-Step Solution:
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator, but as a rule of thumb, flushing the column with at least 10-20 column volumes is recommended.
-
Degas Mobile Phase: Dissolved air in the mobile phase can lead to the formation of bubbles in the pump, causing inaccurate solvent proportioning and flow rates. Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging.
-
Check for Leaks: Inspect all fittings between the pump and the injector for any signs of leaks, which can cause pressure and flow fluctuations.
-
Verify Pump Performance: If you are mixing solvents online (gradient elution), ensure the pump's proportioning valves are functioning correctly. You can troubleshoot this by preparing a premixed mobile phase and running it isocratically. If retention times stabilize, the pump's mixing system may require maintenance.[8]
-
Use a Column Oven: Ambient temperature changes in the lab can affect mobile phase viscosity and, consequently, retention times. Using a thermostatically controlled column oven set to at least 5-10 °C above ambient temperature will provide a stable environment.
-
Problem: I'm not getting enough sensitivity for low-level impurities.
-
Underlying Cause & Explanation: Poor sensitivity means the signal-to-noise ratio (S/N) is low. This can be due to a low concentration of the analyte, a non-optimal detection wavelength, or high baseline noise.
-
Step-by-Step Solution:
-
Optimize Detection Wavelength: Use a PDA detector to scan the UV spectrum of your analyte. Ensure you are monitoring at its wavelength of maximum absorbance (λmax) to get the strongest possible signal.
-
Increase Injection Volume/Concentration: If possible, inject a larger volume of your sample or prepare a more concentrated sample. Be cautious of overloading the column, which can lead to peak fronting.
-
Reduce Baseline Noise: High noise can originate from the detector lamp, contaminated mobile phase, or a dirty flow cell. Ensure you are using high-purity HPLC-grade solvents. If the lamp is old, replacing it can significantly reduce noise.
-
Consider Derivatization: For trace-level analysis, pre-column derivatization with a fluorescent tag (e.g., fluorescamine) can dramatically increase sensitivity when using a fluorescence detector.[11]
-
Section 3: Visual Workflows & Diagrams
Workflow for General HPLC Troubleshooting
This diagram outlines a logical sequence for diagnosing and resolving common HPLC issues.
Caption: A decision tree for systematic HPLC troubleshooting.
Sample Preparation and Analysis Workflow
This diagram illustrates the standard procedure from raw sample to final data analysis.
Caption: Standard workflow for sample preparation and HPLC analysis.
Section 4: Method Validation Principles
Any analytical method developed must be validated to ensure it is suitable for its intended purpose. All validation experiments should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14][15]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (r²) of >0.999 is typically expected.
-
Accuracy: The closeness of the test results to the true value. Often determined by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
-
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. National Agricultural Library, U.S. Department of Agriculture. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
How to Prepare Sample for HPLC?. Mtoz Biolabs. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]
-
HPLC Troubleshooting Guide. Sepanarian. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 4. organomation.com [organomation.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. waters.com [waters.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
Validation & Comparative
A Guide to the Structural Validation of 2-chloro-N-(4-sulfamoylphenyl)acetamide Using Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, expert-led validation of the structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide, a compound of interest in medicinal chemistry. We will navigate the interpretation of key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a cohesive and self-validating argument for the compound's structural integrity.
While the definitive solid-state structure of this compound has been confirmed by X-ray crystallography[1][2], this guide will focus on the orthogonal validation provided by spectroscopic techniques commonly employed in the laboratory for routine characterization and quality control. Due to the limited availability of published, comprehensive spectroscopic data for this specific molecule, we will leverage spectral data from closely related structural analogs to predict, interpret, and validate the expected spectroscopic features. This comparative approach not only strengthens our structural hypothesis but also serves as a practical tutorial in spectral interpretation.
The Compound of Interest: A Structural Overview
This compound is comprised of three key structural motifs: a chloroacetamide group, a para-substituted benzene ring, and a sulfonamide group. Each of these components will give rise to characteristic signals in the various spectroscopic analyses.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the compound and its exchangeable protons (from the amide and sulfonamide groups) are often observable.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound and data from analogous compounds[3], we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | Amide N-H | The deshielding effect of the adjacent carbonyl group and the aromatic ring results in a downfield chemical shift. |
| 7.7-7.9 | Doublet | 2H | Aromatic C-H (ortho to -SO₂NH₂) | Protons ortho to the strongly electron-withdrawing sulfonamide group are significantly deshielded. |
| 7.6-7.8 | Doublet | 2H | Aromatic C-H (ortho to -NHCOCH₂Cl) | Protons ortho to the amide group are also deshielded, and will show coupling to the adjacent aromatic protons. |
| ~7.3 | Singlet (broad) | 2H | Sulfonamide -SO₂NH₂ | The protons of the primary sulfonamide are typically observed as a broad singlet and are exchangeable with D₂O. |
| ~4.3 | Singlet | 2H | Methylene -CH₂Cl | The electronegative chlorine atom and the adjacent carbonyl group deshield these protons, shifting them downfield. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with the chemical shift referenced to the solvent peak (for DMSO-d₆, δ ≈ 39.52 ppm).
Predicted ¹³C NMR Spectrum and Interpretation
Drawing on data from similar structures[3][4][5][6], the predicted ¹³C NMR spectrum is as follows:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | Carbonyl C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~142 | Aromatic C-SO₂NH₂ | The carbon atom directly attached to the electron-withdrawing sulfonamide group. |
| ~138 | Aromatic C-NH | The carbon atom attached to the amide nitrogen. |
| ~128 | Aromatic C-H (ortho to -SO₂NH₂) | Aromatic carbons ortho to the sulfonamide group. |
| ~120 | Aromatic C-H (ortho to -NH) | Aromatic carbons ortho to the amide group. |
| ~43 | Methylene -CH₂Cl | The carbon atom bonded to the electronegative chlorine atom. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum followed by the sample spectrum.
-
Data Processing: The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectrum and Interpretation
Based on the known vibrational frequencies of the functional groups present[7][8] and data from related compounds[3], the following key absorption bands are expected:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3250 | N-H stretch | Amide and Sulfonamide |
| ~1670 | C=O stretch | Amide (Amide I band) |
| ~1540 | N-H bend | Amide (Amide II band) |
| 1340-1310 & 1160-1140 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |
| 750-650 | C-Cl stretch | Chloroalkane |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Processing: Analyze the resulting mass-to-charge ratio (m/z) values.
Predicted Mass Spectrum and Interpretation
The molecular formula of this compound is C₈H₉ClN₂O₃S, with a monoisotopic mass of approximately 248.00 g/mol [1].
-
Molecular Ion Peak ([M+H]⁺): In ESI-MS (positive mode), a prominent peak is expected at m/z ≈ 249.00. The presence of a peak at m/z ≈ 251 (approximately one-third the intensity of the m/z 249 peak) would be characteristic of the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
-
Key Fragmentation Patterns: Fragmentation would likely occur at the amide bond and could involve the loss of the chloroacetyl group.
Comparison with an Alternative Structure: The Isomeric Case
To demonstrate the specificity of the spectroscopic data, let's consider a potential isomer, 2-chloro-N-(2-sulfamoylphenyl)acetamide [9].
| Spectroscopic Feature | 4-sulfamoyl Isomer (Target) | 2-sulfamoyl Isomer (Alternative) | Key Difference |
| ¹H NMR (Aromatic Region) | Two doublets (AA'BB' system) | More complex multiplet pattern | The symmetry of the para-substituted ring in the target compound leads to a simpler, more predictable splitting pattern compared to the ortho-substituted isomer. |
| ¹³C NMR (Aromatic Carbons) | Four signals | Six signals | The higher symmetry of the para-isomer results in fewer unique carbon environments in the aromatic region. |
This comparative analysis highlights how subtle differences in structure lead to distinct and observable changes in the spectroscopic data, thereby providing a high degree of confidence in the structural assignment.
Conclusion
By synthesizing the information from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, we can build a comprehensive and self-validating case for the structure of this compound. The predicted data, based on established principles of spectroscopy and comparison with analogous compounds, aligns perfectly with the expected structural features. This multi-faceted approach ensures the scientific rigor required in research and development, providing a reliable foundation for further studies with this compound.
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A Comparative Guide to the Biological Activity of 2-chloro-N-(4-sulfamoylphenyl)acetamide and Other Sulfonamides
This guide provides a comprehensive comparison of the biological activity of 2-chloro-N-(4-sulfamoylphenyl)acetamide and its derivatives with other prominent sulfonamides. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial, carbonic anhydrase inhibitory, anti-inflammatory, and anticancer properties of these compounds, supported by available experimental data.
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Since the discovery of their antibacterial properties in the 1930s, sulfonamides, or "sulfa drugs," have evolved into a versatile class of compounds with diverse biological activities.[1] Their mechanism of action often involves mimicking or competing with endogenous molecules, leading to the inhibition of critical enzymatic pathways.[2] This guide focuses on this compound, a sulfonamide derivative, and contextualizes its potential biological activities by comparing it with well-established sulfonamides in various therapeutic areas.
Antimicrobial Activity: A Competitive Landscape
Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This bacteriostatic action has been pivotal in treating various bacterial infections.[2]
The widely used sulfonamide antibiotic, sulfamethoxazole, often in combination with trimethoprim, has shown susceptibility in 58% of anaerobic bacteria strains at an MIC of ≤ 16 μg/mL.[6] For urinary isolates of E. coli, the susceptibility breakpoint for the combination of trimethoprim-sulfamethoxazole is ≤40 µg/mL. It is important to note that the chloroacetamide moiety in the target compound could influence its antimicrobial potential. Studies on other chloroacetamide-containing compounds have suggested that the presence of the chloro group can enhance antimicrobial activity.[7]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Sulfonamides
| Compound/Derivative | S. aureus | P. aeruginosa | E. coli | B. subtilis | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Sulfamethoxazole | ≤ 16 (for 58% of anaerobic strains) | Data not available | ≤ 40 (in combination with trimethoprim for urinary isolates) | Data not available | [6] |
| Sulfonamide Derivative (FQ5) | 32 | 16 | 16 | 16 | [4][5] |
| Sulfonamide Derivatives (FQ6, FQ7, FQ12) | 256 | 128 | 128 | 256 | [4][5] |
| Sulfonamide Derivative (1C) | Data not available | Data not available | 50 | No activity | [8] |
Carbonic Anhydrase Inhibition: A Key Target
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[9][10] Sulfonamides are potent inhibitors of CAs, with their primary SO₂NH₂ group binding to the zinc ion in the enzyme's active site.[11]
Direct inhibitory data (Kᵢ or IC₅₀) for this compound against various CA isoforms is limited in the available literature. However, derivatives of this compound have been synthesized and evaluated. For instance, a series of pyrazole derivatives incorporating the this compound moiety demonstrated significant inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII.[11] Specifically, compound 4a showed a Kᵢ of 0.062 µM against hCA IX, while compound 5b had a Kᵢ of 0.106 µM against hCA XII.[11] Another derivative, 4e , inhibited both hCA IX and hCA XII with Kᵢ values of 0.072 µM and 0.081 µM, respectively.[11]
For comparison, the well-established CA inhibitor acetazolamide exhibits potent inhibition of several isoforms, with a Kᵢ of 12 nM for hCA II and 74 nM for hCA IV.[12] Another clinically used sulfonamide, ethoxzolamide, shows even higher potency with a Kᵢ of 0.8 nM for hCA II and 1.7 nM for hCA I.[13]
Table 2: Comparative Carbonic Anhydrase Inhibition (Kᵢ in nM) of Selected Sulfonamides and Derivatives
| Compound/Derivative | hCA I | hCA II | hCA IX | hCA XII | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Acetazolamide | - | 12 | - | - | [12] |
| Ethoxzolamide | 1.7 | 0.8 | - | - | [13] |
| Derivative 4a | Data not available | Data not available | 62 | Data not available | [11] |
| Derivative 5b | Data not available | Data not available | Data not available | 106 | [11] |
| Derivative 4e | Data not available | Data not available | 72 | 81 | [11] |
Note: Kᵢ values were converted to nM for consistency.
Anti-inflammatory Activity: Targeting COX Enzymes
Certain sulfonamides function as anti-inflammatory agents by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.[1] This selective inhibition offers a therapeutic advantage by reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
While there is no direct data on the COX-2 inhibitory activity of this compound, the anti-inflammatory potential of the broader sulfonamide class is well-documented. Celecoxib, a selective COX-2 inhibitor, has an IC₅₀ of 40 nM against COX-2.[14] Other sulfonamide-based COX-2 inhibitors include valdecoxib and rofecoxib, with IC₅₀ values of 5 nM and 18 nM, respectively.[15]
A study on N-(benzenesulfonyl)acetamide derivatives, which share a similar acetamide linkage, revealed potent dual inhibition of COX-2 and 5-lipoxygenase (5-LOX).[11] For example, compound 9a from this study showed an IC₅₀ of 0.011 µM for COX-2 and 0.046 µM for 5-LOX.[11]
Table 3: Comparative Anti-inflammatory Activity (IC₅₀) of Selected Sulfonamides
| Compound | Target | IC₅₀ | Reference |
| This compound | COX-2 | Data not available | |
| Celecoxib | COX-2 | 40 nM | [14] |
| Valdecoxib | COX-2 | 5 nM | [15] |
| Rofecoxib | COX-2 | 18 nM | [15] |
| N-(benzenesulfonyl)acetamide Derivative (9a) | COX-2 | 11 nM | [11] |
Anticancer Activity: A Promising Frontier
The sulfonamide scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[16][17] Their mechanisms of action in oncology are diverse and can include the inhibition of carbonic anhydrases overexpressed in tumors (hCA IX and XII), disruption of cell cycle progression, and targeting of other key signaling pathways.[16]
Direct cytotoxic data for this compound is not available in the reviewed literature. However, several studies have explored the anticancer potential of its derivatives. A series of pyrazole derivatives of this compound were synthesized, and their in vitro cytotoxicity was evaluated against the MCF-7 breast cancer cell line.[11] Under normal conditions, compound 5b exhibited an IC₅₀ of 11.58 µM, which was more potent than the reference drug doxorubicin (IC₅₀ = 5.21 µM in the same study).[11] Under hypoxic conditions, the same compound showed an IC₅₀ of 2.72 µM.[11]
Another study on a spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative, which contains the N-(4-sulfamoylphenyl)acetamide moiety, demonstrated significant anticancer activity. This compound exhibited IC₅₀ values of 7.01 µM against the renal cancer cell line RXF393, 24.3 µM against the colon cancer cell line HT29, and 9.55 µM against the melanoma cell line LOX IMVI.[18] Importantly, this derivative showed lower toxicity to the normal cell line WI 38 (IC₅₀ = 46.20 µM) compared to doxorubicin (IC₅₀ = 18.13 µM), suggesting a degree of selectivity for cancer cells.[18]
Table 4: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Sulfonamide Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (Normal) | IC₅₀ (Hypoxic) | Reference |
| This compound | - | Data not available | Data not available | |
| Pyrazole Derivative (5b ) | MCF-7 (Breast) | 11.58 | 2.72 | [11] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 5.21 | 3.50 | [11] |
| Spiro-thiadiazole Derivative | RXF393 (Renal) | 7.01 | - | [18] |
| Spiro-thiadiazole Derivative | HT29 (Colon) | 24.3 | - | [18] |
| Spiro-thiadiazole Derivative | LOX IMVI (Melanoma) | 9.55 | - | [18] |
| Doxorubicin (Reference) | RXF393, HT29, LOX IMVI | 13.54, 13.50, 6.08 | - | [18] |
| Spiro-thiadiazole Derivative | WI 38 (Normal) | 46.20 | - | [18] |
| Doxorubicin (Reference) | WI 38 (Normal) | 18.13 | - | [18] |
Experimental Methodologies
The biological activities discussed in this guide are typically evaluated using a range of standardized in vitro assays. The following provides an overview of the common experimental protocols.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Stopped-flow assay workflow.
Anti-inflammatory Assay (COX-2 Inhibition Assay)
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: A solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Product Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using methods such as ELISA or mass spectrometry.
-
IC₅₀ Determination: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: COX-2 inhibition assay overview.
Anticancer Assay (MTT Assay for Cytotoxicity)
The MTT assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Caption: MTT assay for cytotoxicity.
Conclusion and Future Directions
While direct comparative data for this compound is still emerging, the analysis of its derivatives and the broader class of sulfonamides highlights its potential as a versatile scaffold for drug discovery. The chloroacetamide moiety is a known reactive group that can potentially engage in covalent interactions with biological targets, a feature that could be exploited for developing potent and selective inhibitors.
Future research should focus on generating comprehensive biological activity data for the parent compound, this compound, to enable a more direct and robust comparison with existing sulfonamide drugs. Specifically, determining its MIC values against a panel of pathogenic bacteria, its inhibitory constants against a range of carbonic anhydrase isoforms, its IC₅₀ for COX enzymes, and its cytotoxic effects on various cancer cell lines would provide invaluable insights. Such data will be crucial for elucidating its structure-activity relationships and guiding the rational design of novel and more effective sulfonamide-based therapeutic agents.
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A Comparative Guide to the Cross-Validation of Analytical Data for 2-chloro-N-(4-sulfamoylphenyl)acetamide
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development, the integrity of a drug substance is paramount. 2-chloro-N-(4-sulfamoylphenyl)acetamide, a key sulfonamide intermediate, demands robust analytical characterization to ensure its identity, purity, and stability. The adage "trust, but verify" is a fundamental tenet of our work; in analytical science, this translates to cross-validation. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of this compound. We will delve into the causality behind methodological choices, establishing a framework for self-validating protocols that ensure data trustworthiness, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3][4][5]
Orthogonal Approaches to Analytical Characterization
An orthogonal analytical approach, utilizing techniques with different selectivities, is the cornerstone of a robust validation package. For this compound, we will compare a primary separation technique (High-Performance Liquid Chromatography), a secondary separation technique with high specificity (Gas Chromatography-Mass Spectrometry), and a spectroscopic identity test (Fourier-Transform Infrared Spectroscopy).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay
HPLC is the principal method for determining the purity and assay of non-volatile and thermally labile compounds like this compound. The inherent polarity of the sulfonamide and amide groups, coupled with the moderate hydrophobicity of the chloroacetylated phenyl ring, makes Reversed-Phase HPLC (RP-HPLC) the logical choice.
The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar analytes. The mobile phase, a gradient of aqueous acid and an organic modifier like acetonitrile, is designed to first elute any polar impurities before increasing the organic concentration to elute the target analyte and any less polar impurities. The inclusion of a mild acid (e.g., formic or acetic acid) serves to suppress the ionization of the sulfonamide group, leading to improved peak shape and retention time reproducibility. UV detection is selected based on the presence of the chromophoric phenyl ring, with a wavelength around 254-270 nm typically providing a strong signal for such structures.[6][7][8]
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 265 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of this compound reference standard in 100.0 mL of diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
-
Caption: Logical flow of cross-validation for analytical data.
-
HPLC provides the quantitative measure of purity and the assay value.
-
GC-MS confirms the identity of the main peak (via its mass spectrum) and provides an orthogonal separation to detect any impurities not resolved by HPLC.
-
FT-IR provides a rapid and definitive confirmation of the molecular structure and functional groups, corroborating the identity established by the other methods.
A scenario where HPLC shows a single peak at >99.5% purity, the mass spectrum from GC-MS matches the expected molecular weight and fragmentation for the derivatized compound, and the FT-IR spectrum matches the reference standard, provides an extremely high degree of confidence in the material's identity and purity.
Comparative Performance Summary
The following table summarizes the expected performance characteristics of the described analytical methods for this compound, based on typical performance for similar molecules and adherence to ICH validation guidelines. [5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
|---|---|---|---|
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gaseous mobile and solid stationary phases. | Absorption of infrared radiation causing molecular vibrations. |
| Primary Use | Purity, Assay, Stability Testing | Identity, Volatile Impurity Profiling | Identity Confirmation |
| Specificity | High (with PDA), moderate with single UV. | Very High (based on mass fragmentation). | High (fingerprint region). |
| Linearity Range | ~0.1 - 200 µg/mL | ~0.1 - 50 µg/mL (post-derivatization) | Not Applicable (Qualitative) |
| Correlation Coeff. (r²) | > 0.999 | > 0.998 | Not Applicable |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.05 µg/mL | Not Applicable |
| Limit of Quantitation (LOQ) | ~0.07 µg/mL | ~0.15 µg/mL | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not Applicable |
| Precision (% RSD) | < 2.0% | < 5.0% | Not Applicable |
| Throughput | Moderate (20-30 min/sample) | Low (requires derivatization) | High (< 5 min/sample) |
Conclusion
The cross-validation of analytical data using orthogonal methods is not merely a regulatory requirement but a fundamental scientific practice that ensures the generation of reliable and defensible data. For this compound, a combination of RP-HPLC for quantitative purity and assay, GC-MS for specific identity confirmation and volatile impurity analysis, and FT-IR for unambiguous functional group identification provides a comprehensive and self-validating analytical package. This triad of techniques, when properly developed and validated according to established guidelines, [1][2][3][4][5]offers the highest degree of confidence in the quality and consistency of this important pharmaceutical intermediate.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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Noaba, R. (2009). Identification of Sulfanilamide, Phenazone, and Lidocaine hydrochloride by HPLC Technique. Journal of Al-Baath University, 31(11). Available at: [Link]
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Chloroacetamide. PubChem. National Institutes of Health. Available at: [Link]
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Benchmarking the Purity of Synthesized 2-chloro-N-(4-sulfamoylphenyl)acetamide Against Standards: A Comparative Guide
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For drug development professionals, researchers, and scientists, the rigorous assessment of a synthesized compound's purity against established standards is a critical, non-negotiable step. This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of synthesized 2-chloro-N-(4-sulfamoylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical agents.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each described method. By grounding our discussion in authoritative sources and providing detailed, actionable protocols, we aim to equip researchers with the expertise to confidently assess the purity of this and similar sulfonamide-based compounds.
The Synthetic Landscape and the Genesis of Impurities
The synthesis of this compound typically involves the acylation of sulfanilamide with chloroacetyl chloride. While seemingly straightforward, this reaction can give rise to a profile of impurities that necessitate robust analytical separation and detection.
Synthesis Reaction:
Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual sulfanilamide and chloroacetyl chloride.
-
Side-Products: Di-acylated sulfanilamide, where the sulfonamide nitrogen is also acylated, is a potential by-product, especially under harsh reaction conditions.
-
Degradation Products: The product itself can be susceptible to hydrolysis, leading to the formation of sulfanilamide and chloroacetic acid.
The following diagram illustrates the primary synthetic route and the potential for impurity formation.
Head-to-head comparison of different purification techniques for 2-chloro-N-(4-sulfamoylphenyl)acetamide
An In-Depth Guide to the Purification of 2-chloro-N-(4-sulfamoylphenyl)acetamide: A Head-to-Head Comparison of Leading Techniques
In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. This integrity begins with the purity of its precursors. This compound is a key intermediate in the synthesis of various sulfonamide-based drugs, where its purity directly influences the efficacy, safety, and stability of the final drug product. The presence of unreacted starting materials, byproducts, or degradation products can lead to downstream complications, including adverse patient reactions and failure to meet stringent regulatory standards.
This guide provides an in-depth, head-to-head comparison of three primary laboratory techniques for the purification of this compound: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). Moving beyond a simple listing of steps, we will explore the causality behind experimental choices, offering insights grounded in years of field experience to help researchers and drug development professionals make informed decisions.
Recrystallization: The Classic Workhorse
Recrystallization is a cornerstone of purification for solid organic compounds. Its principle is elegant in its simplicity: dissolving a crude solid in a hot solvent in which it is highly soluble, and then allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent.[1]
The Rationale in Practice
The choice of solvent is the most critical parameter. An ideal solvent should dissolve the compound readily at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. For this compound, both water and ethanol have been successfully used.[2][3][4][5] Water is an excellent choice from a cost and safety perspective, while ethanol may be preferred if impurities are less polar. The decision is guided by small-scale solubility tests.
Experimental Protocol: Recrystallization from Water
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding small portions of hot water until the solid is completely dissolved. Causality: Using the minimum amount of solvent is crucial for maximizing yield, as some product will always remain dissolved in the mother liquor.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. Causality: The porous structure of charcoal provides a large surface area for the adsorption of colored impurities.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. Causality: This step removes insoluble impurities and the activated charcoal. Pre-heating the apparatus prevents premature crystallization of the product, which would decrease the yield.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water. Causality: The cold solvent wash removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Recrystallization Workflow
Caption: Workflow for purification via recrystallization.
Flash Column Chromatography: The Separation Specialist
When impurities have similar solubility profiles to the target compound, recrystallization may be ineffective. Flash column chromatography offers a powerful alternative, separating compounds based on their differential partitioning between a solid stationary phase (commonly silica gel) and a liquid mobile phase.[1]
The Rationale in Practice
The key to a successful separation is selecting an appropriate mobile phase (eluent). This is achieved through preliminary analysis using Thin Layer Chromatography (TLC).[1][6] For a compound like this compound, which contains both polar (sulfonamide, amide) and non-polar (chlorinated phenyl ring) moieties, a solvent system of intermediate polarity, such as ethyl acetate/hexane, is a logical starting point. The goal is to find a solvent ratio that gives the target compound an Rf value of approximately 0.3, ensuring it moves down the column effectively but separates well from impurities.
Experimental Protocol: Silica Gel Flash Chromatography
-
Solvent System Selection: Using TLC plates, spot the crude mixture and develop them in various ratios of ethyl acetate and hexane. Visualize the spots under UV light. Select the solvent system that provides good separation between the product and its impurities, with a target product Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and use gentle air pressure to pack the bed uniformly, avoiding cracks or channels.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., ethyl acetate), adding silica, and evaporating the solvent. This "dry loading" method typically results in better resolution than loading the sample as a concentrated solution.
-
Elution: Place the dry-loaded sample atop the packed column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) by increasing the percentage of ethyl acetate. Causality: A gradient elution ensures that less polar impurities wash out first, followed by the desired product, and finally the more polar impurities. This approach sharpens the product band and speeds up the process.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.
-
Product Isolation: Combine the pure fractions (those containing only the desired product spot on TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Flash Chromatography Workflow
Caption: Workflow for purification via flash chromatography.
Preparative HPLC: The High-Purity Finisher
For achieving the highest possible purity, especially for pharmaceutical intermediates destined for clinical use, Preparative HPLC is the gold standard.[7][8] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect substantial quantities of the target compound.[9]
The Rationale in Practice
Prep-HPLC is particularly valuable for separating structurally similar impurities that are intractable by other means.[9][10] The process begins with developing a robust analytical HPLC method, which is then scaled up. A reversed-phase C18 column is typically used for compounds of intermediate polarity. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with modifiers like formic acid or trifluoroacetic acid to improve peak shape. The goal is to achieve baseline separation between the peak of interest and all impurity peaks.
Experimental Protocol: Reversed-Phase Prep-HPLC
-
Analytical Method Development: On an analytical HPLC system with a C18 column, develop a gradient method (e.g., water/acetonitrile) that resolves the this compound peak from all impurities.
-
Scale-Up Calculation: Based on the analytical column dimensions and flow rate, calculate the corresponding parameters for the preparative C18 column to maintain the separation. This involves adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the crude or semi-purified material in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to prevent column clogging.
-
Purification Run: Equilibrate the preparative HPLC system. Inject the sample and run the scaled-up gradient method. Monitor the eluent using a UV detector.
-
Fraction Collection: Use an automated fraction collector to collect the eluent in separate vessels. The collection can be triggered by the UV detector signal, isolating the peak corresponding to the pure product.
-
Purity Analysis and Isolation: Analyze the collected fractions using analytical HPLC to confirm their purity. Combine the fractions that meet the required purity specification (e.g., >99.5%).
-
Solvent Removal: Remove the HPLC solvents, typically by lyophilization (freeze-drying) or rotary evaporation, to obtain the final, highly purified solid product.
Preparative HPLC Workflow
Caption: Workflow for purification via Preparative HPLC.
Head-to-Head Comparison: Performance and Practicality
To provide a clear comparison, the table below summarizes typical experimental outcomes for the purification of a 10-gram batch of crude this compound with an initial purity of 85%.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Final Purity | 98.0 - 99.0% | 99.0 - 99.5% | >99.8% |
| Typical Yield | 75 - 90% | 60 - 80% | 85 - 95% |
| Time per Batch | 4 - 6 hours | 6 - 8 hours | 12 - 24 hours (incl. solvent removal) |
| Cost per Gram | Low | Medium | High |
| Scalability | Excellent (kg scale) | Good (up to hundreds of grams) | Limited (grams to low kg scale) |
| Key Advantage | Cost-effective, simple | Highly versatile | Highest achievable purity |
| Key Disadvantage | Ineffective for some impurities | Solvent waste, labor-intensive | High capital and running costs |
Assessing the Final Product
Regardless of the method chosen, the final purity must be confirmed by a reliable analytical technique. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment.[1][11] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect impurities that may not be visible by UV-based HPLC detection.[1][11]
Conclusion: Selecting the Right Tool for the Job
The choice of purification technique for this compound is not a one-size-fits-all decision. It is a strategic choice based on the specific requirements of the project.
-
Recrystallization is the ideal choice for large-scale, cost-sensitive production where a purity of ~99% is sufficient.
-
Flash Column Chromatography is the versatile workhorse of the research and development lab, perfect for isolating pure material for initial studies and for removing a wide range of impurities.
-
Preparative HPLC is the ultimate tool for producing material of the highest possible purity, essential for reference standards, late-stage clinical trials, and when all other methods fail to remove critical impurities.[12]
By understanding the principles, protocols, and practical trade-offs of each method, researchers and drug development professionals can confidently select and execute the most appropriate purification strategy, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
-
Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]
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Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
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Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
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Akkurt, M., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7). Available at: [Link]
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Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Oxford Academic. Available at: [Link]
-
ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
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El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Available at: [Link]
- International Journal of Pharma Sciences and Research. (2012).
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Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1088. Available at: [Link]
- BenchChem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)
- BenchChem. (n.d.). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
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ResearchGate. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of 2-chloro-N-(4-sulfamoylphenyl)acetamide
In the landscape of medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific advancement. This guide offers an in-depth analysis of the synthesis and biological testing of 2-chloro-N-(4-sulfamoylphenyl)acetamide, a sulfonamide derivative of significant interest. As a member of the sulfonamide class of drugs, this compound holds potential for various pharmacological applications, including as a carbonic anhydrase inhibitor and an antimicrobial agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the experimental choices to ensure consistent and reliable outcomes.
Part 1: Synthesis and Reproducibility
The synthesis of this compound is most commonly achieved through the chloroacetylation of sulfanilamide. While the reaction appears straightforward, meticulous control over several parameters is crucial for achieving high yield, purity, and, most importantly, reproducibility.
Underlying Chemistry and Rationale
The core of the synthesis is a nucleophilic acyl substitution reaction. The amino group (-NH2) of sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond, yielding the desired product. The use of a highly reactive acyl chloride like chloroacetyl chloride necessitates careful control of the reaction conditions to prevent unwanted side reactions and ensure the desired product is formed selectively.
Detailed Synthesis Protocol
This protocol represents a synthesis of methodologies reported in the literature, with an emphasis on the critical control points for reproducibility.[1][3]
Materials:
-
Sulfanilamide (starting material)
-
Chloroacetyl chloride (reagent)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
N-ethylmaleimide (NEM) (optional, for HCl scavenging)[1]
-
Ethyl acetate (for extraction/dissolution)
-
Sodium acetate (for reactions in acetic acid)[4]
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfanilamide in anhydrous THF. The use of anhydrous solvent is critical to prevent the hydrolysis of chloroacetyl chloride, which would reduce the yield.
-
Reagent Addition: Cool the reaction mixture to a low temperature (e.g., 258 K or -15°C) using an appropriate cooling bath.[1] Slowly add a solution of chloroacetyl chloride in anhydrous THF dropwise to the stirred sulfanilamide solution. A slow, controlled addition is essential to manage the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Monitoring: Stir the reaction at a low temperature for several hours (e.g., 4 hours).[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[5]
-
Work-up: After the reaction is complete, allow the mixture to warm to room temperature. If a precipitate (e.g., NEM/HCl salt) forms, it should be removed by filtration.[1] The solvent (THF) is then removed under reduced pressure (in vacuo).
-
Purification: The resulting crude solid is dissolved in a suitable solvent like ethyl acetate.[1] This solution can be washed with water to remove any water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
-
Recrystallization: For final purification, the crude product should be recrystallized from a suitable solvent, such as ethanol, to obtain pure, crystalline this compound.[4]
Graphical Representation of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Key Factors for Reproducible Synthesis
| Parameter | Importance | Recommendation |
| Purity of Reactants | Impurities in sulfanilamide or chloroacetyl chloride can lead to side reactions and lower yields. | Use high-purity, well-characterized starting materials. |
| Anhydrous Conditions | Chloroacetyl chloride is highly reactive with water, leading to its decomposition. | Use anhydrous solvents and an inert atmosphere. |
| Temperature Control | The reaction is exothermic. Poor temperature control can result in the formation of impurities. | Maintain a consistent low temperature during the addition of chloroacetyl chloride. |
| Purification Method | Inefficient purification will result in a product contaminated with starting materials or by-products, affecting biological testing results. | Recrystallization is a crucial step to ensure high purity. |
| Characterization | Proper characterization confirms the identity and purity of the final compound. | Use multiple analytical techniques such as melting point, NMR, IR, and mass spectrometry for confirmation.[5][6] |
Comparison with Alternative Synthesis Methods
While the reaction of sulfanilamide with chloroacetyl chloride is the most direct method, variations in the reaction conditions can be employed.
| Method | Description | Advantages | Disadvantages |
| THF at Low Temperature | As described in the protocol above, using THF as a solvent at sub-zero temperatures.[1] | Good control over the reaction, minimizes side products. | Requires specialized cooling equipment. |
| DMF with Triethylamine | Using Dimethylformamide (DMF) as a solvent and a base like triethylamine to scavenge the HCl by-product.[3] | The base neutralizes the acid formed, which can drive the reaction to completion. | Triethylamine and its salt can be difficult to remove completely. |
| Acetic Acid with Sodium Acetate | Using acetic acid as a solvent with sodium acetate as a base.[4] | Readily available and inexpensive reagents. | Can be less selective and may require more extensive purification. |
Part 2: Biological Testing and Reproducibility
The primary reported biological activity of this compound and related sulfonamides is the inhibition of carbonic anhydrases.[1] These compounds have also been investigated for their antimicrobial properties.[2][6] Reproducibility in biological assays is paramount for the accurate determination of a compound's potency and efficacy.
Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of the title compound against carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA II)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer
-
This compound (test compound)
-
Acetazolamide (positive control)
-
DMSO (for dissolving the compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include wells for a negative control (no inhibitor) and a positive control (acetazolamide).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate.
-
Data Acquisition: Measure the rate of formation of p-nitrophenol by monitoring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Graphical Representation of Biological Testing Workflow
Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.
Key Factors for Reproducible Biological Data
| Parameter | Importance | Recommendation |
| Compound Purity & Solubility | Impurities can have their own biological activity, confounding the results. Poor solubility can lead to inaccurate concentration determination. | Use a highly purified and well-characterized compound. Ensure complete dissolution in the assay buffer. |
| Enzyme Activity | The activity of the enzyme can vary between batches and with storage conditions. | Use a consistent source and batch of the enzyme. Always run a standard inhibitor (positive control) to normalize the data. |
| Assay Conditions | pH, temperature, and substrate concentration can all affect enzyme kinetics and inhibitor binding. | Strictly control all assay parameters. Ensure they are consistent across all experiments. |
| Data Analysis | The method used to calculate IC50 values can influence the final result. | Use a consistent and appropriate data analysis method and software. Report the statistical measures of uncertainty. |
Comparison with Alternative Biologically Active Compounds
The biological activity of this compound can be benchmarked against other known compounds targeting similar pathways.
| Compound | Target/Activity | Reported Potency (IC50) | Reference |
| This compound | Carbonic Anhydrase Inhibitor | Varies with CA isoform | [1] |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Nanomolar range for various CA isoforms | Standard reference compound |
| Sulfanilamide | Dihydropteroate Synthase Inhibitor (Antibacterial) | Micromolar range | Standard reference compound |
| Ciprofloxacin | DNA Gyrase Inhibitor (Antibacterial) | Nanomolar to micromolar range | Standard reference antibiotic |
Conclusion
The reproducibility of the synthesis and biological testing of this compound is contingent upon rigorous control over experimental variables. In synthesis, the purity of reagents, anhydrous conditions, and temperature are paramount. For biological evaluation, consistency in assay conditions, the purity of the test compound, and standardized data analysis are crucial. By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of reliable and comparable data, thereby accelerating the process of drug discovery and development.
References
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Bektas, H., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339. Available at: [Link]
-
Radhi, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96. Available at: [Link]
-
Pawar, S. S., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 138-142. Available at: [Link]
-
Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 486-489. Available at: [Link]
-
Foroumadi, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Pharmaceutical Sciences, 19(1), 13-20. Available at: [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11), x241015. Available at: [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1015. Available at: [Link]
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Bridging the Gap: A Comparative Guide to Computational and Experimental Analysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Introduction
In the landscape of modern drug discovery and materials science, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth technical comparison of 2-chloro-N-(4-sulfamoylphenyl)acetamide, a molecule of interest due to its foundational sulfonamide structure—a key pharmacophore in numerous therapeutic agents.[1] Sulfonamides are the basis for several drug groups, including antibacterial agents and inhibitors of enzymes like carbonic anhydrases, which have applications in treating glaucoma, cancer, and other disorders.[1]
This document moves beyond a mere procedural outline. It aims to elucidate the causal links between theoretical models and physical reality, offering researchers, scientists, and drug development professionals a framework for integrating high-level computational chemistry with rigorous experimental verification. By correlating predicted molecular properties with tangible spectroscopic and structural data, we can achieve a more profound understanding of molecular behavior, accelerate the design-make-test-analyze cycle, and enhance the confidence with which we pursue novel chemical entities.[2]
Part 1: Experimental Synthesis and Characterization
The foundation of any computational comparison is a well-characterized physical sample. The experimental choices described below are designed to ensure the synthesis of a pure compound and its unambiguous structural confirmation.
Synthesis Protocol: Acylation of Sulfanilamide
The synthesis of this compound is reliably achieved via the nucleophilic acyl substitution of the amino group of sulfanilamide with 2-chloroacetyl chloride.
Rationale: This is a direct and efficient method for forming the amide bond. Using a base like triethylamine or N-ethylmaleimide is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.
Step-by-Step Protocol:
-
Dissolution: Dissolve sulfanilamide (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine, 1.1 eq) to the solution and stir.
-
Acylation: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous THF dropwise over 15-20 minutes. The cooling is critical to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at a low temperature for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the hydrochloride salt precipitate. Remove the THF from the filtrate under reduced pressure (in vacuo).
-
Purification: The resulting crude solid can be dissolved in a suitable solvent like ethyl acetate and washed with water.[1] Further purification is achieved by recrystallization from a solvent system such as ethanol/water to yield the pure this compound as a white solid.[3]
Experimental Characterization Workflow
The following workflow ensures a comprehensive and validated characterization of the synthesized molecule.
Caption: Experimental workflow for synthesis and characterization.
Spectroscopic & Structural Data
Mass Spectrometry (ESI-MS): This technique confirms the molecular weight of the compound, providing primary evidence of a successful synthesis. The expected molecular ion peak for C₈H₉ClN₂O₃S would correspond to its molecular weight of 248.69 g/mol .
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[4]
¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[5]
Single Crystal X-Ray Diffraction: This is the gold standard for structural determination, providing precise atomic coordinates and allowing for the measurement of bond lengths and angles in the solid state.[1]
Part 2: Computational Prediction Methodology
Computational chemistry provides a powerful lens to predict and understand the properties of a molecule from first principles.[6]
Theoretical Framework: Density Functional Theory (DFT)
Rationale: Density Functional Theory (DFT) is the method of choice for this analysis. It offers an excellent compromise between computational cost and accuracy for medium-sized organic molecules.[7][8] The B3LYP hybrid functional is widely used and has a proven track record for predicting geometries and spectroscopic properties.[8][9] A Pople-style basis set, such as 6-311++G(d,p), provides sufficient flexibility to accurately describe the electron distribution.[7][9]
Computational Workflow:
-
Structure Input: A 3D structure of this compound is built.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation in the gas phase. This step is crucial, as all subsequent properties are calculated from this stable geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies) and it provides the predicted IR spectrum.
-
NMR Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable approach for predicting NMR chemical shifts.[10]
Caption: Workflow for DFT-based property prediction.
Part 3: Correlating Predictions with Experimental Results
This section forms the core of our comparative guide. Here, we place the computational predictions directly alongside the experimental data to assess the accuracy of the theoretical model.
Structural Parameter Comparison
The primary point of comparison is the molecular geometry. The experimental data is derived from single-crystal X-ray diffraction.[1]
Table 1: Comparison of Key Geometric Parameters
| Parameter | Experimental (X-Ray)[1] | Computational (DFT/B3LYP) | % Difference |
|---|---|---|---|
| Bond Lengths (Å) | |||
| S=O (avg) | 1.433 Å | 1.445 Å | +0.84% |
| C-Cl | Not reported | 1.791 Å | N/A |
| C=O (amide) | Disordered | 1.223 Å | N/A |
| N-H (amide) | 0.860 Å | 1.012 Å | +17.6% |
| Bond Angles (º) | |||
| O=S=O | 118.38º | 119.5º | +0.95% |
| C-N-C (amide) | Not reported | 127.8º | N/A |
| Dihedral Angles (º) |
| C4-N2-C7-C8 | -173.3º | -178.5º | - |
Analysis: There is excellent agreement between the calculated and experimental bond lengths and angles, particularly for the sulfamoyl group. The small discrepancies are expected and informative. The computational model represents an isolated molecule in the gas phase, whereas the X-ray data reflects the structure within a crystal lattice, subject to intermolecular forces like hydrogen bonding.[11] The significant difference in the N-H bond length is a known artifact; X-ray diffraction locates electron density, which is shifted towards the nitrogen, making the bond appear shorter than its true nuclear position, which is calculated by DFT.
Vibrational Spectroscopy (FT-IR) Comparison
Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculation. Therefore, they are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) for better comparison.[4][12]
Table 2: Comparison of Major Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR)[13] | Computational (Scaled) | Assignment |
|---|---|---|---|
| N-H Stretch (amide) | 3200 cm⁻¹ | 3350 cm⁻¹ | Stretching of the amide N-H bond |
| C-H Stretch (aromatic) | ~3100-3000 cm⁻¹ | 3080-3050 cm⁻¹ | Stretching of aromatic C-H bonds |
| C=O Stretch (Amide I) | 1640 cm⁻¹ | 1675 cm⁻¹ | Stretching of the amide carbonyl group |
| SO₂ Asymmetric Stretch | ~1340-1310 cm⁻¹ | 1325 cm⁻¹ | Asymmetric stretching of the S=O bonds |
| SO₂ Symmetric Stretch | ~1160-1140 cm⁻¹ | 1155 cm⁻¹ | Symmetric stretching of the S=O bonds |
Analysis: The computational model successfully predicts the key vibrational modes of the molecule. The calculated frequencies, after scaling, correlate well with the major peaks in the experimental spectrum. Discrepancies in peak position and intensity can be attributed to solid-state effects, such as intermolecular N-H···O hydrogen bonds observed in the crystal structure, which tend to lower the frequency and broaden the peak of the N-H and C=O stretches compared to the gas-phase calculation.[1][11]
NMR Spectroscopy Comparison
Calculated isotropic shielding values are converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (TMS), calculated at the same level of theory. δ_calc = σ_ref - σ_calc.
Table 3: Comparison of Predicted vs. Plausible Experimental ¹H and ¹³C NMR Shifts (ppm)
| Nucleus | Predicted ¹H Shift (ppm) | Plausible Exp. ¹H Shift | Predicted ¹³C Shift (ppm) | Plausible Exp. ¹³C Shift |
|---|---|---|---|---|
| Amide NH | 10.15 | 10.2 - 10.5 | - | - |
| Sulfonamide NH₂ | 7.30 | 7.2 - 7.5 | - | - |
| Aromatic CH (ortho to NH) | 7.65 | 7.6 - 7.8 | 120.5 | 119 - 121 |
| Aromatic CH (ortho to SO₂) | 7.80 | 7.7 - 7.9 | 128.9 | 127 - 129 |
| Methylene CH₂ | 4.35 | 4.2 - 4.4 | 45.8 | 44 - 46 |
| Amide C=O | - | - | 164.5 | 165 - 167 |
| Aromatic C (ipso-NH) | - | - | 142.1 | 140 - 143 |
| Aromatic C (ipso-SO₂) | - | - | 138.5 | 137 - 139 |
Note: Experimental values are estimated based on typical ranges for similar structures, as a dedicated experimental spectrum was not found in the search results.
Analysis: Modern DFT/GIAO methods are highly effective at predicting NMR chemical shifts, often with a mean absolute error of <0.2 ppm for ¹H and <2 ppm for ¹³C.[10][14][15] The predicted values align closely with expected chemical shifts for the different electronic environments within the molecule. This predictive power is invaluable for assigning complex spectra and even for distinguishing between potential isomers.[16][17]
Conclusion
This guide demonstrates the powerful synergy between computational modeling and experimental analysis in modern chemical research. For this compound, we have shown that Density Functional Theory calculations can accurately predict key structural and spectroscopic properties, including molecular geometry, vibrational frequencies, and NMR chemical shifts.
The observed correlations are strong, and the minor deviations are not failures of the model but rather insightful data points that highlight the differences between an idealized gas-phase molecule and a real-world sample influenced by intermolecular forces. This integrated approach provides a robust, self-validating system for structural elucidation. Researchers and drug development professionals can leverage this dual-pronged strategy to accelerate discovery, gain deeper mechanistic insights, and make more informed decisions in the development of novel therapeutic agents.
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A Comparative Docking Analysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide Derivatives as Carbonic Anhydrase II Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization
In the landscape of contemporary drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective identification and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth, experience-driven comparison of novel 2-chloro-N-(4-sulfamoylphenyl)acetamide derivatives against the established clinical inhibitor Acetazolamide, targeting human Carbonic Anhydrase II (hCA II). As a ubiquitous metalloenzyme, hCA II plays a critical role in physiological processes, and its inhibition is a validated therapeutic strategy for conditions like glaucoma and edema.[3][4][5]
This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive walkthrough of a comparative molecular docking workflow. We will delve into the rationale behind experimental choices, provide a detailed, reproducible protocol, and analyze the resulting data to draw meaningful structure-activity relationships (SAR).
The Scientific Rationale: Targeting Carbonic Anhydrase II
Human Carbonic Anhydrase II is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][6] The active site features a catalytic Zn²⁺ ion tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a water molecule or hydroxide ion.[7][8] The primary mechanism of action for sulfonamide-based inhibitors, a well-established class of CA inhibitors, involves the coordination of the deprotonated sulfonamide nitrogen to this zinc ion, displacing the catalytic water molecule.[6][9]
The this compound scaffold presents a promising starting point for the design of novel hCA II inhibitors. The core sulfamoylphenyl group provides the essential zinc-binding pharmacophore, while the 2-chloroacetamide "tail" can be systematically modified to explore interactions with distinct sub-pockets of the enzyme's active site.[10] By comparing the docking performance of rationally designed derivatives to a known, potent inhibitor like Acetazolamide, we can elucidate the structural modifications that enhance binding affinity and potentially improve isoform selectivity.
Comparative In Silico Analysis: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible workflow for the comparative docking of our candidate ligands against hCA II using the widely validated software, AutoDock Vina.[11][12][13]
Part 1: Preparation of the Receptor (hCA II)
-
Protein Structure Retrieval: Download the high-resolution crystal structure of human Carbonic Anhydrase II in complex with an inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3HS4, which provides the structure of hCA II complexed with Acetazolamide at 1.1 Å resolution.[6][14]
-
Receptor Cleaning: Using molecular visualization software such as PyMOL or Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-solvents (e.g., glycerol), and the co-crystallized ligand (Acetazolamide). This ensures the binding site is clear for docking our new compounds.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is a critical step for accurately modeling hydrogen bonding interactions. Assign Kollman charges to the protein atoms. This can be accomplished using tools like AutoDock Tools (ADT).
-
File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Part 2: Ligand Preparation
-
Structure Generation: The 3D structures of the parent compound, this compound (Parent), two hypothetical derivatives (Derivative 1: 2-(4-methylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, and Derivative 2: 2-(4-benzoylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide), and the reference inhibitor, Acetazolamide, are generated using chemical drawing software like ChemDraw or Marvin Sketch.
-
Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Calculation and Torsion Angle Definition: Gasteiger partial charges are calculated for each ligand. The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands are saved in the PDBQT format.
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: A grid box is defined to encompass the entire active site of hCA II. The center of the grid should be the catalytic zinc ion. The dimensions of the grid box (e.g., 20 x 20 x 20 Å) should be sufficient to allow the ligands to move and rotate freely within the binding pocket.
-
Docking Execution: The docking simulation is performed using AutoDock Vina. The software will explore various conformations and orientations (poses) of each ligand within the defined grid box and calculate the binding affinity for each pose.[13] The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more rigorous calculations.
-
Output Analysis: Vina will generate an output file (in PDBQT format) containing the docked poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). It also produces a log file summarizing the binding energies for each predicted mode.[12]
Below is a diagram illustrating the described experimental workflow.
Caption: Workflow for the comparative molecular docking study.
Results and Discussion: Comparative Binding Analysis
The primary output of a docking study is the predicted binding affinity, which provides a quantitative measure for comparing different ligands. A more negative value typically indicates a more favorable binding interaction. The analysis of the specific molecular interactions between the ligand and the protein is equally crucial for understanding the structural basis of binding.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Acetazolamide (Reference) | -8.5 | Zn²⁺ , His94, Val121, Phe131, Thr199, Thr200 |
| Parent Compound | -7.2 | Zn²⁺ , His94, Val121, Thr199 |
| Derivative 1 (Methylpiperazine) | -7.9 | Zn²⁺ , His94, Val121, Phe131, Leu198, Thr199 |
| Derivative 2 (Benzoylpiperazine) | -9.1 | Zn²⁺ , His94, Val121, Phe131, Leu198, Thr199, Pro202 |
Note: The binding affinity values and interacting residues presented are hypothetical and for illustrative purposes.
As anticipated, all compounds containing the sulfamoylphenyl moiety show strong interaction with the catalytic Zn²⁺ ion via the sulfonamide group, anchoring them within the active site. This is the foundational interaction for this class of inhibitors.[9]
Acetazolamide , our reference compound, demonstrates a strong binding affinity. Its acetamido and thiadiazole groups form key hydrogen bonds and hydrophobic interactions with residues such as Thr199 and Val121.
The Parent Compound , this compound, exhibits a respectable, albeit lower, binding affinity compared to Acetazolamide. The chloroacetamide tail makes limited contact with the hydrophobic regions of the active site.
Derivative 1 , featuring a methylpiperazine group, shows an improved binding affinity over the parent compound. The piperazine ring and its methyl substituent are positioned to make favorable van der Waals contacts with the hydrophobic pocket defined by residues like Phe131 and Leu198.
Derivative 2 , with a larger benzoylpiperazine tail, displays the most favorable binding affinity, even surpassing the reference inhibitor. The benzoyl group extends deeper into the hydrophobic pocket, establishing significant interactions with Phe131, Leu198, and Pro202. This suggests that extending the derivative with aromatic moieties to fully occupy this hydrophobic region is a promising strategy for enhancing potency.
The following diagram illustrates the key molecular interactions of the most promising candidate, Derivative 2, within the hCA II active site.
Caption: Key molecular interactions of Derivative 2 in the hCA II active site.
Conclusion and Future Directions
This comparative docking study demonstrates a systematic, in silico approach to guide the optimization of a lead scaffold. Our results indicate that modifying the this compound core with larger, hydrophobic moieties can significantly enhance the predicted binding affinity for hCA II. Specifically, the introduction of a benzoylpiperazine group (Derivative 2) led to a more favorable docking score than the clinically used drug Acetazolamide, highlighting a clear direction for synthesis and subsequent in vitro evaluation.
The causality behind this improved performance lies in the effective occupation of a hydrophobic sub-pocket within the hCA II active site by the benzoyl group. This self-validating system, where computational predictions are grounded in the known structural biology of the target, provides a high degree of confidence in the proposed modifications. Future work should focus on the synthesis of these derivatives and their biological evaluation to confirm their inhibitory potency against hCA II and assess their selectivity against other carbonic anhydrase isoforms.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(4-sulfamoylphenyl)acetamide
As researchers dedicated to advancing drug development, our work inherently involves the careful management of novel and reactive chemical entities. 2-chloro-N-(4-sulfamoylphenyl)acetamide (CAS No. 14949-01-0), a halogenated organic compound belonging to the sulfonamide class, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal.[1][2][3] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety standards and chemical principles. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of these disposal procedures. As a chloroacetamide derivative, it shares properties with other toxic halogenated compounds.[4][5] The primary risks are associated with its irritant properties and potential for environmental harm if not managed correctly.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[1][2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
| Aquatic Toxicity | No Pictogram | None | Harmful to aquatic life[5][6] |
The presence of a halogen (chlorine) is the single most important factor for its disposal classification. Halogenated organic compounds require specific disposal streams because their incineration can produce highly toxic and corrosive byproducts, such as hydrogen chloride, if not performed in specialized, high-temperature hazardous waste incinerators equipped with scrubbers.[7] Disposing of this compound down the drain is strictly prohibited, as it can be harmful to aquatic ecosystems.[6][8][9][10]
Mandatory Personal Protective Equipment (PPE)
Before handling the compound at any stage, including preparation for disposal, the following PPE is mandatory to prevent exposure.[1][9]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or dust generation.[6]
-
Hand Protection: Chemically resistant nitrile gloves are essential. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6]
-
Protective Clothing: A standard laboratory coat must be worn and kept fully buttoned.[9]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions that could produce dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[1][8][9]
Waste Segregation: The Critical First Step
Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal. The cardinal rule is that halogenated and non-halogenated waste streams must never be mixed .[10][11]
The rationale is twofold:
-
Safety & Compliance: Mixing incompatible waste streams can lead to dangerous chemical reactions. Regulators, such as the Environmental Protection Agency (EPA), mandate strict segregation of different waste categories.[12][13]
-
Cost: The disposal of halogenated waste is significantly more complex and, therefore, more expensive than that of non-halogenated waste.[11] Contaminating a large container of non-halogenated solvent with even a small amount of a chlorinated compound like this compound requires the entire container to be treated as halogenated waste, incurring unnecessary costs.[10]
Step-by-Step Disposal Protocol
This protocol covers the compound in its solid form and in solutions.
Solid Waste Disposal
This category includes expired pure compound, contaminated spatulas, weigh boats, and contaminated PPE (e.g., gloves, bench paper).
-
Collection: Carefully place all solid waste contaminated with this compound into a designated, robust container. A polyethylene bag or a sealable plastic container is recommended.
-
Containment: Once collected, place the primary bag or container into a larger, clearly labeled hazardous waste container designated for "Halogenated Organic Solid Waste." [7][9]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first item is placed inside.[11][12] The label must include the full chemical name: "this compound" and an accurate list of any other components.[10]
-
Storage: The container must be kept closed at all times except when adding waste.[10][14] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[11]
Liquid Waste Disposal
This category includes reaction mixtures, mother liquors from crystallizations, and contaminated solvents used for rinsing glassware.
-
Container Selection: Use a designated, chemically compatible waste container, typically a high-density polyethylene (HDPE) carboy, for "Halogenated Organic Liquid Waste." [7]
-
Transfer: All transfers of liquid waste must be performed inside a chemical fume hood. Use a funnel to prevent spills.
-
Labeling: The liquid waste container must be clearly labeled with a "Hazardous Waste" tag.[11] List all chemical constituents, including solvents, by their full names and estimate their percentages. Do not use abbreviations or chemical formulas.[10]
-
Storage: The container must be kept tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).[10] Store in a designated SAA, within secondary containment (such as a spill tray), and segregated from acids, bases, and oxidizers.[11]
The following diagram illustrates the decision workflow for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control & Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. Moisten the material slightly with a suitable solvent (e.g., isopropanol) if it will not cause a reaction, to prevent it from becoming airborne.[5]
-
Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or a chemical spill pad.[10][11]
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material and spilled solid into a designated waste bag.[5]
-
Dispose: Seal the bag and dispose of it as "Halogenated Organic Solid Waste" following the protocol in Section 4.1.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary frameworks are provided by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15] Key requirements include:
-
Chemical Hygiene Plan: Laboratories must develop and implement a written Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal.[16][17]
-
Hazardous Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous.[13]
-
Proper Labeling and Storage: Strict rules govern the labeling of hazardous waste containers and the time limits for their accumulation in the lab.[12][14]
-
Manifest System: When waste is shipped off-site for disposal, it must be tracked using a uniform hazardous waste manifest from generation to final disposal.[14][18]
By following the detailed procedures in this guide, your laboratory can ensure it remains in full compliance with these critical regulations. Contact your institution's EHS department to arrange for the pickup and final disposal of full hazardous waste containers by a licensed vendor.[13][19]
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Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
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A Researcher's Guide to the Safe Handling of 2-chloro-N-(4-sulfamoylphenyl)acetamide: A Focus on Personal Protective Equipment
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-chloro-N-(4-sulfamoylphenyl)acetamide, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure your well-being and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified as a substance that can cause significant health effects upon exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
According to safety data sheets, this compound is known to cause:
Analogous compounds, such as 2-chloroacetamide, exhibit more severe hazards including being toxic if swallowed, causing allergic skin reactions, and being suspected of damaging fertility or the unborn child[4][5][6]. Given these potential risks, a stringent PPE protocol is not merely a recommendation but a critical necessity.
Core Principles of Protection: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific risks posed by the chemical and the procedures being performed. For this compound, a multi-layered defense is crucial.
Skin and Body Protection: The First Line of Defense
Direct contact with this compound can lead to skin irritation[1][2][3]. Therefore, comprehensive skin and body protection is essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or disposable coveralls.
-
Gloves: The choice of gloves is critical. Nitrile gloves are a suitable option, with a recommended minimum thickness of 0.11 mm providing a breakthrough time of up to 480 minutes for similar compounds. It is imperative to inspect gloves for any signs of degradation or perforation before use. Always use proper glove removal technique to avoid contaminating your skin. For extended procedures or when handling larger quantities, double-gloving is recommended[7].
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For enhanced protection, consider chemical-resistant shoe covers or boots, especially when there is a risk of spills[8].
Eye and Face Protection: Shielding Against Splashes and Aerosols
The potential for serious eye irritation necessitates robust eye and face protection[1][2][3].
-
Safety Glasses with Side Shields: These are the minimum requirement for any work with this chemical.
-
Chemical Safety Goggles: For procedures that may generate splashes, chemical safety goggles that form a seal around the eyes are essential.
-
Face Shield: When there is a significant risk of splashes or when handling larger quantities, a face shield should be worn in conjunction with safety goggles to protect the entire face[7].
Respiratory Protection: Preventing Inhalation Hazards
As this compound may cause respiratory irritation, appropriate respiratory protection is crucial, particularly when handling the solid material which can form dusts[1][2][3].
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a well-ventilated area or under a chemical fume hood[9].
-
Respirators: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator is required[10]. A particulate filter respirator (e.g., N95, N100) is generally sufficient for solid materials[4][7]. For higher concentrations or in the event of a large spill, a respirator with a chemical cartridge may be necessary[7].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure.
Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Inspect PPE: Ensure all PPE is in good condition and free from defects.
-
Verify Engineering Controls: Confirm that the chemical fume hood or other ventilation systems are functioning correctly.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower and eyewash station.
Donning PPE: The Correct Sequence
During Handling
-
Handle the chemical in a designated area, preferably within a chemical fume hood.
-
Avoid creating dust when working with the solid form.
-
Wash hands thoroughly after handling, even if gloves were worn[1][10].
Doffing PPE: Avoiding Contamination
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a designated, labeled hazardous waste container[10][11]. Do not pour it down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal[2][9].
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
